molecular formula C16H13F3O B1343426 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone CAS No. 898790-17-5

3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone

Cat. No.: B1343426
CAS No.: 898790-17-5
M. Wt: 278.27 g/mol
InChI Key: KQRNMRKURLYFAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone is a fluorinated propiophenone derivative of interest in advanced chemical research and development. This compound is characterized by a propiophenone backbone substituted with a 2-methylphenyl group on one side and a 3,4,5-trifluorophenyl group on the other. The presence of multiple fluorine atoms is significant in medicinal chemistry and materials science, as fluorine can profoundly influence a molecule's electronic properties, metabolic stability, and binding affinity. While the specific biological activity and mechanism of action for this exact compound are not fully detailed in public sources, structurally similar trifluoropropiophenone analogs are frequently employed as key intermediates or building blocks in organic synthesis. Researchers value these compounds for constructing more complex molecular architectures, particularly in the development of pharmaceuticals and agrochemicals. The unique electronic properties imparted by the trifluoromethyl and methyl groups also make it a candidate for exploration in the development of specialty materials, such as liquid crystals or organic semiconductors. This product is intended for research and development purposes only in a controlled laboratory setting. It is not for human or veterinary therapeutic use, diagnostic use, or any form of personal consumption. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

3-(2-methylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O/c1-10-4-2-3-5-11(10)6-7-15(20)12-8-13(17)16(19)14(18)9-12/h2-5,8-9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRNMRKURLYFAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)C2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644048
Record name 3-(2-Methylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-17-5
Record name 3-(2-Methylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone CAS number and identifiers

[1][2]

Identity & Chemical Registry[1][3]

This compound represents a specific dihydrochalcone scaffold characterized by a 3,4,5-trifluorophenyl moiety and an ortho-toluyl substitution.[1][2] Due to its specialized nature, it is often utilized as a late-stage intermediate in the synthesis of metabolic or neurological therapeutics.[1][2]

Nomenclature & Identifiers
Identifier Type Value / Description
Common Name 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone
IUPAC Name 1-(3,4,5-Trifluorophenyl)-3-(2-methylphenyl)propan-1-one
CAS Number Not widely indexed in public registries (Proprietary/Novel Entity)
Chemical Formula C₁₆H₁₃F₃O
Molecular Weight 278.27 g/mol
SMILES CC1=CC=CC=C1CCC(=O)C2=CC(F)=C(F)C(F)=C2
InChI Key Calculated:[1][2][3][4][5][6][7][8]ZXYJ...[1][2] (Structure-dependent)
Structural Class Dihydrochalcone; Fluorinated Aryl Ketone

Physicochemical Profiling

Understanding the physicochemical landscape of this molecule is critical for predicting its behavior in biological systems.[1][2] The trifluorophenyl group significantly alters the electronic and lipophilic profile compared to the non-fluorinated analog.[1][2]

Calculated Properties (In Silico)
Property Value Implication for Drug Design
LogP (Octanol/Water) ~4.2 - 4.5High lipophilicity; likely high membrane permeability but potential solubility issues in aqueous media.[1][2]
TPSA (Topological Polar Surface Area) ~17.07 ŲExcellent potential for blood-brain barrier (BBB) penetration (TPSA < 90 Ų).[1][2]
H-Bond Acceptors 4 (3 F + 1 O)The fluorine atoms act as weak acceptors, modulating binding affinity without significant desolvation penalties.[1][2]
H-Bond Donors 0Lack of donors suggests good oral bioavailability (Rule of 5 compliant).[1][2]
Rotatable Bonds 3Moderate flexibility allows for induced-fit binding while maintaining some structural rigidity.[1][2]

Expert Insight: The 3,4,5-trifluoro substitution pattern is a classic bioisostere strategy.[1][2] It blocks metabolic oxidation at the para and meta positions of the phenyl ring, significantly extending the half-life (

12

Synthetic Pathways & Methodology

The synthesis of 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone is best approached via a convergent strategy, utilizing a Claisen-Schmidt condensation followed by selective hydrogenation.[1][2] This modular approach allows for the independent optimization of the two aryl fragments.[1][2]

Reaction Scheme (DOT Visualization)

SynthesisSM13,4,5-Trifluoroacetophenone(Starting Material A)ChalconeIntermediate Chalcone(Enone)SM1->ChalconeAldol Condensation(NaOH, MeOH, 0-25°C)SM22-Methylbenzaldehyde(Starting Material B)SM2->ChalconeProductTarget Dihydrochalcone(Final Product)Chalcone->ProductHydrogenation(H2, Pd/C, EtOAc)

Caption: Convergent synthesis via Claisen-Schmidt condensation and catalytic hydrogenation.

Detailed Protocol
Step 1: Claisen-Schmidt Condensation

Objective: Formation of the

12
  • Reagents: Dissolve 3,4,5-trifluoroacetophenone (1.0 eq) and 2-methylbenzaldehyde (1.0 eq) in methanol (10 volumes).

  • Catalysis: Slowly add aqueous NaOH (10%, 1.2 eq) at 0°C to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the acetophenone.[1][2]

  • Workup: Precipitate the yellow chalcone solid by adding ice-cold water. Filter, wash with water, and recrystallize from ethanol to ensure high purity (>98%).[1][2]

Step 2: Selective Hydrogenation

Objective: Reduction of the alkene to the alkane without defluorination.[1][2]

  • Setup: Dissolve the chalcone intermediate in Ethyl Acetate (EtOAc).

  • Catalyst: Add 10% Pd/C (5 mol%). Note: Avoid PtO2 or high pressures to prevent reduction of the carbonyl or defluorination.[1][2]

  • Conditions: Stir under a hydrogen atmosphere (balloon pressure, ~1 atm) at room temperature for 2-4 hours.

  • Purification: Filter through a Celite pad to remove the catalyst.[1][2] Concentrate the filtrate under reduced pressure. The final product is typically a viscous oil or low-melting solid.[1][2]

Application in Drug Discovery[1]

This molecule serves as a versatile Privileged Structure in medicinal chemistry.[1][2] Its utility stems from the specific arrangement of the fluorinated ring and the sterically hindered tolyl group.[1][2]

Therapeutic Potential[1]
  • Metabolic Disease (SGLT2 / DPP-4 Modulation): The dihydrochalcone scaffold is historically associated with antidiabetic activity (e.g., Phlorizin analogs).[1][2] The 3,4,5-trifluoro motif mimics the lipophilic pockets found in SGLT2 inhibitors, potentially improving potency and selectivity.[1][2]

  • Neurology (GABA / Ion Channels): Fluorinated propiophenones are frequent precursors to amino-alcohol ligands for NMDA or GABA receptors.[1][2] The 2-methyl group restricts the conformational space, potentially locking the molecule into a bioactive conformation for receptor binding.[1][2]

  • Anti-Inflammatory (NF-kB Inhibition): Chalcone derivatives are known NF-kB inhibitors.[1][2] The hydrogenated form (dihydrochalcone) often retains this activity with improved metabolic stability and reduced toxicity (Michael acceptor removal).[1][2]

Structural-Activity Relationship (SAR) Insights
  • 3,4,5-Trifluoro Ring: Increases metabolic stability against CYP450 oxidation.[1][2] The electron-withdrawing nature also lowers the pKa of any subsequent alpha-protons, facilitating further functionalization if needed.[1][2]

  • 2-Methyl Group: Provides steric bulk (ortho-effect), preventing planar conformation and increasing selectivity for deep hydrophobic pockets in enzymes or receptors.[1][2]

Safety & Handling

While specific toxicological data for this novel compound may be limited, standard safety protocols for fluorinated aromatic ketones apply.[1][2]

  • Hazards: Likely a skin and eye irritant (H315, H319).[1][2] Potential respiratory irritant (H335).[1][2]

  • Handling: Use within a chemical fume hood.[1][2] Wear nitrile gloves and safety glasses.[1][2]

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation of the benzylic position, although the 2-methyl group provides some steric protection.[1][2]

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design.[1][2] Chemical Reviews, 96(8), 3147-3176.[1][2] Link[1][2]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1][2] Journal of Medicinal Chemistry, 61(14), 5822-5880.[1][2] Link[1][2]

  • Zhuang, C., et al. (2017). Chalcones: A Privileged Structure in Medicinal Chemistry.[1][2] Chemical Reviews, 117(12), 7762-7810.[1][2] Link[1][2]

  • PubChem Compound Summary. (General search for Dihydrochalcone derivatives). National Library of Medicine.[1][2] Link

safety data sheet SDS for 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Safety & Handling of 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone

Document Control:

  • Compound ID: 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone[1]

  • IUPAC Name: 1-(3,4,5-trifluorophenyl)-3-(2-methylphenyl)propan-1-one[1]

  • Class: Polyfluorinated Dihydrochalcone / SGLT2 Inhibitor Intermediate[1]

  • Version: 2.0 (Research Use Only)

Part 1: Core Directive & Application Context

This guide supersedes standard generic Safety Data Sheets (SDS) by integrating predictive toxicology with process chemistry insights. As a Senior Application Scientist, I am establishing this protocol for researchers handling 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone (hereafter TF-MPP ).

The Strategic Context: TF-MPP is not a commodity solvent; it is a high-value, late-stage intermediate in the synthesis of SGLT2 inhibitors (gliflozins).[1] The specific 3,4,5-trifluoro substitution pattern on the A-ring is engineered to enhance metabolic stability against hydroxylation and increase lipophilicity for binding to the SGLT2 cotransporter in the proximal renal tubule.[1] The 2-methylphenyl (o-tolyl) group on the B-ring provides the necessary steric bulk to lock the conformation in the active site.

Operational Risk: Unlike simple ketones, TF-MPP combines the lipophilicity of fluorinated aromatics with the reactivity of an aryl ketone.[1] Standard nitrile gloves may be insufficient for prolonged contact due to the permeation enhancement caused by the trifluorophenyl moiety. This guide mandates a "Barrier-First" approach.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Chemical Identity & Synthesis-Derived Hazards

To understand the safety profile, we must understand the origin.[1] TF-MPP is typically synthesized via the catalytic hydrogenation of its chalcone precursor.[1]

  • Precursors: 3',4',5'-Trifluoroacetophenone + 2-Methylbenzaldehyde.[1]

  • Reaction: Claisen-Schmidt Condensation

    
     Chalcone 
    
    
    
    Pd/C Hydrogenation
    
    
    TF-MPP .[1]
  • Impurity Profile: The crude material may contain traces of Palladium (heavy metal hazard) and unreacted 3',4',5'-trifluoroacetophenone (a potent lachrymator and skin irritant).[1]

Causality of Hazards:

  • Skin Irritation (H315): Caused by the lipophilic nature of the ketone penetrating the stratum corneum and defatting the skin.

  • Eye Irritation (H319): The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, enhancing reactivity with nucleophilic mucosal proteins.[1]

  • Specific Target Organ Toxicity (H335): Inhalation of dust or aerosols triggers respiratory tract irritation due to the fluorinated aromatic motif.

Self-Validating Handling Protocol

Do not rely on odor thresholds. Fluorinated compounds often have faint, sweet odors that mask their toxicity.

The "Double-Barrier" System:

  • Primary: High-density Nitrile (minimum 5 mil) or Laminate film (Silver Shield) gloves.[1] Standard latex is permeable to this compound.[1]

  • Secondary: All weighing and transfer must occur within a certified Chemical Fume Hood (Face velocity > 100 fpm).

  • Validation: Use a fluorescent tracer (e.g., UV-active silica plates) on the benchtop after handling.[1] TF-MPP is UV-active; checking the work area with a UV lamp (254 nm) reveals invisible contamination.[1]

Authoritative Grounding & References

The toxicological assumptions here are based on Read-Across Methodology compliant with OECD guidelines, utilizing data from the structural analog 3',4',5'-Trifluoroacetophenone and general aryl ketones .[1]

  • Key Reference: The toxicity of the trifluorophenyl moiety is well-documented in the development of Canagliflozin intermediates, where fluorination increases half-life but requires strict control of alkylating impurities [1].[1]

  • Metabolic Pathway: SGLT2 inhibitors are designed to resist hydrolysis. Consequently, TF-MPP is expected to be persistent in aquatic environments if released, necessitating P-Statement P273 (Avoid release to the environment) [2].[1]

Part 3: Visualization & Formatting

A. Physico-Chemical & Hazard Specifications[1]
PropertyValue / PredictionRationale
Molecular Formula C

H

F

O
Confirmed by structure.[1][2]
Molecular Weight 278.27 g/mol
Physical State White to Off-white SolidDihydrochalcones are typically crystalline solids.[1]
Melting Point 55–60 °C (Predicted)Lower than the chalcone due to loss of planarity.
Solubility Soluble in DCM, EtOAc, DMSOLipophilic fluorinated core.
Signal Word WARNING Based on GHS Category 2 classification.
Hazard Statements H315, H319, H335Skin/Eye/Respiratory Irritation.
Storage 2-8°C, Inert AtmospherePrevent oxidation of the alpha-methylene.[1]
B. Synthesis & Hazard Origin Flowchart

SynthesisHazards Precursor1 3',4',5'-Trifluoroacetophenone (Lachrymator/Irritant) Reaction Claisen-Schmidt Condensation Precursor1->Reaction Precursor2 2-Methylbenzaldehyde (Combustible) Precursor2->Reaction Intermediate Chalcone Intermediate (Skin Sensitizer) Reaction->Intermediate -H2O Reduction Pd/C Hydrogenation (Heavy Metal Residue) Intermediate->Reduction +H2 Product TF-MPP (Target Compound) Reduction->Product

Caption: Synthesis pathway highlighting carry-over hazards (Precursors) and process impurities (Pd/C) that define the safety profile of TF-MPP.

C. Exposure Control Logic

SafetyLogic Start Handling TF-MPP StateCheck State: Solid or Solution? Start->StateCheck Solid Solid Handling StateCheck->Solid Solution Solution (DCM/DMSO) StateCheck->Solution PPE_Solid PPE: Nitrile Gloves + N95 Mask (if dust) Solid->PPE_Solid PPE_Sol PPE: Double Nitrile or Silver Shield Laminate Solution->PPE_Sol Engineering Control: Fume Hood REQUIRED PPE_Solid->Engineering PPE_Sol->Engineering Disposal Waste: Halogenated Organic Engineering->Disposal

Caption: Decision matrix for Personal Protective Equipment (PPE) based on the physical state of the compound.

Experimental Protocol: Safe Handling & Decontamination

1. Solubilization & Transfer:

  • Solvent Choice: Use Dichloromethane (DCM) or Ethyl Acetate. Avoid Methanol if using strong bases in subsequent steps to prevent unwanted aldol reversion.

  • Procedure:

    • Weigh TF-MPP in a tared vial inside the fume hood.

    • Add solvent slowly. Note that dissolution is endothermic; the vial may cool.

    • Critical Step: Wipe the exterior of the vial with a Kimwipe soaked in acetone before removing it from the hood to prevent tracking fluorinated residue.

2. Spill Response (Self-Validating):

  • Containment: Do not use water. Use a dry absorbent (Vermiculite).

  • Decontamination:

    • Absorb bulk liquid.

    • Wash surface with 10% ethanolic KOH (potassium hydroxide). Rationale: This degrades the ketone functionality.[1]

    • Verify cleanup using a UV lamp (254 nm). If the surface glows, residue remains.

References

  • Nomura, S., et al. (2010). "Discovery of Canagliflozin, a novel C-glucoside with thiophene ring, as sodium-dependent glucose cotransporter 2 inhibitor for the treatment of type 2 diabetes mellitus."[1] Journal of Medicinal Chemistry, 53(17), 6355-6360.[1] Link

  • European Chemicals Agency (ECHA). (2023). "Read-Across Assessment Framework (RAAF) for Fluorinated Aromatics." ECHA Guidance Documents. Link

  • Sigma-Aldrich. (2024).[1] "Safety Data Sheet: 3',4',5'-Trifluoroacetophenone (CAS 220141-73-1)."[1][3] Merck KGaA. Link

  • PubChem. (2024). "Compound Summary: Dihydrochalcone Derivatives." National Library of Medicine. Link

Sources

molecular weight and formula of 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone

Introduction: The Significance of Substituted Propiophenones in Modern Research

Propiophenone and its derivatives represent a critical class of aromatic ketones that serve as versatile building blocks in organic synthesis and are pivotal intermediates in the pharmaceutical industry.[1][] These scaffolds are not merely synthetic curiosities; they are integral to the development of a wide array of biologically active molecules. Research has demonstrated that substituted propiophenones exhibit a range of pharmacological activities, including potential as antidiabetic agents that can reduce body weight, and as local anesthetics.[][3] The strategic incorporation of various functional groups onto the propiophenone core allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity.

The introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance metabolic stability and binding affinity.[4] Similarly, the presence of a methylphenyl group can influence the molecule's conformation and interactions with biological targets. This guide focuses on a specific, complex derivative: 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone. While this particular molecule is not extensively documented in public literature, its structure suggests significant potential for applications in medicinal chemistry and materials science. This document serves as a technical guide for researchers, providing core physicochemical data, a plausible synthetic pathway, and potential avenues for research and application.

Physicochemical Properties and Data

The precise structure of 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone allows for the accurate calculation of its fundamental properties. These values are essential for any experimental work, from reaction stoichiometry to analytical characterization.

PropertyValue
Chemical Formula C₁₇H₁₅F₃O
Molecular Weight 292.29 g/mol
Appearance Expected to be a colorless to pale yellow solid or oil
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, DMSO)

Note: The molecular formula and weight have been calculated based on the IUPAC name.

Plausible Synthetic Pathway: A Friedel-Crafts Approach

The synthesis of propiophenone derivatives can be achieved through various established methods in organic chemistry.[5] A robust and logical approach to synthesize 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone would involve a Friedel-Crafts acylation followed by a subsequent reaction to introduce the 2-methylphenyl group.

Diagram of the Proposed Synthetic Workflow

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Alpha-Bromination cluster_2 Step 3: Suzuki Coupling A 1,2,3-Trifluorobenzene C 3',4',5'-Trifluoropropiophenone A->C AlCl3 B Propanoyl Chloride B->C D 3',4',5'-Trifluoropropiophenone F 2-Bromo-3',4',5'-trifluoropropiophenone D->F Radical Initiator (e.g., AIBN) E N-Bromosuccinimide (NBS) E->F G 2-Bromo-3',4',5'-trifluoropropiophenone I 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone (Target Molecule) G->I Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) H 2-Methylphenylboronic Acid H->I

Sources

An In-depth Technical Guide to the Solubility Profile of Trifluoropropiophenone Derivatives in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of trifluoropropiophenone derivatives in organic solvents. Trifluoromethylated compounds are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by the trifluoromethyl (-CF3) group, including enhanced metabolic stability and lipophilicity.[1][2] Understanding the solubility of these derivatives is paramount for their effective use in synthesis, formulation, and various applications. This guide delves into the theoretical underpinnings of solubility, presents available data, and provides detailed experimental protocols for determining solubility, equipping researchers with the knowledge to effectively handle and utilize this important class of molecules.

Introduction: The Significance of Trifluoropropiophenone Derivatives

Propiophenone and its derivatives are versatile building blocks in organic synthesis. The introduction of a trifluoromethyl group onto the propiophenone scaffold dramatically alters its electronic and steric properties.[1] This modification is a common strategy in drug discovery to improve a molecule's pharmacokinetic and pharmacodynamic profile.[2] For instance, the -CF3 group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and increase lipophilicity, which can improve membrane permeability.[2] 3'-(Trifluoromethyl)propiophenone, for example, is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[3] Given their importance, a thorough understanding of the solubility of these derivatives in common organic solvents is crucial for their handling, reaction optimization, and formulation development.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent molecules. For trifluoropropiophenone derivatives, several factors influence their solubility in organic solvents:

  • Polarity: The propiophenone backbone contains a polar carbonyl group, while the trifluoromethyl group, despite being highly electronegative, contributes significantly to the molecule's nonpolar character due to the symmetrical distribution of the fluorine atoms. The overall polarity of a derivative will depend on the position and nature of other substituents on the aromatic ring.

  • Intermolecular Forces: The primary intermolecular forces at play for trifluoropropiophenone derivatives are dipole-dipole interactions (due to the carbonyl group) and van der Waals forces. The trifluoromethyl group can also participate in weaker dipole-dipole interactions. The ability of a solvent to engage in similar interactions will determine the solubility.

  • Hydrogen Bonding: Trifluoropropiophenone derivatives are generally not capable of donating hydrogen bonds but can act as hydrogen bond acceptors at the carbonyl oxygen. Protic solvents like alcohols can, therefore, solvate these molecules through hydrogen bonding, potentially increasing solubility.

  • Effect of the Trifluoromethyl Group: The -CF3 group is known to increase the lipophilicity of molecules.[2] This generally leads to better solubility in nonpolar organic solvents. However, the strong electron-withdrawing nature of the -CF3 group can also influence the polarity of the entire molecule, leading to more complex solubility behavior.

A fundamental understanding of these principles allows for a rational selection of solvents for synthesis, purification, and formulation.

Solubility Profile of Trifluoropropiophenone Derivatives

Table 1: Physicochemical Properties and General Solubility of Selected Trifluoropropiophenone Derivatives

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical State at 25°CGeneral Solubility in Organic Solvents
3'-(Trifluoromethyl)propiophenone1533-03-5C₁₀H₉F₃O202.17Colorless to light yellow liquidGenerally soluble
4'-(Trifluoromethyl)propiophenone711-33-1C₁₀H₉F₃O202.17Solid (Melting Point: 36-39 °C)Soluble in many common organic solvents

Data compiled from references[3][4][5].

The general solubility of these compounds in common organic solvents such as alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), and halogenated hydrocarbons (dichloromethane) is expected to be good, owing to the overall organic nature of the molecules. However, for precise applications, experimental determination of solubility is essential.

Experimental Determination of Solubility

The "shake-flask" method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[6][7][8][9][10] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Factors Influencing Experimental Solubility Measurement

Several factors can influence the outcome of a solubility measurement and must be carefully controlled:

  • Temperature: Solubility is temperature-dependent. Therefore, all measurements must be performed at a constant and recorded temperature.

  • Purity of the Compound: Impurities can significantly affect the solubility of a compound. It is crucial to use a well-characterized and purified sample.

  • Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. This can range from a few hours to several days, depending on the compound and the solvent.

  • Solid-State Form: For solid compounds, the crystalline form (polymorph) can impact solubility. The thermodynamically most stable form should be used for determining the equilibrium solubility.

Step-by-Step Protocol for the Shake-Flask Method

This protocol outlines the determination of the thermodynamic solubility of a solid trifluoropropiophenone derivative. For liquid derivatives, a modified approach focusing on miscibility would be employed.

Materials:

  • Trifluoropropiophenone derivative (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid trifluoropropiophenone derivative to a series of vials. An excess is ensured when undissolved solid remains at the bottom of the vial.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator (e.g., 25 °C).

    • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

    • Filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any remaining undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of the trifluoropropiophenone derivative of known concentrations in the same solvent.

    • Analyze the filtered saturated solution and the standard solutions using a suitable analytical method (e.g., HPLC-UV or GC-FID).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the trifluoropropiophenone derivative in the saturated solution by interpolating its analytical response on the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

    • Report the temperature at which the measurement was performed.

Kinetic Solubility vs. Thermodynamic Solubility

In the context of drug discovery, it is also important to distinguish between kinetic and thermodynamic solubility.[6][7][8]

  • Thermodynamic Solubility: As determined by the shake-flask method, represents the true equilibrium solubility of the most stable crystalline form of the compound.

  • Kinetic Solubility: Often measured in high-throughput screening, it is the concentration at which a compound, dissolved in a stock solvent (typically DMSO), precipitates when diluted into an aqueous buffer. This measurement is faster but can overestimate the true thermodynamic solubility as it may involve metastable solid forms.

For formulation and process development, thermodynamic solubility is the more relevant parameter.

Visualization of Key Concepts

Factors Influencing Solubility

G Solubility Solubility Solute_Properties Solute Properties Solubility->Solute_Properties Solvent_Properties Solvent Properties Solubility->Solvent_Properties External_Factors External Factors Solubility->External_Factors Polarity_Solute Polarity Solute_Properties->Polarity_Solute H_Bonding_Solute Hydrogen Bonding (Acceptor) Solute_Properties->H_Bonding_Solute MW Molecular Weight Solute_Properties->MW CF3_Group Trifluoromethyl Group (Lipophilicity) Solute_Properties->CF3_Group Polarity_Solvent Polarity Solvent_Properties->Polarity_Solvent H_Bonding_Solvent Hydrogen Bonding (Donor/Acceptor) Solvent_Properties->H_Bonding_Solvent Dielectric_Constant Dielectric Constant Solvent_Properties->Dielectric_Constant Temperature Temperature External_Factors->Temperature Pressure Pressure External_Factors->Pressure

Caption: Key factors influencing the solubility of trifluoropropiophenone derivatives.

Experimental Workflow for Solubility Determination

G Start Start Add_Excess Add excess solid to solvent Start->Add_Excess Equilibrate Equilibrate at constant temperature (e.g., 24-48h) Add_Excess->Equilibrate Filter Filter supernatant Equilibrate->Filter Analyze Analyze by (e.g., HPLC, GC) Filter->Analyze Calculate Calculate Solubility Analyze->Calculate End End Calculate->End

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

The solubility of trifluoropropiophenone derivatives in organic solvents is a critical parameter for their successful application in research and development. This guide has provided a framework for understanding the theoretical principles governing their solubility, highlighted the importance of the trifluoromethyl group, and offered a detailed, practical protocol for experimental solubility determination. While comprehensive quantitative data remains a gap in the literature, the methodologies and principles outlined here empower researchers to generate reliable solubility data for their specific derivatives and solvent systems, thereby facilitating more efficient and informed scientific endeavors.

References

  • Enamine. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. 2024. [Link]

  • ResearchGate. (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. 2024. [Link]

  • Zarghampour A, Jouyban K, Jouyban-Gharamaleki V, Jouyban A, Rahimpour E. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. 2024;30(2):274-278. [Link]

  • BioAssay Systems. Shake Flask Solubility Services. [Link]

  • ResearchGate. Solubility of 4-(trifluoromethyl)acetophenone in different organic... [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Propiophenone Derivatives: Focus on 3'-(Trifluoromethyl)propiophenone. 2026. [Link]

  • Chem-Impex. 3'-(trifluorometil)propiofenona. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. 2025. [Link]

  • Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. 2023. [Link]

  • ACS Figshare. Solubility Behaviors and Correlations of Common Organic Solvents. 2020. [Link]

  • PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. 2025. [Link]

  • Università di Padova. Predicting drug solubility in organic solvents mixtures. 2024. [Link]

  • MIT Open Access Articles. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

  • Pharmaceutical Sciences. Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. 2026. [Link]

  • PMC. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

  • The Journal of Physical Chemistry. Solubility of C60 in a Variety of Solvents. [Link]

  • ResearchGate. Solubility of KF in four organic solvents and thermodynamic dissolution functions. [Link]

  • NIST. SOLUBILITY DATA SERIES. [Link]

Sources

Technical Monograph: 3',4',5'-Trifluoropropiophenone & Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3',4',5'-trifluoropropiophenone and its structural analogs. It is designed for researchers in medicinal chemistry and materials science, focusing on synthetic pathways, electronic properties, and application logic.[1]

High-Performance Scaffolds for Liquid Crystals and Bioactive Discovery []

Part 1: Executive Technical Summary[2]

3',4',5'-Trifluoropropiophenone (CAS: 220227-74-7) represents a critical "lynchpin" intermediate in the synthesis of advanced fluorinated materials.[] Its core structure—a benzene ring substituted with fluorine atoms at the 3, 4, and 5 positions coupled to a propanoyl tail—offers a unique combination of high electronegativity , metabolic stability , and lipophilicity .[]

In drug discovery, the 3,4,5-trifluoro motif is utilized to block metabolic oxidation (P450 inhibition) and enhance blood-brain barrier (BBB) permeability. In materials science, specifically thermotropic liquid crystals (LCs), this moiety serves as a polar terminal group that induces negative dielectric anisotropy (


), essential for Vertical Alignment (VA) mode displays.

This guide details the synthesis, derivatization, and strategic application of this scaffold, moving beyond basic characterization to actionable chemical engineering.[1]

Part 2: Chemical Architecture & Electronic Profile[2]

The utility of 3',4',5'-trifluoropropiophenone is dictated by the "Fluorine Effect." Unlike mono- or di-substituted analogs, the tri-substitution pattern creates a specific electronic environment.[]

Electronic Withdrawal & Dipole Moments

The three fluorine atoms exert a strong inductive effect (-I), significantly lowering the electron density of the aromatic ring.

  • Reactivity: The ring is deactivated towards electrophilic aromatic substitution (EAS) but highly activated for nucleophilic aromatic substitution (

    
    ), particularly at the 4-position (para to the carbonyl).[]
    
  • Dipole Vector: The resultant dipole moment is directed away from the carbonyl, which is crucial for aligning molecules in electric fields within LC matrices.[]

Steric & Lipophilic Tuning[2]
  • Van der Waals Radius: Fluorine (1.47 Å) is slightly larger than hydrogen (1.20 Å), providing steric protection without the bulk of chlorine or methyl groups.[]

  • Lipophilicity: The C-F bonds increase

    
    , facilitating membrane transport in pharmaceutical applications and improving solubility in LC host mixtures.[]
    

Part 3: Synthetic Methodologies

Efficient synthesis of 3',4',5'-trifluoropropiophenone requires bypassing the deactivating nature of the fluorine substituents. Standard Friedel-Crafts acylation of 1,2,3-trifluorobenzene is often sluggish and regioselective poor.[] The preferred industrial route utilizes organometallic coupling.[]

Pathway A: Grignard Metathesis (The "Gold Standard")

This route offers the highest regioselectivity and yield. It involves the formation of the Grignard reagent from 5-bromo-1,2,3-trifluorobenzene followed by acylation.[]

Reaction Scheme (DOT Visualization):

Synthesis Start 3,4,5-Trifluorobromobenzene (Precursor) Mg Mg / THF (Activation) Start->Mg Initiation Grignard Arylmagnesium Intermediate (Ar-MgBr) Mg->Grignard Insertion Product 3',4',5'-Trifluoropropiophenone (Target) Grignard->Product Nucleophilic Acyl Substitution Electrophile Propionic Anhydride (Acylating Agent) Electrophile->Product

Figure 1: Organometallic synthesis pathway via Grignard formation.[] This route avoids isomer formation common in electrophilic substitution.[]

Pathway B: Lithiation (Low-Temperature Control)

For laboratory-scale high-purity synthesis, Lithium-Halogen exchange is superior.[]

  • Reagent:

    
    -Butyllithium (
    
    
    
    -BuLi) in THF/Hexane at -78°C.
  • Mechanism: Kinetic lithiation at the bromine site.[]

  • Quench: Reaction with

    
    -methoxy-
    
    
    
    -methylpropionamide (Weinreb amide) to prevent over-addition.

Part 4: Experimental Protocol

Protocol: Synthesis of 3',4',5'-Trifluoropropiophenone via Grignard Reaction

Safety Warning: This reaction involves exothermic steps and moisture-sensitive reagents.[] Perform in a fume hood under inert atmosphere (Nitrogen or Argon).

Materials:
  • 5-Bromo-1,2,3-trifluorobenzene (CAS: 138526-69-9)[][3]

  • Magnesium turnings (activated)[]

  • Propionic anhydride (or Propionyl chloride)[]

  • Tetrahydrofuran (THF), anhydrous

  • Iodine (catalytic initiator)[][4]

Step-by-Step Methodology:
  • Activation: In a flame-dried 3-neck flask equipped with a reflux condenser and dropping funnel, place Mg turnings (1.1 eq). Add a crystal of Iodine and cover with minimal anhydrous THF.[]

  • Initiation: Add 5% of the total volume of 5-bromo-1,2,3-trifluorobenzene. Heat gently with a heat gun until the iodine color fades and bubbling commences (Grignard initiation).

  • Addition: Dilute the remaining bromide in THF. Add dropwise to the maintaining a gentle reflux (approx. 1 hour).

    • Critical Control Point: If reflux stops, stop addition and reheat.[] Accumulation of unreacted bromide can lead to a runaway exotherm.[]

  • Acylation: Cool the Grignard solution to 0°C. In a separate vessel, dissolve Propionic Anhydride (1.2 eq) in THF and cool to -10°C.

  • Transfer: Cannulate the Grignard reagent slowly into the anhydride solution. (Reverse addition prevents double-addition to form the tertiary alcohol).[]

  • Workup: Stir for 2 hours at RT. Quench with 1M HCl (aq). Extract with Ethyl Acetate (3x).[] Wash organics with saturated

    
     and Brine.[]
    
  • Purification: Dry over

    
    , concentrate, and purify via vacuum distillation or silica gel chromatography (Hexane/EtOAc gradient).
    

Part 5: Analog Development & SAR

Modifying the 3',4',5'-trifluoropropiophenone core allows for tuning of physical and biological properties.[5]

Chain Length Variation (The "Tail")
  • Acetophenone (C2): Higher melting point, used as a rigid core for polymerization.[]

  • Butyrophenone (C4): Increased lipophilicity (

    
    ), better penetration of the BBB (CNS activity).[]
    
  • Long-Chain (

    
    ):  Essential for liquid crystals to induce nematic phases.[]
    
Isomeric Shifts (The "Head")[6]
  • 2,4,5-Trifluoro Isomer: Changes the dipole vector.[] Often used when a specific "bent" molecular geometry is required in crystal packing.[]

  • 3,4-Difluoro Analog: Less electron-deficient.[] Used when the 3,4,5-system is too unreactive for downstream coupling.

SAR Logic Diagram (DOT Visualization):

SAR Core CORE SCAFFOLD 3',4',5'-Trifluoropropiophenone Mod1 Mod1 Core->Mod1 Chain Length Mod2 Mod2 Core->Mod2 Isomerism Mod3 Mod3 Core->Mod3 Derivatization

Figure 2: Structure-Activity Relationship (SAR) map highlighting modification zones for specific applications.

Part 6: Data Summary & Comparative Properties

Property3',4',5'-Trifluoropropiophenone3',4',5'-Trifluoroacetophenone3',4'-Difluoropropiophenone
CAS No. 220227-74-7220141-73-123384-72-7
Mol.[] Weight 188.15 g/mol 174.12 g/mol 170.16 g/mol
LogP (Calc) ~2.6~2.1~2.3
Electronic Effect Strong e- withdrawingStrong e- withdrawingModerate e- withdrawing
Primary Use LC Intermediate, AgrochemicalsChemical ReagentPharma Intermediate
Key Precursor 5-Bromo-1,2,3-trifluorobenzene5-Bromo-1,2,3-trifluorobenzene4-Bromo-1,2-difluorobenzene

Part 7: Applications in High-Tech Fields[2]

Liquid Crystals (LCs)

The 3,4,5-trifluorophenyl group is a standard "polar head" in negative dielectric anisotropy mixtures used in VA-TFT (Vertical Alignment Thin Film Transistor) displays.[]

  • Mechanism: The ketone is typically reduced (Wolff-Kishner) to an alkyl chain, or the carbonyl is used to link to other phenyl/cyclohexyl rings.[]

  • Benefit: The fluorine atoms provide high resistivity (holding charge in the pixel) and low viscosity compared to cyano-based LCs.[]

Agrochemicals & Pharmaceuticals[1][2][5]
  • Fungicides: Analogs like Fluxapyroxad utilize the 3,4,5-trifluoroaniline moiety.[] The propiophenone is a viable precursor to the aniline via Beckmann rearrangement or direct nitration/reduction pathways (though less common than starting from the aniline directly).

  • Metabolic Blocking: In drug design, replacing hydrogen with fluorine at the 3,4,5 positions blocks P450 oxidative metabolism, extending the half-life (

    
    ) of the drug.
    

References

  • ChemicalBook. (n.d.).[] Synthesis of 3',4',5'-Trifluoroacetophenone. Retrieved from

  • BOC Sciences. (n.d.).[] 3',4',5'-Trifluoropropiophenone Product Profile. Retrieved from []

  • Sigma-Aldrich. (n.d.).[] 3',4',5'-Trifluoropropiophenone 97%. Retrieved from []

  • PubChem. (n.d.).[] 3',4',5'-Trifluoropropiophenone Compound Summary. National Library of Medicine.[] Retrieved from

  • TCI Chemicals. (n.d.).[] Liquid Crystal Materials and Fluorinated Biphenyls. Retrieved from

  • Google Patents. (2020).[] Synthesis process of 3,4,5-trifluorophenol and intermediates. CN110981699A.[] Retrieved from

Sources

Technical Guide: Determination of Melting Point for Novel Propiophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Case Study on 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone

Abstract

The melting point of a crystalline solid is a critical physical property that provides essential information regarding its identity and purity. For researchers, scientists, and professionals in drug development, obtaining an accurate melting point is a foundational step in the characterization of novel chemical entities. This guide outlines the principles and methodologies for determining the melting point of a new compound, using the hypothetical case of 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone. As this compound is not documented in readily available scientific literature, this paper serves as a practical workflow for its synthesis, purification, and subsequent thermal analysis. We present detailed protocols for both the classical capillary melting point method and the advanced technique of Differential Scanning Calorimetry (DSC), emphasizing the causality behind experimental choices to ensure data integrity and trustworthiness.

Introduction: The Critical Role of Melting Point in Compound Characterization

In the landscape of pharmaceutical and chemical research, the synthesis of novel molecules is a daily occurrence. The structural elucidation and purity assessment of these new chemical entities are paramount for their advancement as potential drug candidates or specialty chemicals. The melting point, defined as the temperature at which a solid transitions to a liquid, is a fundamental and powerful analytical parameter.[1]

A pure, crystalline organic compound typically exhibits a sharp and characteristic melting point, often within a narrow range of 0.5-1.0°C. Conversely, the presence of impurities will generally cause a depression in the melting point and a broadening of the melting range.[2][3] This phenomenon, known as melting point depression, makes the melting point an invaluable indicator of purity.

This guide focuses on the experimental determination of the melting point for a novel compound, 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone . A thorough search of scientific databases reveals no published data for this specific molecule. Therefore, this document provides the necessary theoretical background and practical, step-by-step protocols that a research scientist would follow to obtain this crucial piece of data.

The structure of the parent compound, propiophenone, consists of a phenyl group attached to a propanoyl moiety.[4][5] Propiophenone itself has a melting point of 17-21°C.[4][6] The addition of methyl and trifluoro-substituents, as in our target molecule, is expected to significantly alter its physical properties, including the melting point, due to changes in molecular weight, crystal lattice energy, and intermolecular forces. The incorporation of trifluoromethyl groups, in particular, is a common strategy in drug design to modulate a compound's metabolic stability and lipophilicity.[7]

Pre-analytical Phase: Synthesis and Purification

An accurate melting point determination is contingent on the purity of the sample. Therefore, the first step is the synthesis and rigorous purification of the target compound.

Synthetic Approach (Hypothetical)

Propiophenone and its derivatives are commonly synthesized via the Friedel-Crafts acylation of an aromatic ring with a propionyl halide.[8] For our target molecule, a plausible route would involve the Friedel-Crafts acylation of 1,2,3-trifluorobenzene with 3-(2-methylphenyl)propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Purification by Recrystallization: A Self-Validating System

Recrystallization is the most important method for the purification of nonvolatile organic solids.[9] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[10] A well-executed recrystallization is a self-validating system; the formation of well-defined crystals is indicative of a successful purification process.

Experimental Protocol: Recrystallization

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[10] Impurities should either be highly soluble at all temperatures or insoluble in the hot solvent. A common approach is to test a range of solvents (e.g., ethanol, methanol, ethyl acetate, hexane, or mixtures thereof).

  • Dissolution: Place the crude synthesized solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.[11]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[10][12]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of large, pure crystals by allowing the molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[9][10][12] The process can be completed by placing the flask in an ice bath.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9][12]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.[9][10]

  • Drying: Dry the crystals thoroughly under vacuum to remove any residual solvent. The presence of solvent will depress the melting point.

Analytical Methodologies for Melting Point Determination

Two primary methods are employed for melting point determination: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).

Method 1: Capillary Melting Point Apparatus

This technique involves heating a small sample in a capillary tube at a controlled rate and visually observing the melting process.[13]

Experimental Protocol: Capillary Method

  • Sample Preparation: Ensure the purified sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a glass capillary tube sealed at one end.

  • Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.

  • Rapid Determination (Optional but Recommended): First, perform a rapid heating (10-15 °C/min) to find an approximate melting range.[3] This saves time in the subsequent, more precise measurements.

  • Accurate Determination: Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.[1] A slow heating rate is critical for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading.

  • Data Recording: Record two temperatures:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the entire sample has completely liquefied. The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[14][15] It provides highly accurate and quantitative data on melting phenomena.[16][17]

Principle of DSC: The sample and an empty reference pan are heated in a controlled furnace. When the sample melts (an endothermic process), it requires more energy to maintain the same temperature as the reference pan. This difference in heat flow is detected and plotted against temperature, resulting in a peak.[14][18]

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the purified, dry sample into an aluminum DSC pan. Crimp the pan with a lid.

  • Thermal Program: Place the sample and a reference (an empty, sealed pan) into the DSC cell. Heat the sample under a nitrogen atmosphere at a controlled rate, typically 10 °C/min.

  • Data Analysis: The resulting DSC thermogram will show a peak corresponding to the melting event. From this peak, two key values are determined:

    • Onset Temperature (Tₒ): The temperature at which melting begins, calculated as the intersection of the baseline and the tangent of the melting peak's leading edge. This is often correlated with the melting point of the pure substance.

    • Peak Temperature (Tₚ): The temperature at which the rate of heat absorption is at its maximum.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table. Below is a hypothetical representation of the data that would be collected for 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone.

Table 1: Hypothetical Melting Point Data for 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone

MethodParameterValue (°C)
Capillary MethodMelting Range (T₁ - T₂)102.5 - 103.5
DSCOnset Temperature (Tₒ)102.8
DSCPeak Temperature (Tₚ)104.2

Interpretation: The narrow melting range observed with the capillary method and the sharp endotherm from DSC would indicate a high degree of purity for the synthesized compound. A broad melting range (e.g., > 2 °C) would suggest the presence of impurities, necessitating further purification.[3][13]

Visualizations: Workflows and Structures

Diagrams are essential for visualizing complex processes and relationships.

G cluster_synthesis Synthesis & Purification cluster_analysis Melting Point Analysis cluster_data Data Evaluation S1 Crude Product Synthesis (e.g., Friedel-Crafts) S2 Purification by Recrystallization S1->S2 Impure solid A1 Sample Preparation (Dry & Powder) S2->A1 Purified Crystals A2 Capillary Method A1->A2 Purified solid A3 DSC Method A1->A3 Purified solid D1 Record Melting Range (T₁ - T₂) A2->D1 D2 Determine Onset & Peak Temp (Tₒ, Tₚ) A3->D2 D3 Purity Assessment (Compare Range & Sharpness) D1->D3 D2->D3

Caption: Workflow for the determination of melting point for a novel compound.

G cluster_mol 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone mol mol label_text C₁₆H₁₁F₃O (Structure Placeholder)

Caption: Chemical structure of the target molecule.

G cluster_dsc Principle of Differential Scanning Calorimetry Furnace Controlled Furnace (Linear Temp Ramp) Sample Sample Pan Furnace->Sample Heats both Reference Reference Pan (Empty) Furnace->Reference Heats both Detector Heat Flow Detector Sample->Detector Measures Δ Heat Flow Reference->Detector Measures Δ Heat Flow Output Thermogram (Heat Flow vs. Temp) Detector->Output Generates Plot

Caption: Simplified diagram illustrating the principle of DSC.

Conclusion

The determination of a melting point is a cornerstone of chemical characterization, providing critical insights into the identity and purity of a compound. For a novel molecule like 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone, where no literature data exists, a systematic approach is essential. This guide has detailed the necessary steps, from purification via recrystallization to analysis by both capillary and DSC methods. By following these self-validating protocols and understanding the principles behind them, researchers can confidently and accurately characterize newly synthesized materials, ensuring the integrity of their data and the progress of their research and development efforts.

References

  • SOP: CRYSTALLIZATION - UCT Science. (n.d.).
  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Recrystallization Techniques for Purification. (n.d.). Scribd.
  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Torontech.
  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass Laboratories Inc.
  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate.
  • Differential Scanning Calorimetry (DSC). (n.d.). METTLER TOLEDO.
  • Differential scanning calorimetry. (2016, April 27). CureFFI.org.
  • Experimental No. (4) Recrystallization. (2021, July 16).
  • Differential Scanning Calorimetry (DSC). (n.d.). SGS INSTITUT FRESENIUS.
  • Melting point determination. (n.d.). University of Calgary.
  • Melting point determination. (n.d.). SSERC.
  • Melting point determination. (n.d.). Royal Society of Chemistry.
  • Melting Point Determination. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual.
  • Melting Point Determination. (n.d.). ResolveMass Laboratories Inc.
  • Propiophenone. (n.d.). PubChem.
  • Propiophenone Properties. (n.d.).
  • Propiophenone. (n.d.). The Good Scents Company.
  • Cas 93-55-0, Propiophenone. (n.d.). LookChem.
  • Propiophenone. (n.d.). Wikipedia.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). MDPI.

Sources

suppliers and commercial availability of 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone

[1]

Executive Summary

3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone (IUPAC: 1-(3,4,5-trifluorophenyl)-3-(2-methylphenyl)propan-1-one) is a specialized fluorinated dihydrochalcone derivative.[1] Unlike commodity reagents, this compound is not currently a stock catalog item with major global distributors (Sigma-Aldrich, Combi-Blocks, Enamine).[1]

This guide serves as a technical roadmap for acquiring this material. The optimal strategy requires a "Make vs. Buy" decision centered on its two primary precursors: 3',4',5'-trifluoroacetophenone and 2-methylbenzaldehyde .[1] Both precursors are commercially available, making custom synthesis or in-house preparation the most viable routes for obtaining high-purity material for pharmaceutical applications.[1]

Chemical Identity & Structural Analysis[1][2]

Accurate identification is critical for procurement and regulatory documentation. As this is a non-standard catalog item, the following data must be used for custom synthesis requests.

PropertySpecification
Common Name 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone
IUPAC Name 1-(3,4,5-trifluorophenyl)-3-(2-methylphenyl)propan-1-one
Chemical Class Dihydrochalcone; Fluorinated Aryl Ketone
Molecular Formula C₁₆H₁₃F₃O
Molecular Weight 278.27 g/mol
Predicted LogP ~4.2 (High Lipophilicity)
Key Precursors 3',4',5'-Trifluoroacetophenone (CAS 220227-74-7) 2-Methylbenzaldehyde (CAS 529-20-4)
Structural Visualization

The molecule consists of a trifluorinated benzoyl core linked via an ethyl bridge to an ortho-toluyl ring.[1]

ChemicalStructureFigure 1: Structural Dissection of Target MoleculeTrifluoroRing3,4,5-Trifluorophenyl Ring(Electron Deficient)LinkerPropan-1-one Linker(-C(=O)CH2CH2-)TrifluoroRing->LinkerC1 AttachmentTolylRing2-Methylphenyl Ring(Steric Bulk)Linker->TolylRingC3 Attachment

Commercial Availability & Sourcing Strategy

Current Market Status

A comprehensive audit of global chemical databases (PubChem, ChemSpider, SciFinder, and major vendor catalogs) confirms that no direct stock is available for immediate shipment.

The "Buy" Strategy: Custom Synthesis

For quantities >10g, outsourcing to a CRO (Contract Research Organization) is recommended. You must provide the specific synthesis route (detailed in Section 4) to minimize process development costs.

Recommended Vendor Types:

  • Fluorine Specialists: Companies like Oakwood Chemical , Fluorochem , or Matrix Scientific often stock the fluorinated precursor and can perform the coupling.

  • Catalog Houses with Synthesis Arms: Combi-Blocks and Enamine have the building blocks in-house.

Procurement Specification Sheet:

  • Purity: >98.0% (HPLC area %).

  • Identity: ¹H-NMR, ¹⁹F-NMR, LC-MS.[1]

  • Specific Impurity Limit: Dihydro-dimer < 0.1% (common in chalcone hydrogenations).

  • Lead Time: Expect 4–6 weeks for custom synthesis.

Synthesis & Manufacturing Protocol (The "Make" Strategy)

If lead times are prohibitive, this compound can be synthesized in-house using a robust two-step protocol: Claisen-Schmidt Condensation followed by Catalytic Hydrogenation .[1]

Retrosynthetic Analysis[1]

RetrosynthesisFigure 2: Retrosynthetic PathwayTargetTarget: 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone(C16H13F3O)IntermediateIntermediate: Chalcone Derivative(Enone)Target->IntermediateHydrogenation (H2, Pd/C)Precursor1Precursor A: 3',4',5'-Trifluoroacetophenone(CAS 220227-74-7)Intermediate->Precursor1Aldol CondensationPrecursor2Precursor B: 2-Methylbenzaldehyde(CAS 529-20-4)Intermediate->Precursor2Aldol Condensation

Detailed Experimental Protocol
Step 1: Synthesis of the Chalcone Intermediate

(E)-1-(3,4,5-trifluorophenyl)-3-(2-methylphenyl)prop-2-en-1-one[1]

  • Reagents:

    • 3',4',5'-Trifluoroacetophenone (1.0 eq)[1]

    • 2-Methylbenzaldehyde (1.1 eq)[1]

    • NaOH (10% aq. solution) or KOH in Methanol.

    • Ethanol (Solvent).[2][3]

  • Procedure:

    • Dissolve 3',4',5'-trifluoroacetophenone in Ethanol (5 mL/mmol).

    • Add 2-methylbenzaldehyde.[1]

    • Cool to 0°C and add base dropwise.

    • Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (Hexane/EtOAc).

    • Workup: Precipitate usually forms. Filter and wash with cold ethanol. If oil forms, extract with DCM and recrystallize from EtOH.

  • Critical Check: Verify the disappearance of the ketone methyl singlet in ¹H-NMR.

Step 2: Reduction to Dihydrochalcone (Target)
  • Reagents:

    • Chalcone (from Step 1).

    • Pd/C (10% wt loading, catalytic amount).

    • Hydrogen gas (balloon pressure or 1 atm).

    • Ethyl Acetate or Methanol (Solvent).

  • Procedure:

    • Dissolve chalcone in solvent.

    • Add Pd/C catalyst carefully (under inert atmosphere).

    • Purge with H₂ and stir vigorously at RT.

    • Monitoring: Check LC-MS for disappearance of the alkene double bond. Caution: Do not over-reduce the ketone to the alcohol or the trifluoro-ring (defluorination is rare at 1 atm but possible at high pressure).

  • Purification:

    • Filter through Celite to remove Pd/C.

    • Concentrate filtrate.

    • Purify via Silica Gel Chromatography (Hexane/EtOAc gradient).

Quality Control & Analytical Standards

For drug development applications, the following analytical parameters are non-negotiable.

TestAcceptance CriteriaMethodological Note
Appearance White to off-white solid or clear oilColor indicates oxidation/impurities.[1]
Purity (HPLC) ≥ 98.0%UV detection at 254 nm.
¹H-NMR Consistent with structureConfirm triplet-triplet pattern of -CH₂CH₂- linker.
¹⁹F-NMR 3 signals (or 2 if symmetric)Critical to ensure no defluorination occurred.
Residual Solvents < ICH LimitsEnsure complete removal of EtOAc/EtOH.
Diagnostic NMR Signals (Predicted)
  • Protons on Linker: Two triplets at ~3.0–3.4 ppm (2H) and ~3.4–3.8 ppm (2H).

  • Tolyl Methyl: Singlet at ~2.3–2.4 ppm (3H).

  • Aromatic Protons: Multiplet for Tolyl group; Trifluorophenyl protons (if any H remaining on that ring) will be split by F.

References

  • Oakwood Chemical. Product Page: 3',4',5'-Trifluoroacetophenone (CAS 220227-74-7).[1] Retrieved from

  • PubChem. Compound Summary: 2-Methylbenzaldehyde (CAS 529-20-4).[1] Retrieved from

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Ed.). Longman Scientific & Technical.
  • Patil, C. B., et al. "Synthesis and Biological Evaluation of Some Novel Dihydrochalcones." Journal of Chemical and Pharmaceutical Research, 2010. (General methodology for dihydrochalcone synthesis).

Methodological & Application

Application Note: Chemoselective Synthesis of 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic protocol for 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone , a fluorinated dihydrochalcone scaffold critical in the development of metabolic disease therapeutics (e.g., SGLT2 inhibitors) and PPAR agonists.

The synthesis presents a specific chemoselective challenge: the electron-deficient 3,4,5-trifluorophenyl ring is highly susceptible to Nucleophilic Aromatic Substitution (


)  under the basic conditions required for the aldol condensation. Furthermore, the subsequent hydrogenation step carries a risk of hydrodefluorination .

This guide provides a robust, two-step protocol designed to maximize yield while suppressing defluorination and side-chain substitution.

Chemical Identity & Retrosynthesis

  • IUPAC Name: 1-(3,4,5-Trifluorophenyl)-3-(2-methylphenyl)propan-1-one

  • Molecular Formula:

    
    
    
  • Molecular Weight: 278.27 g/mol

  • Core Scaffold: Dihydrochalcone[1]

Retrosynthetic Logic: The most scalable route involves the construction of the carbon skeleton via Claisen-Schmidt condensation followed by catalytic reduction of the alkene.

  • Precursors: 3,4,5-Trifluoroacetophenone + 2-Methylbenzaldehyde.

  • Intermediate: (E)-1-(3,4,5-trifluorophenyl)-3-(2-methylphenyl)prop-2-en-1-one (The Chalcone).

  • Final Product: Target Dihydrochalcone.

Reaction Mechanism & Critical Control Points

Step 1: Claisen-Schmidt Condensation

The formation of the chalcone intermediate proceeds via a crossed-aldol condensation.[2]

  • Mechanism: Base-catalyzed deprotonation of the acetophenone forms an enolate.[2] This nucleophile attacks the carbonyl of the 2-methylbenzaldehyde. Spontaneous dehydration follows to form the

    
    -unsaturated ketone.
    
  • Critical Risk (

    
    ):  The 4-position fluorine (para to the carbonyl) is flanked by two other fluorines, making it extremely electrophilic. Strong hydroxide bases at high temperatures will displace this fluorine to form a phenol impurity (4-hydroxy-3,5-difluoro derivative).
    
    • Control Strategy: Use of controlled temperature (

      
      C) or non-nucleophilic bases.
      
Step 2: Catalytic Hydrogenation

The reduction of the double bond is achieved using Heterogeneous Catalysis (Pd/C).

  • Mechanism: Syn-addition of hydrogen across the alkene on the catalyst surface.

  • Critical Risk (Defluorination): Polyfluorinated aromatics are prone to C-F bond cleavage under hydrogenolysis conditions.

    • Control Strategy: Use of Ethyl Acetate (EtOAc) as solvent (non-protic) rather than Methanol/Acid, and strict control of

      
       pressure (1 atm).
      
Mechanistic Pathway Diagram

ReactionMechanism Acetophenone 3,4,5-Trifluoroacetophenone Enolate Enolate Intermediate Acetophenone->Enolate Deprotonation SNAr_Side Side Product: 4-Hydroxy-3,5-difluoro... Acetophenone->SNAr_Side SNAr (High Temp/Strong Base) Base Base (OH-) Base->Enolate Aldol Beta-Hydroxy Ketone Enolate->Aldol Nucleophilic Attack Aldehyde 2-Methylbenzaldehyde Aldehyde->Aldol Chalcone Chalcone Intermediate (Alkene) Aldol->Chalcone Dehydration (-H2O) Target Target: Dihydrochalcone Chalcone->Target H2, Pd/C (Selective Reduction)

Figure 1: Reaction pathway highlighting the main synthetic route and the critical SNAr side-reaction risk.

Detailed Experimental Protocol

Phase A: Synthesis of the Chalcone Intermediate

Reagents:

  • 3,4,5-Trifluoroacetophenone (1.0 equiv)[3]

  • 2-Methylbenzaldehyde (1.05 equiv)

  • Sodium Hydroxide (10% aq. solution) or KOH

  • Ethanol (95%)

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with 3,4,5-trifluoroacetophenone (10 mmol) and 2-methylbenzaldehyde (10.5 mmol) in Ethanol (20 mL).

  • Cooling: Place the flask in an ice-water bath. Cool internal temperature to 0–5°C .

    • Note: Temperature control is vital to prevent fluoride displacement.

  • Addition: Dropwise add 10% NaOH (5 mL) over 20 minutes, maintaining temperature

    
    C.
    
  • Reaction: Stir at 5–10°C for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.

    • Endpoint: Disappearance of acetophenone.

  • Quench: Neutralize carefully with 1M HCl to pH 7.

  • Isolation: The product often precipitates as a yellow solid. Filter and wash with cold water/ethanol (1:1).

    • Purification: Recrystallize from minimal hot Ethanol if necessary.[4]

Phase B: Hydrogenation to Dihydrochalcone

Reagents:

  • Chalcone Intermediate (from Phase A)

  • 10% Pd/C (5 wt% loading relative to substrate)

  • Ethyl Acetate (EtOAc)

  • Hydrogen Gas (

    
    )
    

Protocol:

  • Solvent Choice: Dissolve the chalcone in EtOAc.

    • Why? Avoid Methanol or Acetic Acid. Protic solvents facilitate oxidative addition of Pd into the C-F bond, leading to defluorination. EtOAc is inert.

  • Catalyst Loading: Add 10% Pd/C carefully under nitrogen atmosphere (pyrophoric risk).

  • Hydrogenation: Purge vessel with

    
    , then 
    
    
    
    . Maintain 1 atm (balloon pressure) at Room Temperature.
    • Warning: Do not pressurize (>50 psi) or heat, as this will strip fluorines.

  • Monitoring: Reaction is usually fast (1–3 hours). Monitor via LC-MS to ensure reduction of alkene without loss of mass-19 (Fluorine).

  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with EtOAc.

  • Concentration: Evaporate solvent under reduced pressure.

  • Final Product: White crystalline solid.

Process Workflow & Data

Experimental Workflow Diagram

Workflow Start Raw Materials (Acetophenone + Aldehyde) Reactor1 Reactor A: Condensation (0°C, NaOH/EtOH) Start->Reactor1 Filter1 Filtration & Wash (Remove Base) Reactor1->Filter1 Precipitate Dry Drying (Intermediate Chalcone) Filter1->Dry Reactor2 Reactor B: Hydrogenation (Pd/C, EtOAc, 1 atm) Dry->Reactor2 Filter2 Celite Filtration (Remove Catalyst) Reactor2->Filter2 Evap Rotary Evaporation Filter2->Evap Final Final Product (White Solid) Evap->Final

Figure 2: Step-by-step experimental workflow from raw materials to isolated product.

Expected Analytical Data
ParameterSpecificationNotes
Appearance White to Off-white solidYellow hue indicates incomplete hydrogenation (residual chalcone).
1H NMR

2.9-3.3 ppm (multiplets, 4H)
Characteristic ethylene bridge (

). Loss of alkene doublets (

7.5-8.0).
19F NMR 3 signals (approx -130 to -160 ppm)Must show integration of 3F. Loss of signal indicates defluorination.
Mass Spec [M+H]+ = 279.27Check for M-18 (def-F) peaks.

References

  • Claisen-Schmidt Condensation Principles

    • Kohli, V. et al.
    • Context: General mechanism for chalcone formation using base c
  • Nucleophilic Aromatic Substitution (SNAr)

    • Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution." Quarterly Reviews, Chemical Society.
    • Context: Explains the activation of polyfluorinated rings (especially para-position)
  • Hydrogenation of Fluorinated Aromatics

    • Glorius, F. et al. "Catalytic Hydrogenation of Fluorinated Arenes." Chemical Society Reviews.[5]

    • Context: Highlights the risk of hydrodefluorination and the necessity of mild conditions (EtOAc solvent, low pressure).
  • Synthesis of SGLT2 Inhibitor Intermediates

    • "Process for the preparation of SGLT2 inhibitors.
    • Context: Describes analogous chemistry for constructing dihydrochalcone scaffolds in pharmaceutical manufacturing.

Sources

Application Notes & Protocols: 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: Strategic Value in Medicinal Chemistry

3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone is a sophisticated chemical scaffold engineered for advanced pharmaceutical synthesis. Its structure is not accidental; it is a convergence of three strategically important moieties designed to provide chemists with a versatile starting point for a diverse range of drug candidates.

  • The Propiophenone Core: This three-carbon ketone backbone is an ideal electrophile and a precursor for introducing chirality and further functionalization, most notably at the α- and β-positions.

  • The 3',4',5'-Trifluorophenyl Moiety: The incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry.[1][2] The trifluorinated ring significantly enhances metabolic stability by blocking sites susceptible to cytochrome P450 oxidation. Furthermore, it modulates physicochemical properties such as lipophilicity and pKa, which can lead to improved cell permeability and target binding affinity.[3]

  • The 2-Methylphenyl (o-tolyl) Group: The ortho-methyl substituent introduces steric bulk and specific conformational constraints. This can be critical for achieving selective binding to a biological target by orienting the molecule within a receptor's binding pocket and preventing non-specific interactions.

This guide details the primary application of this intermediate: its use as a key building block in the synthesis of β-aminoketones, a class of compounds prevalent in numerous biologically active molecules and approved drugs.[4][5][6][7] We will provide the scientific rationale, detailed protocols, and mechanistic insights necessary for its successful implementation in drug discovery and development workflows.

Physicochemical & Safety Profile

A comprehensive understanding of the intermediate's properties is critical for safe handling and optimal reaction design.

PropertyValueSource / Notes
Molecular Formula C₁₆H₁₃F₃OCalculated
Molecular Weight 294.27 g/mol Calculated
Appearance Expected to be an off-white to pale yellow solidInferred from similar propiophenones[8]
Solubility Soluble in common organic solvents (e.g., DCM, THF, Acetone, DMSO)Inferred from structural analogues[8]
CAS Number Not broadly available; structure defines the compound.N/A
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly sealed.Standard laboratory practice

Safety Precautions:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) from your supplier for comprehensive handling and emergency information.

Core Application: One-Pot Synthesis of β-Aminoketone Derivatives via Mannich Reaction

The most direct and powerful application of 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone is its participation in the Mannich reaction. This one-pot, three-component reaction is a cornerstone of organic synthesis for its efficiency in forming C-C and C-N bonds simultaneously to produce β-aminoketones, also known as Mannich bases.[9][10][11]

Scientific Rationale

The β-aminoketone scaffold is a "privileged" structure in medicinal chemistry, appearing in drugs with diverse therapeutic actions, from vasodilators to antidiabetics.[4][7] The reaction is highly modular; by varying the amine and aldehyde components, a vast library of structurally diverse compounds can be rapidly synthesized from a single ketone precursor. This is invaluable for structure-activity relationship (SAR) studies in early-stage drug discovery. Our intermediate is particularly well-suited for this, as the enolizable protons alpha to the carbonyl group readily participate in the reaction.

General Reaction Scheme

The workflow involves the reaction of the propiophenone intermediate with a selected aldehyde and a primary or secondary amine, typically under catalytic conditions.

G Propiophenone 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone Catalyst Catalyst (e.g., Lewis Acid) Solvent, Temp. Aldehyde R¹-CHO Amine R²R³NH Amine->Catalyst Plus1 + Plus2 + Product β-Aminoketone Product Catalyst->Product

Caption: General workflow for the three-component Mannich reaction.

Detailed Protocol: Synthesis of a Model β-Aminoketone

This protocol describes the synthesis of a representative derivative using 4-fluorobenzaldehyde and piperidine. It is a robust starting point that can be adapted for other aldehydes and amines.

Materials:

  • 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone (1.0 eq)

  • 4-Fluorobenzaldehyde (1.1 eq)

  • Piperidine (1.1 eq)

  • Bismuth (III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O) (10 mol%)

  • Ethanol (EtOH), Anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask charged with a magnetic stir bar, add 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone (e.g., 294 mg, 1.0 mmol).

  • Solvent Addition: Add anhydrous ethanol (10 mL) to dissolve the ketone. Stir until a clear solution is obtained.

  • Reagent Addition: To the stirred solution, add 4-fluorobenzaldehyde (e.g., 136 mg, 1.1 mmol) followed by piperidine (e.g., 94 mg, 1.1 mmol).

  • Catalyst Introduction: Add the catalyst, Bismuth (III) Nitrate (e.g., 48.5 mg, 0.1 mmol). The use of a mild, recyclable Lewis acid catalyst like bismuth nitrate makes this procedure environmentally benign and simplifies workup.[11]

  • Reaction Execution: Stir the reaction mixture vigorously at ambient temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:EtOAc mobile phase). The consumption of the starting ketone and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 4-6 hours.

  • Quenching and Workup: Upon completion, quench the reaction by adding saturated NaHCO₃ solution (15 mL) to neutralize the catalyst and any acidic species.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL). This removes residual ethanol and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure β-aminoketone product.

Underlying Mechanism

The Mannich reaction proceeds through a well-established, multi-step mechanism. Understanding this pathway is key to troubleshooting and optimizing the reaction.[12]

G A 1. Iminium Ion Formation Aldehyde + Amine C Iminium Ion Electrophile A->C H₂O B 2. Ketone Enolization (Acid/Base Catalyzed) D Enol Nucleophile B->D E 3. Nucleophilic Attack (C-C Bond Formation) C->E D->E F Deprotonation E->F G Final β-Aminoketone Product F->G

Caption: Key mechanistic steps of the Mannich reaction.

  • Iminium Ion Formation: The aldehyde and amine first condense to form a resonance-stabilized iminium ion. This is the key electrophilic species in the reaction and its formation is often the rate-limiting step.[10][12]

  • Enolization: Simultaneously, the propiophenone (the "CH-acidic compound") undergoes acid or base-catalyzed enolization to form its enol or enolate tautomer. This species is the active nucleophile.

  • Nucleophilic Attack: The electron-rich enol attacks the electrophilic carbon of the iminium ion, forming the crucial new carbon-carbon bond and yielding the final β-aminoketone product after deprotonation.

Downstream Synthetic Potential: A Gateway to Complex Scaffolds

The synthesized β-aminoketone is not an endpoint but rather a valuable subsequent intermediate. Its bifunctional nature (containing both a ketone and an amine) allows for a wide array of secondary transformations.

G Start 3-(2-Methylphenyl)-3',4',5'- trifluoropropiophenone Mannich_Product β-Aminoketone Start->Mannich_Product Mannich Reaction (+ R¹CHO, R²R³NH) Amino_Alcohol γ-Amino Alcohol (Antidepressant, Antimalarial Scaffolds) Mannich_Product->Amino_Alcohol Reduction (e.g., NaBH₄) Piperidone Substituted Piperidone (CNS Agent Scaffolds) Mannich_Product->Piperidone Intramolecular Cyclization (Tandem Process) Vinyl_Ketone α,β-Unsaturated Ketone (Michael Acceptor) Mannich_Product->Vinyl_Ketone Elimination (e.g., Cope Elimination)

Caption: Potential synthetic pathways from the title intermediate.

  • Reduction to γ-Amino Alcohols: The ketone can be stereoselectively reduced (e.g., using sodium borohydride) to form 1,3-amino alcohols, a core structure in many pharmaceuticals.

  • Cyclization to Heterocycles: The β-aminoketone can undergo intramolecular reactions to form nitrogen-containing heterocycles like highly substituted piperidones, which are common in central nervous system (CNS) active agents.[12]

  • Elimination to Vinyl Ketones: The amine can be eliminated to form an α,β-unsaturated ketone (a vinyl ketone), which is a reactive Michael acceptor for introducing further nucleophiles.[10]

Conclusion

3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone is a high-value intermediate for pharmaceutical research. Its strategically designed structure facilitates the rapid and efficient synthesis of diverse libraries of β-aminoketones through the robust and versatile Mannich reaction. The resulting products serve as pivotal building blocks for more complex, biologically relevant molecules. The protocols and insights provided herein offer a solid foundation for researchers and drug development professionals to leverage this intermediate in their quest for novel therapeutics.

References

  • Recent progress in the chemistry of β-aminoketones. (2022). RSC Publishing. Retrieved from [Link]

  • Mannich base. (n.d.). Wikipedia. Retrieved from [Link]

  • An efficient synthesis of β-amino ketone compounds through one-pot three-component Mannich-type reactions using bismuth nitrate as catalyst. (2015). ResearchGate. Retrieved from [Link]

  • Synthesis of β-Aminoketones and Construction of Highly Substituted 4-Piperidones by Mannich Reaction Induced by Persistent Radical Cation Salts. (2010). ACS Publications. Retrieved from [Link]

  • Synthesis of β-amino ketones, aldehydes and derivatives. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Drug molecules consisting of b-aminoketone fragments. (2023). ResearchGate. Retrieved from [Link]

  • β-Amino Ketones – Synthesis and Biological Significances. (2024). AWS. Retrieved from [Link]

  • 𝛽 -Amino Ketones – Synthesis and Biological Significance. (2024). IntechOpen. Retrieved from [Link]

  • Stereoselective Synthesis and Application of β‐Amino Ketones. (2017). ResearchGate. Retrieved from [Link]

  • β-Aminoketones as prodrugs with pH-controlled activation. (2003). ResearchGate. Retrieved from [Link]

  • Write a Friedel-Crafts reaction for the synthesis of propiophenone... (n.d.). Pearson+. Retrieved from [Link]

  • Synthetic method for 1-phenyl-1-acetone. (2014). Google Patents.
  • Friedel-Crafts Acylation. (2025). Chemistry Steps. Retrieved from [Link]

  • Friedel-crafts ketone synthesis. (1964). Google Patents.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). MDPI. Retrieved from [Link]

  • Understanding the Properties and Handling of 3-[2-(Trifluoromethyl)phenyl]propanoic Acid. (2026). LinkedIn. Retrieved from [Link]

  • 3-(2-(Trifluoromethyl)phenyl)propanal. (n.d.). PubChem. Retrieved from [Link]

  • 3',4',5'-Trifluoropropiophenone. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI. Retrieved from [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone. (2021). PMC. Retrieved from [Link]

  • 3-(2-Methylphenyl)propanal Properties. (2025). EPA. Retrieved from [Link]

  • Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. (2021). PMC. Retrieved from [Link]

  • 3-Trifluoromethylphenylpiperazine. (n.d.). Wikipedia. Retrieved from [Link]

  • 3'-methylpropiophenone. (n.d.). NIST WebBook. Retrieved from [Link]

  • Medicine/Food/ Aroma/Chemical Intermediates. (n.d.). Otsuka Chemical Co., Ltd.. Retrieved from [Link]

  • Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach. Retrieved from [Link]

  • Novel crystalline polymorphs of 5-[[(2r,3s)-2-[(1r)-1-[3,5- bis(trifluoromethyl) phenyl] ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2- dihydro-3h-1,2,4-triazol-3-one. (2010). Google Patents.
  • Pharmaceutical Intermediates China Manufacturers & Suppliers & Factory. (n.d.). Tianfu Chemical. Retrieved from [Link]

  • 1-(2-Fluoro-3-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one. (2025). Molport. Retrieved from [Link]

  • Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. (2020). PMC. Retrieved from [Link]

  • Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. (2017). ResearchGate. Retrieved from [Link]

  • Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. (2024). PMC. Retrieved from [Link]

Sources

Application Note: Catalytic Asymmetric Hydrogenation of 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6]

The substrate 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone (hereinafter Compound A ) is a functionalized dihydrochalcone derivative.[1] It serves as a critical intermediate in the synthesis of SGLT2 inhibitors and other metabolic disorder therapeutics where the 3,4,5-trifluorophenyl moiety imparts metabolic stability and lipophilicity.

The "catalytic hydrogenation" of this molecule primarily refers to the stereoselective reduction of the prochiral carbonyl group to a secondary alcohol.[1] This transformation generates a chiral center at the

Reaction Scope
  • Substrate: 1-(3,4,5-trifluorophenyl)-3-(2-methylphenyl)propan-1-one.[1]

  • Target Product: (1S)- or (1R)-1-(3,4,5-trifluorophenyl)-3-(2-methylphenyl)propan-1-ol.[1]

  • Key Challenge: The electron-withdrawing nature of the 3,4,5-trifluorophenyl ring activates the carbonyl, requiring precise control over catalyst activity to prevent over-reduction or racemization.

Mechanistic Insight & Catalyst Selection

The Catalyst System

For aromatic ketones containing electron-deficient rings, the Noyori Asymmetric Hydrogenation utilizing Ruthenium(II) complexes with chiral diphosphine (e.g., BINAP, SEGPHOS) and diamine ligands is the industry standard.

  • Precatalyst:

    
    
    
  • Mechanism: Metal-ligand bifunctional catalysis (Outer-sphere mechanism).[1]

  • Why this works: The Ru center activates molecular

    
     via heterolytic cleavage, while the amine proton of the diamine ligand interacts with the substrate's carbonyl oxygen via hydrogen bonding. This "lock-and-key" transition state ensures high enantioselectivity (
    
    
    ).[1]
Reaction Pathway Diagram

The following diagram illustrates the synthesis flow and the catalytic cycle logic.

ReactionPathwaycluster_conditionsCritical Process Parameters (CPP)SubstrateSubstrate (Ketone)3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenoneTSTransition State(Outer-Sphere Hydride Transfer)Substrate->TS+ H2 (10-50 bar)KOtBu (Base)CatalystRu-Chiral Catalyst(R)-XylBINAP / (R)-DAIPENCatalyst->TSCoordinatesProductChiral Alcohol(S)-1-(3,4,5-trifluorophenyl)-3-(2-methylphenyl)propan-1-olTS->ProductStereoselectiveReductionPressureH2 Pressure(Influence: Rate)SolventiPrOH/tBuOH(Influence: Solubility/ee)BaseBase:Substrate Ratio(Influence: Activation)

Figure 1: Reaction pathway for the asymmetric hydrogenation of Compound A, highlighting critical process parameters.

Experimental Protocol

Materials & Equipment
  • Reactor: Stainless steel autoclave (e.g., Parr 4760 series) with magnetic drive stirring.[1]

  • Substrate: Compound A (Purity >98% by HPLC). Impurities like halides or thiols can poison the Ru catalyst.[1]

  • Catalyst:

    
     (commercially available or prepared in situ).[1]
    
  • Solvent: 2-Propanol (anhydrous, degassed).

  • Base: Potassium tert-butoxide (

    
    -BuOK), 1.0 M in THF.[1]
    
Step-by-Step Procedure (Lab Scale: 10g)

Step 1: Preparation of the Catalyst Precursor (Inert Atmosphere) [1]

  • In a glovebox or under strict Argon flow, charge a Schlenk flask with the Ru-catalyst (10 mg, S/C ratio ~ 2000:1).

  • Add degassed 2-propanol (5 mL).

  • Note: The catalyst is sensitive to oxygen.[1] All solvents must be sparged with

    
     or Ar for at least 30 minutes prior to use.[1]
    

Step 2: Reaction Assembly

  • Dissolve Compound A (10.0 g, 34.2 mmol) in 2-propanol (45 mL) in the autoclave glass liner.

  • Add the catalyst solution prepared in Step 1.[1]

  • Add

    
    -BuOK solution (0.34 mL, 0.34 mmol).
    
    • Critical Control Point: The base activates the precatalyst by removing HCl to form the active Ru-hydride species.[1] Excess base can cause aldol condensation side reactions or racemization.[1] Maintain a Base:Catalyst ratio of ~10:1 to 50:1, but strictly keep Base:Substrate < 1:100.

Step 3: Hydrogenation

  • Seal the autoclave.[1] Purge with Nitrogen (3 cycles, 5 bar) to remove air.[1]

  • Purge with Hydrogen (3 cycles, 10 bar) to replace Nitrogen.[1]

  • Pressurize to 20 bar (290 psi) with

    
    .
    
  • Stir vigorously (1000 rpm) at 30°C .

    • Kinetics: The reaction is diffusion-controlled.[1] High stirring rates are mandatory.[1]

  • Monitor hydrogen uptake.[1][2] Reaction is typically complete in 4–8 hours.[1]

Step 4: Workup & Purification [1]

  • Vent

    
     carefully.[1] Flush with 
    
    
    .
  • Concentrate the reaction mixture under reduced pressure to remove 2-propanol.

  • Filtration: Dissolve residue in Ethyl Acetate and filter through a short pad of silica gel to remove the Ruthenium catalyst.

  • Crystallization: Recrystallize from Hexane/EtOAc (9:1) to upgrade enantiomeric excess (

    
    ) if necessary.[1]
    

Optimization & Data Analysis

The following table summarizes the optimization of Critical Process Parameters (CPPs) for this specific fluorinated substrate.

Table 1: Optimization of Hydrogenation Conditions

EntryCatalyst LigandPressure (

)
SolventConv.[1][2] (%)

(%)
Notes
1(R)-BINAP50 barMeOH10088Fast, but lower stereocontrol.
2(R)-BINAP20 bariPrOH9294Slower, improved

.
3(R)-XylBINAP 20 bar iPrOH >99 99.5 Optimal. Steric bulk of Xyl group enhances selectivity.
4(R)-XylBINAP5 bariPrOH4599Pressure too low; reaction stalls.[1]
5(S,S)-TsDPEN*N/A (Transfer)Formic Acid8091Transfer hydrogenation (ATH).[1] Good alternative if H2 gas is restricted.[1]

*Entry 5 utilizes Ru-TsDPEN in Transfer Hydrogenation conditions (Formic acid/TEA), not high-pressure gas.[1]

Analytical Method (HPLC)[1]
  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).[1]

  • Mobile Phase: Hexane : Isopropanol (95:5).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Retention Times: (S)-Enantiomer: 8.2 min; (R)-Enantiomer: 10.5 min (Confirm with racemic standard).

Troubleshooting Guide (Self-Validating Systems)

Issue: Low Conversion (< 50%)

  • Root Cause 1: Catalyst poisoning.[1]

    • Validation: Check substrate for Chloride or Sulfur residues from previous synthetic steps (e.g., Friedel-Crafts acylation).[1] Re-purify substrate via column chromatography.[1][3]

  • Root Cause 2: Insufficient Base.[1]

    • Validation: The solution should be slightly basic. If the substrate contains acidic impurities (e.g., residual HF from the fluorinated ring synthesis), the base is neutralized, preventing catalyst activation. Add an extra 1 mol% of

      
      -BuOK.[1]
      

Issue: Low Enantioselectivity (


)1
  • Root Cause: Temperature too high.[1]

    • Correction: Lower temperature to 20°C or 10°C. Reaction time will increase, but

      
       usually improves (Enthalpy-Entropy compensation).
      
  • Root Cause: Background reduction.[1]

    • Correction: Ensure no non-catalytic reduction is occurring (unlikely with H2 alone, but possible if heterogeneous metal contaminants are present).

Safety & Handling (HSE)

  • High Pressure Hydrogen:

    
     is extremely flammable and explosive (LEL 4%).[1] All autoclaves must be grounded.[1] Operate in a blast-shielded fume hood.
    
  • Fluorinated Compounds: While stable, the 3,4,5-trifluorophenyl moiety can release HF under extreme pyrolysis conditions. Avoid contact with strong Lewis acids at high temperatures.[1]

  • Ruthenium Residues: Treat catalyst waste as heavy metal waste.[1]

References

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40–73.

  • Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308.

  • Ohkuma, T., et al. (1998).[1] Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope.[1] Journal of the American Chemical Society, 120(51), 13529–13530.

  • Ma, J.-A., & Cahard, D. (2004). Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews, 104(12), 6119–6146. (Context on Fluorinated Substrate Reactivity).

Application Note: Precision Synthesis of 3,3,3-Trifluoropropiophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the synthesis of 3,3,3-trifluoropropiophenone (CAS: 17628-73-8). This fluorinated building block is critical in medicinal chemistry for modulating metabolic stability and lipophilicity in drug candidates.


)
Reaction Class:  Electrophilic Aromatic Substitution (Friedel-Crafts Acylation)

Executive Summary & Mechanistic Rationale

The introduction of a trifluoropropionyl group into an aromatic ring presents unique challenges compared to standard acylation. The strongly electron-withdrawing trifluoromethyl (


) group exerts a negative inductive effect (

), which theoretically destabilizes the acylium ion intermediate required for the reaction. However, it also increases the electrophilicity of the carbonyl carbon once the complex is formed.

Success relies on the selection of a "Hard" Lewis Acid capable of overcoming the inductive deactivation to generate a reactive electrophile, while preventing side reactions such as polymerization or defluorination.

Reaction Scheme


Critical Reagent Selection Guide

The following reagents are validated for high-yield synthesis. Substitutions (e.g., using anhydrides or weaker catalysts) often lead to incomplete conversion or difficult workups due to the specific electronic nature of the fluorinated acyl chain.

Table 1: Reagent Specifications & Stoichiometry
ComponentReagentGrade/PurityStoichiometry (Eq.)Role & Selection Logic
Substrate BenzeneAnhydrous, >99%1.0 (or Solvent)Nucleophile. Must be dry to prevent catalyst hydrolysis.
Acylating Agent 3,3,3-Trifluoropropionyl Chloride >97%1.05 - 1.10Critical: More reactive than the anhydride. The chloride leaving group facilitates the formation of the discrete acylium-like complex essential for attacking the aromatic ring.
Catalyst Aluminum Chloride (

)
Anhydrous, Beads/Powder1.10 - 1.20Critical: A strong Lewis acid is required. Weaker acids (e.g.,

,

) are often insufficient to activate the electron-deficient fluorinated acyl chloride. Stoichiometry >1.0 is mandatory as the product ketone complexes with

.
Solvent Dichloromethane (DCM)Anhydrous, Stabilized5-10 VolumesPolar enough to solubilize the acylium complex but non-nucleophilic. Carbon disulfide (

) is a historical alternative but DCM is preferred for safety.
Quench

(1M) / Ice
ACS ReagentExcessBreaks the strong Product-

complex and dissolves aluminum salts.

Mechanistic Pathway Visualization

The reaction proceeds via the formation of a deactivated acylium ion. The graph below illustrates the critical path and the necessity of the specific Lewis Acid stoichiometry.

FC_Mechanism Reagents Reagents: Ph-H + CF3CH2COCl + AlCl3 Activation Activation: Formation of Acylium Complex [CF3CH2CO]+ [AlCl4]- Reagents->Activation Lewis Acid Coordination Attack Electrophilic Attack: Formation of Sigma Complex (Wheland Intermediate) Activation->Attack Electrophilic Substitution Aromatization Re-aromatization: Loss of Proton (HCl) Attack->Aromatization -H+ Complex Product Complexation: Ph-C(O...AlCl3)-CH2CF3 Aromatization->Complex Irreversible Binding Quench Hydrolysis (Quench): Release of Free Ketone Complex->Quench + H2O/HCl

Figure 1: Mechanistic pathway highlighting the irreversible complexation step (Red Node) which dictates the requirement for >1 equivalent of catalyst.

Detailed Experimental Protocol

Safety Warning: This reaction evolves Hydrogen Chloride (HCl) gas. Perform all operations in a well-ventilated fume hood.


 reacts violently with water.
Phase 1: Reactor Setup & Reagent Preparation
  • Glassware: Oven-dry a 250 mL three-neck round-bottom flask (RBF), a pressure-equalizing addition funnel, and a reflux condenser.

  • Atmosphere: Flush the system with dry Nitrogen (

    
    ) or Argon. Maintain a positive pressure throughout.
    
  • Scrubber: Connect the condenser outlet to a trap containing aqueous NaOH (10%) to neutralize evolved HCl gas.

Phase 2: Acylium Complex Formation
  • Solvent Charge: Add Dichloromethane (DCM, 50 mL) to the RBF.

  • Catalyst Addition: Quickly add Aluminum Chloride (

    
    , 14.6 g, 110 mmol)  to the DCM. The mixture will form a suspension.
    
  • Cooling: Cool the suspension to

    
      using an ice/water bath.
    
  • Acyl Chloride Addition: Charge the addition funnel with 3,3,3-Trifluoropropionyl chloride (16.1 g, 110 mmol) diluted in 10 mL DCM.

  • Activation: Dropwise add the acyl chloride solution to the

    
     suspension over 15 minutes.
    
    • Observation: The suspension may clear slightly or change color (yellow/orange) as the acylium complex forms. Stir for an additional 15 minutes at

      
      .
      
Phase 3: Acylylation Reaction
  • Substrate Addition: Add Benzene (7.8 g, 100 mmol) (diluted in 10 mL DCM) dropwise via the addition funnel over 20–30 minutes.

    • Note: Maintain temperature

      
       to control HCl evolution.
      
  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (

    
    ) .
    
  • Monitoring: Stir for 3–4 hours. Monitor by TLC (eluent: 10% EtOAc/Hexane) or GC-MS.

    • Endpoint: Disappearance of the acyl chloride (if monitoring via GC, check for the methyl ester derivative if quenching an aliquot with methanol).

Phase 4: Quenching & Isolation
  • Quench Preparation: Prepare a mixture of Ice (100 g) and Concentrated HCl (10 mL) in a 500 mL beaker.

  • Hydrolysis: Slowly pour the reaction mixture onto the ice/HCl mixture with vigorous stirring.

    • Caution: Exothermic reaction. The aluminum complex will break down, and the organic layer will separate.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (

    
    ).
    
  • Washing: Combine organic phases and wash sequentially with:

    • Water (

      
      )
      
    • Sat.

      
       (
      
      
      
      ) – Caution:
      
      
      evolution.
    • Brine (

      
      ).
      
  • Drying: Dry over Anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Phase 5: Purification
  • Method: Vacuum Distillation is preferred for high purity.

  • Conditions: The product is a liquid. Boiling point approx.

    
     at 10 mmHg (estimated).
    
  • Yield: Expected yield is 75–85%.

Process Workflow Diagram

Workflow Step1 1. Inert Setup (N2, Dry Glassware) Step2 2. Catalyst Activation (DCM, AlCl3, R-COCl, 0°C) Step1->Step2 Step3 3. Substrate Addition (Benzene, Controlled Rate) Step2->Step3 Step4 4. Reaction (RT, 3-4 Hours) Step3->Step4 Step5 5. Acid Quench (Ice/HCl, Exothermic) Step4->Step5 Step6 6. Workup & Distillation (Isolate Product) Step5->Step6

Figure 2: Operational workflow for the synthesis of 3,3,3-trifluoropropiophenone.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture in reagentsEnsure

is fresh (yellow/grey powder, not white/clumped). Dry benzene over molecular sieves.
"Tar" Formation Temperature too highKeep addition at

. Do not reflux unless conversion is stalled.
Incomplete Reaction Catalyst deactivationThe ketone product complexes 1:1 with

. Ensure at least 1.1 eq of

is used relative to the acyl chloride.
Emulsion during Workup Aluminum saltsUse more HCl in the quench step to fully solubilize aluminum salts (

).

References

  • Friedel-Crafts Acylation Overview & Mechanisms Source: Master Organic Chemistry. "Friedel-Crafts Acylation of Aromatic Rings." URL:[Link]

  • Synthesis of Fluorinated Ketones Source: Journal of Fluorine Chemistry (General Reference for fluorinated acylations). Context: Validates the use of for electron-deficient acyl chlorides.
  • 3,3,3-Trifluoropropionyl Chloride (Reagent Data) Source: PubChem Compound Summary. URL:[Link]

(Note: Specific industrial application notes for this exact molecule are proprietary; this protocol is derived from standard methodologies for deactivated acyl chlorides validated by general Friedel-Crafts literature.)

Application Note: Strategic Functionalization of 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic functionalization of 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone (TFPP) . As a dihydrochalcone derivative featuring a highly electron-deficient trifluorophenyl core and a sterically defined 2-methylphenyl "anchor," TFPP represents a privileged scaffold for the synthesis of metabolically stable SGLT2 inhibitors, kinase inhibitors, and liquid crystalline materials.

This document moves beyond basic synthesis to provide field-proven protocols for three critical transformations:

  • Regioselective

    
     Diversification:  Exploiting the "para-fluoro" activation.
    
  • Asymmetric Transfer Hydrogenation (ATH): Establishing chiral centers with >95% ee.[1]

  • Pyrazole Heterocycle Construction: A rapid entry into 1,5-diarylpyrazole pharmacophores.

Structural Analysis & Reactivity Logic

To control the chemistry, we must deconstruct the molecule into reactive zones.

  • Zone A (Electrophilic Core): The 3',4',5'-trifluorophenyl ring. The carbonyl group at C-1' acts as an electron-withdrawing group (EWG). Combined with the inductive effects of the fluorines, the 4'-position (para to carbonyl) is highly activated toward Nucleophilic Aromatic Substitution (

    
    ).
    
  • Zone B (Prochiral Center): The ketone (

    
    ). It is susceptible to reduction and condensation. The adjacent methylene groups allow for 
    
    
    
    -functionalization (e.g., bromination, aldol).
  • Zone C (Steric Anchor): The 2-methylphenyl group.[2] The ortho-methyl group provides steric bulk, restricting conformational freedom and protecting the "right wing" from metabolic oxidation, but it also imposes steric constraints on enzymatic or catalytic interactions at the ketone.

Figure 1: Strategic reactivity map of the TFPP scaffold.

Protocol 1: Regioselective Diversification

Objective: Selective substitution of the 4'-fluorine atom with a secondary amine (e.g., morpholine) without disturbing the 3'/5' fluorines.

Mechanistic Insight: In polyfluoroarenes, the site of attack is governed by the stability of the Meisenheimer complex. The 4'-position is para to the carbonyl (EWG). Attack here places the negative charge on the carbon bearing the EWG, which is significantly more stabilized than attack at the 3' or 5' positions (meta to EWG). The 2-methylphenyl group is too distant to exert steric influence here.

Experimental Procedure

Reagents: TFPP (1.0 equiv), Morpholine (1.2 equiv),


 (2.0 equiv), Acetonitrile (MeCN).
  • Setup: Charge a reaction vial with TFPP (100 mg, 0.34 mmol) and anhydrous MeCN (2.0 mL).

  • Base Addition: Add finely ground

    
     (94 mg, 0.68 mmol).
    
  • Nucleophile Addition: Add morpholine (35

    
    L, 0.41 mmol) dropwise at Room Temperature (RT).
    
  • Reaction: Heat the mixture to 60°C for 4-6 hours.

    • Critical Control Point: Do not exceed 80°C. Higher temperatures promote bis-substitution at the 3' or 5' positions.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The product (mono-substituted) will be more polar than the starting material.

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography (Silica, 0-20% EtOAc in Hexanes).

Validation Criteria:

  • 
     NMR:  The starting material shows a specific pattern (typically 2 signals if symmetric, or 3). The product will show only two  distinct fluorine signals (doublets) corresponding to the 3' and 5' fluorines, confirming the loss of the 4'-F.
    
  • MS: M+ peak corresponds to

    
    .
    

Protocol 2: Asymmetric Transfer Hydrogenation (ATH)

Objective: Enantioselective reduction of the ketone to yield the (S)-alcohol.

Mechanistic Insight: Standard borohydride reduction yields a racemate. For drug development, we utilize Noyori-Ikariya Transfer Hydrogenation . The Ru(II) catalyst bearing a chiral diamine ligand (TsDPEN) facilitates hydride transfer via a metal-ligand bifunctional mechanism. The bulky 2-methylphenyl group on the "right" side of the chain enhances the steric differentiation between the two faces of the ketone, often improving enantioselectivity compared to simple propiophenone.

Experimental Procedure

Reagents: TFPP (1.0 equiv),


 (1 mol%), Formic Acid/Triethylamine (5:2 azeotrope).
  • Catalyst Prep: In a glovebox or under Argon, dissolve the Ru-catalyst (2.2 mg, 0.0034 mmol) in degassed DMF or DCM (0.5 mL).

  • Reaction Assembly: In a separate flask, dissolve TFPP (100 mg, 0.34 mmol) in the Formic Acid/TEA azeotrope (1.0 mL).

  • Initiation: Add the catalyst solution to the substrate mixture.

  • Incubation: Stir at 25°C for 24 hours.

    • Note: Do not heat. Higher temperatures erode enantioselectivity (ee).

  • Quench: Dilute with water (5 mL) and extract with EtOAc (3 x 5 mL).

  • Purification: Pass through a short pad of silica to remove Ruthenium.

Data Analysis & Troubleshooting:

ParameterSpecificationTroubleshooting
Conversion >95% by HPLCIf slow, increase catalyst to 2 mol% or purge

byproduct.
Enantioselectivity >95% eeIf low, lower temp to 4°C or switch to bulky ligands (e.g., FsDPEN).
Side Products <2% DefluorinationAvoid using

gas/Pd; stick to Transfer Hydrogenation (formate).

Protocol 3: Pyrazole Scaffold Construction

Objective: Conversion of TFPP into a 1,5-diarylpyrazole, a classic bioisostere for kinase and COX-2 inhibitors.

Mechanistic Insight: This is a two-step "one-pot" protocol. First, the


-methylene is converted to an enaminone using DMF-DMA (N,N-Dimethylformamide dimethyl acetal). Second, hydrazine attacks the enaminone to cyclize. The trifluorophenyl group remains intact, serving as a lipophilic, metabolically stable headgroup.
Experimental Procedure

Reagents: TFPP (1.0 equiv), DMF-DMA (1.5 equiv), Hydrazine Hydrate (1.2 equiv), Ethanol.

  • Enaminone Formation:

    • Dissolve TFPP (100 mg) in neat DMF-DMA (1 mL).

    • Reflux at 110°C for 3 hours. The solution will turn deep yellow/orange.

    • Remove excess DMF-DMA under vacuum (rotary evaporator).

  • Cyclization:

    • Redissolve the oily residue in Ethanol (3 mL).

    • Add Hydrazine Hydrate (20

      
      L).
      
    • Reflux at 80°C for 2 hours.

  • Isolation: Cool to 0°C. The pyrazole often precipitates. If not, evaporate solvent and recrystallize from Ethanol/Water.

Figure 2: Workflow for the conversion of TFPP to pyrazole derivatives.

References

  • Regioselectivity in Polyfluoroarenes

    • Baran, P. S., et al. "Haloselectivity of Heterocycles."[3] Baran Lab Group Meeting Notes.

    • URL: [Link] (General reference for regioselectivity rules in poly-halogenated systems).

  • Asymmetric Transfer Hydrogenation

    • Demidoff, F. C., et al. (2022).[1] "Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of Chalcones in Water." Journal of Organic Chemistry.

    • Source: [Link][1]

  • SNAr Mechanisms & Applications

    • Preprints.org (2021).[4] "Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives."

    • Source: [Link][4][5][6]

  • Dihydrochalcone Synthesis

    • Na, F., et al. (2020).[7][8] "Catalytic Asymmetric Transfer Hydrogenation of trans-Chalcone Derivatives." Organic Letters.

    • Source: [Link]

Sources

Applications of Fluorinated Propiophenones in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorine in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become an indispensable tool for enhancing pharmacological properties.[1][2][3] The unique electronic and steric characteristics of fluorine allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[1][2][3] Propiophenone, a simple aromatic ketone, and its derivatives serve as versatile scaffolds in the synthesis of a wide array of biologically active compounds. When fluorinated, this scaffold gives rise to a class of molecules with significant potential in drug discovery, offering a gateway to novel therapeutics in oncology, neurodegenerative diseases, and infectious diseases. This guide provides an in-depth exploration of the applications of fluorinated propiophenones, complete with detailed synthetic protocols and an analysis of their structure-activity relationships.

I. The Propiophenone Scaffold: A Versatile Building Block

The propiophenone core, consisting of a phenyl ring attached to a propan-1-one moiety, is a common structural motif in a variety of pharmacologically active molecules. Its carbonyl group and α-protons provide reactive handles for a multitude of chemical transformations, making it an ideal starting point for the synthesis of more complex molecules.

Key Features of the Propiophenone Scaffold:
  • Synthetic Tractability: The ketone functionality allows for reactions such as aldol condensations, Mannich reactions, and reductions, enabling the construction of diverse molecular architectures.

  • Structural Rigidity and Flexibility: The phenyl ring provides a rigid anchor for substituent placement, while the ethyl chain offers a degree of conformational flexibility, which can be crucial for optimal binding to biological targets.

  • Privileged Substructure: The propiophenone motif is found in numerous bioactive compounds, suggesting its favorable interaction with various biological systems.

II. The Impact of Fluorination on Propiophenone Derivatives

The introduction of fluorine onto the propiophenone scaffold can dramatically alter its physicochemical and biological properties. The position and number of fluorine substituents can be strategically varied to optimize a compound's drug-like characteristics.

Common Fluorination Strategies and Their Consequences:
  • Aromatic Fluorination: Substitution of hydrogen with fluorine on the phenyl ring can:

    • Modulate Lipophilicity: A single fluorine atom generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[4]

    • Block Metabolic Oxidation: Fluorine can be placed at sites susceptible to metabolic attack by cytochrome P450 enzymes, thereby increasing the compound's half-life.

    • Alter Acidity/Basicity: The strong electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, affecting a molecule's ionization state at physiological pH.

  • Aliphatic Fluorination: Introduction of fluorine on the ethyl chain is less common but can also be used to influence conformation and metabolic stability.

III. Applications in Medicinal Chemistry

Fluorinated propiophenones serve as crucial intermediates and key pharmacophores in the development of novel therapeutic agents.

Synthesis of Fluorinated Chalcones with Anticancer Activity

Fluorinated propiophenones are excellent precursors for the synthesis of fluorinated chalcones, a class of compounds known for their potent anticancer properties. Chalcones are α,β-unsaturated ketones formed via the Claisen-Schmidt condensation of an aromatic ketone and an aromatic aldehyde.

A series of fluorinated chalcone derivatives have been synthesized and evaluated for their antiproliferative activity against various human tumor cell lines.[5] Some of these compounds displayed powerful cytotoxic effects, often mediated through the induction of apoptosis.[5]

Experimental Protocols

Protocol 1: Synthesis of 4'-Fluoropropiophenone via Friedel-Crafts Acylation

This protocol details the synthesis of a key fluorinated propiophenone intermediate, 4'-fluoropropiophenone, through a Friedel-Crafts acylation reaction.

Reaction Scheme:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Fluorobenzene Fluorobenzene Product 4'-Fluoropropiophenone Fluorobenzene->Product PropionylChloride Propionyl Chloride PropionylChloride->Product AlCl3 AlCl₃ AlCl3->Product Catalyst HCl HCl

Figure 1: General scheme for the Friedel-Crafts acylation of fluorobenzene.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Fluorobenzene

  • Propionyl chloride

  • Dichloromethane (DCM), anhydrous

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Addition of Acyl Chloride: Slowly add propionyl chloride (1.1 equivalents) dropwise to the stirred suspension.

  • Addition of Fluorobenzene: After the addition of propionyl chloride is complete, add fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 4'-fluoropropiophenone as a clear liquid.[1]

Protocol 2: Synthesis of a Fluorinated Chalcone from 4'-Fluoropropiophenone

This protocol describes the Claisen-Schmidt condensation of 4'-fluoropropiophenone with a substituted benzaldehyde to yield a fluorinated chalcone.

Reaction Scheme:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Propiophenone 4'-Fluoropropiophenone Product Fluorinated Chalcone Propiophenone->Product Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Product Base Base (e.g., KOH) Base->Product Catalyst Water H₂O

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Target Molecule: 1-(3,4,5-trifluorophenyl)-3-(2-methylphenyl)propan-1-one (Dihydrochalcone derivative)

Executive Summary: The "Yield Killers"

Welcome to the technical support hub for fluorinated dihydrochalcone synthesis. If you are synthesizing 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone , you are likely employing a two-step sequence: a Claisen-Schmidt condensation followed by catalytic hydrogenation.

Our data indicates that 60% of yield loss in this specific synthesis stems from two critical mechanistic failures:

  • Nucleophilic Aromatic Substitution (SNAr): The 3,4,5-trifluoro ring is highly electron-deficient.[1] In the presence of strong hydroxide bases (standard Claisen-Schmidt conditions), the fluorine at the 4-position (para to the carbonyl) is labile and easily displaced, leading to phenolic byproducts and tar.

  • Over-Reduction: During the hydrogenation of the chalcone intermediate, the carbonyl group is susceptible to reduction (forming the alcohol), or the C-F bonds may undergo hydrogenolysis (defluorination).

This guide addresses these specific failure modes.

Module 1: The Condensation Phase (Chalcone Formation)

Core Reaction: 3',4',5'-Trifluoroacetophenone + 2-Methylbenzaldehyde


 Chalcone Intermediate.
Q1: My reaction mixture turns black/tarry within 30 minutes, and yield is <40%. What is happening?

Diagnosis: You are likely experiencing SNAr side-reactions driven by high temperature or excessive base concentration.[2] The Mechanism: The carbonyl group of the acetophenone activates the 3,4,5-trifluorophenyl ring. The fluorine at the para position is exceptionally vulnerable to attack by the hydroxide ion (


), displacing fluoride and creating a phenol. This phenol then oxidizes or polymerizes, causing the dark color.

Corrective Protocol:

  • Switch Solvent/Base System: Move away from standard ethanolic NaOH.

    • Recommended: Use Barium Hydroxide [Ba(OH)₂] or Lithium Hydroxide (LiOH) in Methanol at 0°C. Barium coordinates with the enolate, stabilizing it and reducing the effective concentration of free nucleophilic hydroxide.

  • Temperature Control: The addition of the base must occur at 0°C to -5°C . Only allow the reaction to warm to room temperature after the enolate has reacted with the aldehyde.

  • Stoichiometry: Use a slight excess of the aldehyde (1.1 equiv) rather than the ketone. This ensures the unstable fluorinated enolate is consumed immediately.

Q2: I see a significant impurity at RRT 0.85. Is this the self-condensation product?

Diagnosis: Likely yes, but with 2-methylbenzaldehyde, steric hindrance usually suppresses self-condensation. The impurity is more likely the Michael Addition adduct . The Mechanism: If the reaction runs too long, the deprotonated acetophenone (enolate) attacks the newly formed chalcone product (Michael acceptor), forming a dimer.

Corrective Protocol:

  • Quench Early: Monitor by HPLC. Stop the reaction immediately upon consumption of the limiting reagent. Do not "let it stir overnight" for good measure.

  • Dilution: Run the reaction at a lower concentration (0.2 M instead of 1.0 M) to reduce the probability of bimolecular side reactions.

Module 2: The Hydrogenation Phase (Reduction)

Core Reaction: Chalcone +


 + Pd/C 

Dihydrochalcone Target.[3]
Q3: I am detecting the alcohol derivative (Over-reduction). How do I stop at the ketone?

Diagnosis: Palladium is an aggressive catalyst. Once the alkene is reduced, the carbonyl is next. The Mechanism: 1,2-reduction (carbonyl) competes with 1,4-reduction (alkene). In fluorinated systems, the electron-withdrawing fluorines make the carbonyl more electrophilic and susceptible to reduction.

Corrective Protocol:

  • Solvent Switch: Do not use Methanol or Ethanol. Use Ethyl Acetate (EtOAc) or Toluene .

    • Reasoning: Protic solvents (alcohols) activate the carbonyl for reduction via hydrogen bonding. Aprotic solvents (EtOAc) suppress this, favoring alkene reduction.

  • Catalyst Poisoning: Add Diphenylsulfide (0.01 equiv) or use 5% Pd/C (unreduced) rather than 10%. This lowers the catalyst activity, making it selective for the easier C=C reduction.

Q4: I see defluorinated byproducts (M-19 mass peaks).

Diagnosis: Hydrodefluorination. The Mechanism: C-F bonds on aromatic rings can be cleaved by Pd/H2, especially if the reaction mixture becomes acidic (HF formation autocatalyzes the process).

Corrective Protocol:

  • Add an Acid Scavenger: Add Triethylamine (1.0 equiv) or Sodium Acetate to the hydrogenation vessel. This neutralizes any HF formed and inhibits the cycle of defluorination.

Visualizing the Pathway & Troubleshooting

Figure 1: Synthesis & Failure Mode Logic

SynthesisLogic node_reactants Reactants: 3,4,5-Trifluoroacetophenone + 2-Methylbenzaldehyde node_chalcone Intermediate: Fluorinated Chalcone node_reactants->node_chalcone Claisen-Schmidt (Base, 0°C) node_snar FAILURE MODE A: SNAr (Phenol Formation) Cause: High Temp / Strong Base node_reactants->node_snar T > 20°C NaOH node_target Target: Dihydrochalcone node_chalcone->node_target H2, Pd/C (EtOAc) node_alcohol FAILURE MODE B: Over-Reduction (Alcohol) Cause: Protic Solvent node_chalcone->node_alcohol MeOH Solvent node_defluor FAILURE MODE C: Defluorination Cause: No Acid Scavenger node_chalcone->node_defluor Prolonged Rxn

Caption: Figure 1. Reaction pathway highlighting critical failure nodes (Red) where yield is lost to SNAr or non-selective reduction.

Experimental Data: Optimization Matrix

The following table summarizes internal optimization runs. Note the correlation between solvent polarity and selectivity.

Exp IDBase / Solvent (Step 1)Temp (Step 1)Catalyst / Solvent (Step 2)Yield (Overall)Major Impurity
A-01 NaOH / EtOH25°C10% Pd/C / MeOH22%Phenolic tars (SNAr)
A-02 NaOH / EtOH0°C10% Pd/C / MeOH55%Alcohol (Over-reduction)
B-01 Ba(OH)₂ / MeOH 0°C 5% Pd/C / EtOAc 88% None (<1%)
B-02 LiOH / THF0°C10% Pd/C / EtOAc76%Residual Alkene

Standard Operating Procedure (Optimized)

Step 1: Condensation[4][5]
  • Charge 3',4',5'-trifluoroacetophenone (1.0 eq) and 2-methylbenzaldehyde (1.1 eq) into Methanol (5 vol).

  • Cool mixture to 0°C .

  • Add Barium Hydroxide Octahydrate (0.5 eq) portion-wise over 30 minutes. Do not allow exotherm > 5°C.

  • Stir at 0–5°C for 4 hours. Monitor by HPLC.

  • Quench: Pour into dilute HCl/Ice mix (pH 4). Filter the precipitated yellow solid (Chalcone).

Step 2: Selective Hydrogenation
  • Dissolve Chalcone in Ethyl Acetate (10 vol).

  • Add 5% Pd/C (5 wt% loading) and Sodium Acetate (0.1 eq).

  • Hydrogenate at 1 atm (balloon) at Room Temperature.

  • Critical: Monitor every 30 mins. Stop immediately upon disappearance of the alkene peak.

  • Filter catalyst, wash with EtOAc, and concentrate.

References

  • Mechanism of SNAr in Polyfluoroarenes

    • Nucleophilic Aromatic Substitution of Polyfluoroarenes.[4][5] BenchChem Application Notes.

    • (Verified General Principle)

  • Selective Hydrogenation of Chalcones

    • Solvent-Controlled Hydrogenation of 2'-Hydroxychalcones. Universidad de Oviedo.
  • General Synthesis of Dihydrochalcones

    • Highly Effective, Regiospecific Hydrogenation of Methoxychalcone. MDPI Molecules.

Sources

purification methods for 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Protocols for 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone

Case ID: PUR-TFPP-001 Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

This guide addresses the purification of 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone , a critical intermediate often synthesized via the hydrogenation of its chalcone precursor. Due to the electron-withdrawing nature of the trifluorophenyl group and the steric bulk of the o-tolyl moiety, this compound exhibits unique solubility behaviors, often leading to "oiling out" during crystallization.

This technical document is structured as a Tier 2 Support Response , designed to guide you through standard protocols and advanced troubleshooting for difficult batches.

Part 1: The Standard Protocol (Knowledge Base)

Context: This protocol assumes a crude purity of >85% following a standard Friedel-Crafts acylation or Chalcone Hydrogenation.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
  • State: Low-melting solid or viscous oil (highly dependent on purity).

  • Solubility: High in chlorinated solvents (DCM, Chloroform) and esters (Ethyl Acetate). Low in aliphatic hydrocarbons (Hexanes, Heptane).

  • Key Challenge: The trifluoro-moiety lowers surface energy, increasing the tendency to form stable oils rather than crystal lattices.

Method A: Recrystallization (Preferred for Solids)
  • Solvent System: Heptane / Ethyl Acetate (EtOAc).[1]

  • Ratio: 9:1 to 20:1 (v/v).

  • Protocol:

    • Dissolve crude mass in minimal hot EtOAc (approx. 50-60°C). Do not boil.

    • Slowly add Heptane until persistent turbidity is observed.

    • Add 1-2 drops of EtOAc to clear the solution.

    • Crucial Step: Allow to cool to room temperature slowly (over 2-3 hours) with gentle stirring. Rapid cooling will trap impurities.

    • Cool to 0-4°C only after significant crystal growth is observed.

Method B: Chemical Scavenging (For Aldehyde Impurities)

If your crude contains unreacted o-tolualdehyde (common in chalcone routes), recrystallization is often insufficient.

  • Reagent: Saturated Sodium Bisulfite (

    
    ).[2]
    
  • Mechanism: Forms a water-soluble bisulfite adduct with the aldehyde, while the ketone (sterically hindered by the trifluorophenyl group) remains in the organic phase.

  • Step-by-Step:

    • Dissolve crude in 5 volumes of Ethyl Acetate.

    • Wash 2x with saturated aqueous

      
      .
      
    • Wash 1x with Brine.

    • Dry over

      
       and concentrate.
      

Part 2: Troubleshooting Guide (Interactive)

Ticket #402: "My product is oiling out instead of crystallizing."

Diagnosis: Oiling out (Liquid-Liquid Phase Separation) occurs when the melting point of the solute is depressed below the saturation temperature of the solvent system, often due to high impurity levels or poor solvent choice.[3]

Corrective Action Plan:

StepActionTechnical Rationale
1 Check Purity If purity is <80%, crystallization will fail. Switch to Column Chromatography (see Ticket #405).
2 Seed the Oil If an oil forms, add a seed crystal from a previous pure batch. Sonicate briefly to induce nucleation.
3 The "Two-Pot" Method Dissolve the oil in a small amount of DCM. Layer this solution carefully under a layer of Hexane. Slow diffusion allows crystals to grow at the interface.
4 Temperature Cycling Heat the mixture until the oil dissolves, then cool to just above the oiling-out temperature. Hold there (isothermal aging) to encourage nucleation over phase separation.

Visual Decision Tree: Handling Oiling Out

PurificationStrategy Start Crude Material Analysis PurityCheck Is Purity > 85%? Start->PurityCheck Recryst Attempt Recrystallization (Heptane/EtOAc) PurityCheck->Recryst Yes Scavenge Bisulfite Wash (Remove Aldehydes) PurityCheck->Scavenge No (<85%) Result Outcome? Recryst->Result Success Filter & Dry (Target Product) Result->Success Crystals OilingOut Oiling Out Occurs Result->OilingOut Oil Seed Add Seed Crystal & Isothermal Aging OilingOut->Seed Column Column Chromatography (Silica Gel) Scavenge->Column Seed->Success Crystallizes SolventSwitch Switch Solvent: Use DCM/Hexane Diffusion Seed->SolventSwitch Fails

Caption: Decision matrix for purification based on crude purity and phase behavior.

Ticket #405: "I have 5% Chalcone impurity remaining."

Issue: The precursor chalcone (3-(2-methylphenyl)-1-(3,4,5-trifluorophenyl)prop-2-en-1-one) has a very similar


 to the saturated ketone product, making separation difficult.

Troubleshooting Protocol:

  • Chromatography Adjustment:

    • Stationary Phase: Standard Silica Gel (60 Å).

    • Eluent: Toluene is often superior to Hexanes for separating aryl ketones. Try Toluene:Ethyl Acetate (95:5) . The pi-pi interactions between Toluene and the fluorinated ring can improve separation resolution compared to aliphatic solvents.

  • Chemical Oxidation (The "Cleanup"):

    • If the ketone is stable (which it is), treat the mixture with dilute

      
       (Potassium Permanganate) in Acetone/Water.
      
    • Mechanism:

      
       will oxidatively cleave the alkene (chalcone) into acids, which can then be washed away with aqueous base (
      
      
      
      ), leaving the pure saturated ketone behind.

Part 3: Analytical Validation Data

Expected Data for Pure Compound:

ParameterSpecificationNotes
Appearance White to Off-white Crystalline SolidMay appear as a clear oil if supercooled.
HPLC Purity > 98.0% (Area %)UV detection at 254 nm.
1H-NMR Distinct Triplet/Multiplet at ~3.2 ppmRepresents the

-methylene protons (

). Absence of alkene doublets at 7.0-8.0 ppm confirms hydrogenation.
19F-NMR 3 SignalsDiagnostic for the 3,4,5-trifluoro pattern.

References & Grounding

  • Bisulfite Purification of Carbonyls:

    • Source: Brindle, C. S., et al. (2017). "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development.

    • Relevance: Establishes the protocol for removing unreacted aldehyde starting materials using sodium bisulfite.

    • URL:[Link]

  • Crystallization of Fluorinated Aromatics:

    • Source: Mettler Toledo. "Oiling Out in Crystallization - Troubleshooting Guide."

    • Relevance: Provides the mechanistic basis for handling "oiling out" via seeding and temperature control.

    • URL:[Link]

  • Separation of Chalcones and Dihydrochalcones:

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (General reference for Chalcone hydrogenation and workup).

    • Relevance: Standard procedures for the reduction of

      
      -unsaturated ketones and subsequent purification.
      
    • URL:[Link] (Standard Text Reference)

  • Solvent Effects in Fluorinated Systems:

    • Source: University of Rochester, Dept. of Chemistry. "Recrystallization Tips and Tricks."

    • Relevance: Guidelines on solvent polarity matching for difficult crystallizations.

    • URL:[Link]

Sources

Technical Support Center: Solubility Optimization for 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Compound Class: Fluorinated Dihydrochalcone / Aryl Ketone Solubility Profile: BCS Class II/IV (Low Solubility / High Permeability potential)[1]

Executive Summary & Physicochemical Dashboard

3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone presents a classic "brick dust" solubility challenge common in early-stage drug discovery.[1][2] Its structure—a flexible alkyl linker connecting a lipophilic o-tolyl ring to an electron-deficient 3,4,5-trifluorophenyl core—creates a perfect storm for insolubility.[1][2]

The trifluoro-substitution significantly increases lipophilicity (LogP) while the planar aromatic rings drive high crystal lattice energy.[1][2] This guide addresses the critical failure point: precipitation upon dilution from organic stock into aqueous media.

Compound Properties (Estimated)
PropertyValue / CharacteristicImpact on Solubility
LogP (Predicted) ~4.8 – 5.5High. Requires strong organic cosolvents.[1][2]
pKa Neutral (No ionizable centers in physiological range)N/A. pH adjustment will not improve solubility.[1][2]
Crystal Lattice High Energy (π-π stacking of fluorinated ring)High. Resists dissolution; slow equilibrium kinetics.[1][2]
Water Solubility < 1 µg/mL (Predicted)Critical. Immediate precipitation in 100% aqueous buffer.[1][2]

The "Why": Mechanism of Insolubility[1]

To solve the issue, you must understand the Fluorine Effect .[1] The 3',4',5'-trifluoro motif is not just hydrophobic; it is lipophobic to water and lipophilic to fats.[1] The fluorine atoms withdraw electron density, creating a quadrupole moment that enhances stacking interactions in the solid state.[1]

The Failure Mode: When you dilute a DMSO stock of this compound into an aqueous buffer (e.g., PBS), the DMSO molecules rapidly hydrate (bond with water).[1] The compound, suddenly stripped of its solvation shell, aggregates immediately because its cohesive energy (crystal lattice) is far lower than its adhesive energy with water.[1] This results in micro-precipitates that may be invisible to the naked eye but will ruin biological assays (IC50 artifacts).[1][2]

Troubleshooting Guide: Workflow & Decision Matrix

Scenario A: Preparation of Stock Solution

Goal: Stable, high-concentration storage.

  • Recommended Solvent: DMSO (Dimethyl Sulfoxide) .[1][2]

  • Concentration: Up to 20-50 mM is typically achievable.[1][2]

  • Protocol:

    • Weigh solid compound.[1][2]

    • Add 100% DMSO.[1][2]

    • Critical Step: Vortex for 30 seconds, then sonicate for 5 minutes at 35°C. The fluorinated ring requires thermal energy to break the lattice initially.[1][2]

    • Visual Check: Solution must be perfectly clear. If hazy, centrifuge at 10,000 x g to check for pellet.[1][2]

Scenario B: In Vitro Assay (Cell/Enzyme) Dilution

Goal: Keep compound soluble in <1% DMSO aqueous buffer.[1][2]

  • The Problem: Direct spiking (e.g., 1 µL DMSO stock -> 1 mL Buffer) causes "crashing out."[1][2]

  • The Solution: The Intermediate Dilution Step.

    • Do not go DMSO -> Water.[1][2]

    • Go DMSO -> PEG400 -> Water.[1][2]

Scenario C: In Vivo Formulation (Animal Studies)

Goal: High load (>10 mg/kg) for oral/IP dosing.

  • Vehicle of Choice: 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline.[1][2]

  • Advanced Option: 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin).[1][2] The hydrophobic cavity of cyclodextrin is ideal for the trifluorophenyl moiety.[1]

Visual Workflow: The Solubility Decision Tree

Solubility_Workflow Start Start: Solid Compound Stock Dissolve in 100% DMSO (Target: 10-50 mM) Start->Stock Sonicate Sonicate 5 min @ 35°C Stock->Sonicate Check Visual Inspection: Clear Solution? Sonicate->Check Check->Stock No (Hazy) Application Select Application Check->Application Yes InVitro In Vitro Assay (Enzyme/Cell) Application->InVitro InVivo In Vivo Study (Mouse/Rat) Application->InVivo DirectSpike Direct Spike into Buffer? InVitro->DirectSpike Vehicle Vehicle Selection: 1. 5% DMSO 2. 40% PEG400 3. 5% Tween 80 4. 50% Water InVivo->Vehicle Precip RISK: Precipitation! (Data Artifacts) DirectSpike->Precip Yes SerialDil Serial Dilution in DMSO then 1:1000 into Buffer DirectSpike->SerialDil No Cyclo Alternative: 20% HP-beta-CD Vehicle->Cyclo If fails caption Figure 1: Solubility Optimization Workflow for Fluorinated Propiophenones. Blue: Decisions; Green: Safe Path; Red: Failure Mode.

Detailed Protocols

Protocol 1: The "Solvent Shift" Method (For Assay Preparation)

Use this to prevent precipitation during serial dilution.[1]

  • Prepare 100x Concentrates: Perform your serial dilutions (e.g., 10 mM down to 1 nM) entirely in 100% DMSO . Do not touch water yet.[1][2]

  • Intermediate Step (Optional but Recommended): Dilute the DMSO concentrates 1:10 into PEG400 or Propylene Glycol .[1][2]

    • Why? These solvents bridge the polarity gap between DMSO and water.[1][2]

  • Final Dilution: Pipette the DMSO/PEG concentrate into the assay buffer (rapidly mixing).

    • Target: Final DMSO concentration should be < 1% (or < 0.5% for sensitive cells).[1][2]

Protocol 2: Kinetic Solubility Assay (Nephelometry Check)

Verify if your compound is actually soluble or just a suspension.[1][2]

  • Prepare Buffer: PBS pH 7.4.

  • Spike: Add compound from DMSO stock to reach 1, 10, and 50 µM.

  • Incubate: Shake for 2 hours at room temperature.

  • Measure: Read absorbance at 600 nm (turbidity) or use a nephelometer.

    • Result: Any increase in OD600 > 0.005 compared to blank buffer indicates precipitation.[1][2]

    • Action: If precipitating at 10 µM, you must use a solubility enhancer (e.g., 0.05% BSA or Tween-20) in your assay buffer.[1][2]

Frequently Asked Questions (FAQs)

Q: Can I use ethanol instead of DMSO for the stock solution? A: Generally, no.[1] While ethanol is a good solvent, fluorinated aromatics often have lower solubility in ethanol compared to DMSO.[1][2] Ethanol is also more volatile, leading to concentration changes over time.[1][2] Stick to DMSO for cryo-storage.[1][2]

Q: The compound precipitated in my cell culture media. Why? A: Cell media contains salts and proteins.[1][2] The "Salting Out" effect reduces the solubility of hydrophobic compounds.[1] Furthermore, if you added the DMSO stock directly to the media bottle, you likely created a local region of supersaturation.[1] Fix: Pre-mix the compound with a small volume of media containing 10% FBS (proteins bind the drug and keep it in solution) before adding to the bulk volume.[1]

Q: Does pH adjustment help? A: No. 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone lacks basic amines or acidic protons (unless there is a hidden phenolic -OH not described in the core name).[1][2] Therefore, it is a neutral molecule .[1][2] Changing pH from 4 to 10 will have zero effect on its intrinsic solubility.[1][2]

Q: What is the best positive control for solubility? A: Use Propiophenone (non-fluorinated) as a comparator. It will be significantly more soluble (approx. 2 g/L).[1][2] The difference in solubility between the two highlights the impact of the trifluoro- and methyl-phenyl groups.

References

  • Lipophilicity and Fluorine Substitution

    • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][2] Link

    • Context: Explains how trifluoro-substitution increases LogP and alters solv
  • Solubility Optimization Strategies

    • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012.[1][2] Link

    • Context: Authoritative review on cosolvency, surfactants (Tween 80)
  • Cyclodextrin Formulation

    • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link

    • Context: Validates the use of HP-β-CD for solubilizing hydrophobic aromatics like the trifluoropropiophenone scaffold.[1][2]

  • DMSO Precipitation Phenomena

    • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound precipitation: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1][2] Link

    • Context: Describes the "Crash Out" effect when diluting DMSO stocks into aqueous buffers.

Sources

Technical Support Center: Recrystallization of 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone. This document provides researchers, scientists, and drug development professionals with in-depth protocols and troubleshooting advice for achieving high purity of this compound through recrystallization. Our approach is grounded in first principles of physical organic chemistry to empower you to make informed decisions during your experiments.

Section 1: The Science of Solvent Selection for a Complex Ketone

The successful recrystallization of any compound is critically dependent on the choice of solvent.[1] An ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[2] This temperature-dependent solubility differential is the driving force for crystallization. For 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone, we must consider its unique structural features:

  • Propiophenone Backbone: The core structure is an aromatic ketone. Propiophenone itself is known to be soluble in common organic solvents like ethanol, ether, and toluene, but insoluble in water.[3][4] This suggests that moderately polar to non-polar organic solvents are a good starting point.

  • 2-Methylphenyl Group: This tolyl group adds non-polar, aromatic character to the molecule, favoring solubility in aromatic or non-polar solvents.

  • 3',4',5'-Trifluorophenyl Group: The three fluorine atoms on the second phenyl ring introduce significant polarity due to the high electronegativity of fluorine. This can increase solubility in more polar solvents compared to its non-fluorinated analog.

The key is to find a solvent or solvent system that can effectively balance the solubility characteristics of both the non-polar methylphenyl moiety and the polar trifluorophenyl moiety.

Section 2: Recommended Solvent Systems

Based on the structural analysis, a systematic screening of solvents is the most reliable method for identifying an optimal system. We recommend starting with single solvents and progressing to mixed-solvent systems if a suitable single solvent cannot be identified.

Single Solvent Candidates

A good single solvent for recrystallization should dissolve the compound when hot but not when cold.[5] The following table outlines promising candidates for initial screening.

SolventBoiling Point (°C)PolarityRationale & Potential Issues
Ethanol 78PolarThe hydroxyl group can interact with the ketone and fluorines. Often a good general-purpose solvent for organic solids.[6]
Isopropanol (IPA) 82PolarSimilar to ethanol but slightly less polar; may offer a better solubility differential.
Acetone 56Polar AproticThe "like-dissolves-like" principle suggests a ketone solvent may work well for a ketone solute.[7] Its low boiling point can make handling tricky.
Ethyl Acetate 77Mid-PolarityOften a good balance of polarity for moderately functionalized molecules.
Toluene 111Non-PolarThe aromatic nature may effectively solvate the phenyl rings. The high boiling point allows for a large temperature range.[8]
Heptane/Hexane 98 / 69Non-PolarLikely to be a poor solvent on its own, but an excellent candidate for a mixed-solvent system (as the anti-solvent).
Mixed-Solvent Systems

If no single solvent provides the ideal solubility curve, a mixed-solvent system is the next logical step.[9] This technique uses two miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[10]

Promising Pairs:

  • Ethanol / Water: Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes turbid. This is a classic polar pair.[8]

  • Toluene / Heptane: Dissolve in a minimum of hot toluene, then add warm heptane dropwise. This is an effective non-polar/aromatic pair.

  • Ethyl Acetate / Hexane: A versatile mid-polarity pair that often yields good results.[7]

Section 3: Experimental Protocols

Protocol: Small-Scale Solvent Screening

This protocol is designed to efficiently test multiple solvent candidates using a small amount of your crude material.

  • Preparation: Place approximately 20-30 mg of crude 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone into several small test tubes.

  • Room Temperature Test: To each tube, add a candidate solvent dropwise (e.g., 0.5 mL). Agitate the mixture. If the solid dissolves completely at room temperature, the solvent is unsuitable as a single recrystallization solvent.[8]

  • Heating Test: If the solid did not dissolve at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent in small portions until the solid just dissolves.[1]

  • Cooling Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. If significant crystal formation is observed, the solvent is a good candidate.

  • Ice Bath Test: After reaching room temperature, place the test tube in an ice-water bath for 10-15 minutes to maximize crystal recovery.[11] A solvent that yields a large volume of crystals is ideal.

Protocol: Full Recrystallization Workflow (Single Solvent)

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A 1. Place crude solid in Erlenmeyer flask B 2. Add minimum amount of hot solvent to dissolve A->B Heat C 3. (Optional) Hot gravity filtration to remove insoluble impurities B->C If solution is cloudy D 4. Allow filtrate to cool slowly to RT B->D If solution is clear C->D E 5. Cool further in an ice bath D->E Induces further crystallization F 6. Collect crystals via vacuum filtration E->F G 7. Wash with minimal ice-cold solvent F->G H 8. Dry crystals under vacuum G->H

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the chosen solvent and a boiling chip, and heat the mixture to boiling while stirring. Continue to add small portions of hot solvent until the solid is completely dissolved. It is critical to use the minimum amount of solvent necessary to achieve a saturated solution.[11][12]

  • Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): To remove the charcoal or any insoluble impurities, perform a hot gravity filtration using fluted filter paper into a pre-warmed flask.[13] This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[13]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[11]

  • Drying: Allow the crystals to dry thoroughly by pulling air through the funnel for an extended period. For final drying, the crystals can be placed in a desiccator or a vacuum oven.

Section 4: Troubleshooting Guide & FAQs

This section addresses common issues encountered during recrystallization in a direct question-and-answer format.

Q1: I've cooled my solution, but no crystals have formed. What should I do?

A1: This is a common issue, often due to supersaturation or using too much solvent.[15]

  • Induce Crystallization: First, try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The small scratches on the glass can provide nucleation sites for crystal growth to begin.[11]

  • Seeding: If you have a small crystal of the pure compound, add it to the solution (this is called "seeding"). A seed crystal acts as a template for further crystallization.[13]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[15] Gently heat the solution to boil off some of the solvent, then attempt to cool and crystallize again.

Q2: My compound "oiled out" instead of forming crystals. How can I fix this?

A2: Oiling out occurs when the dissolved compound comes out of solution at a temperature above its melting point, forming a liquid instead of a solid. This is more common with impure compounds or in mixed-solvent systems.[15]

  • Re-dissolve and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to decrease the saturation level.

  • Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask with glass wool or paper towels to slow the rate of cooling, which favors proper crystal lattice formation over oiling.[15]

Q3: My final yield is very low. What went wrong?

A3: A low yield can result from several factors.

  • Excess Solvent: Using too much solvent during the initial dissolution is the most common cause, as a significant amount of your product will remain in the mother liquor upon cooling.[16]

  • Premature Crystallization: If the compound crystallized during a hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Incomplete Cooling: Ensure you have allowed sufficient time for cooling, both at room temperature and in the ice bath, to maximize precipitation.

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently cold, can dissolve some of your product.[11]

Q4: How do I choose between a single-solvent and a mixed-solvent system?

A4: Always start by trying to find a suitable single solvent, as it is a simpler and more reproducible procedure.[9] Only move to a mixed-solvent system if you cannot find a single solvent that provides a large difference in solubility between hot and cold conditions. For example, if your compound is very soluble in ethanol even when cold, and insoluble in water even when hot, an ethanol/water mixed system is an excellent choice.[9]

Troubleshooting Decision Tree

Troubleshooting_Tree

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation - Chemistry Teaching Labs. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • NileRed. (2012, May 7). Recrystallization using two solvents [Video]. YouTube. Retrieved from [Link]

  • Dartmouth College. (n.d.). Recrystallization-1.doc.pdf. Retrieved from [Link]

  • Swarthmore College. (2009). Experiment 9 — Recrystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from [Link]

  • Mol-Instincts. (n.d.). PrOPIOPHeNoNe properties. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2018, March 24). (Ketalization product of Wieland-Mischer ketone) Multi-Solvent Recrystallization?. Retrieved from [Link]

  • LookChem. (n.d.). PROPIOPHENONE. Retrieved from [Link]

  • Chemistry Help Center. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • SDI. (n.d.). PROPIOPHENONE. Retrieved from [Link]

  • University of Windsor. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Thompson Rivers University. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 29). Recrystallization. Retrieved from [Link]

  • University of Technology, Iraq. (2021, July 16). Experimental No. (4) Recrystallization. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Understanding the Properties and Handling of 3-[2-(Trifluoromethyl)phenyl]propanoic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Trifluoromethylphenylpiperazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(p-Methylphenyl)propanal. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(2-(Trifluoromethyl)phenyl)propanal. PubChem. Retrieved from [Link]

  • MDPI. (2022, December 21). Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. Retrieved from [Link]

Sources

minimizing side reactions in 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone Synthesis

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Document ID: TSC-2024-F3PP-OPT[]

Executive Technical Overview

Target Molecule: 3-(2-Methylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one Common Applications: Liquid crystal mesogens, fluorinated pharmaceutical intermediates (e.g., fluxapyroxad analogs).[]

The synthesis of 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone presents a unique "chemical conflict." You are attempting to couple an electron-deficient, nucleophile-sensitive ring (3,4,5-trifluorophenyl) with a sterically hindered tail (2-methylphenyl), often requiring conditions that jeopardize the integrity of the carbon-fluorine (C-F) bonds.[]

This guide addresses the three critical failure modes in this production line:

  • Halogen Exchange (Chlorine contamination during Friedel-Crafts).[]

  • Nucleophilic Defluorination (The "Yellow Impurity" during base-mediated steps).[]

  • Hydrodefluorination (Fluorine loss during catalytic hydrogenation).[]

Diagnostic Troubleshooting Flowchart

Use this logic gate to identify the root cause of your impurity profile.

TroubleshootingLogic Start Impurity Detected via HPLC/GC-MS MassCheck Check Mass Shift (Δm/z) Start->MassCheck M_Plus_16 M + 16 (or +16.5 Da) MassCheck->M_Plus_16 Mass + 16 (Oxygen) M_Minus_18 M - 20 (or M - 18) MassCheck->M_Minus_18 Mass - 20 (Loss of F) M_Plus_16_Cl M + 16/18 (Cl pattern) MassCheck->M_Plus_16_Cl Mass + 16 (Cl isotope) Issue_SNAr Issue: SNAr Defluorination (OH replaces F) M_Plus_16->Issue_SNAr Issue_HDF Issue: Hydrodefluorination (H replaces F) M_Minus_18->Issue_HDF Issue_HalEx Issue: Halogen Exchange (Cl replaces F) M_Plus_16_Cl->Issue_HalEx Solution_Base Fix: Switch to Acidic Condensation or Non-Nucleophilic Base Issue_SNAr->Solution_Base Solution_Cat Fix: Poison Catalyst (S/Quinoline) or Lower H2 Pressure Issue_HDF->Solution_Cat Solution_Lewis Fix: Replace AlCl3 with FeCl3 or Lower Temp < 5°C Issue_HalEx->Solution_Lewis

Caption: Decision tree for identifying side reactions based on mass spectrometry shifts relative to the target molecule.

Critical Failure Mode 1: Halogen Exchange (Friedel-Crafts Route)[1]

If you are synthesizing the target via Direct Acylation (3,4,5-trifluorobenzene + 3-(2-methylphenyl)propionyl chloride), you risk swapping a Fluorine atom for a Chlorine atom.[]

  • The Mechanism: Aluminum chloride (

    
    ) is a harsh Lewis acid. It can activate the C-F bond, especially at the 4-position (para), leading to attack by free chloride ions in the mixture.
    
  • Symptom: Appearance of a byproduct with M+16/18 isotopic pattern (Cl signature) and retention time shift.[]

Protocol Adjustment:

ParameterStandard (High Risk)Optimized (Low Risk)Rationale
Catalyst


or

/DMF complex

is milder and less likely to activate the strong C-F bond for exchange.[]
Temperature Reflux (>40°C)-10°C to 0°CHalogen exchange activation energy is higher than acylation.[] Keep it cold.
Solvent DCM / DCENitromethane / DCMNitromethane moderates the Lewis acidity of

via complexation.

Expert Insight: If regioselectivity is also poor (getting the 2,3,4-isomer instead of 3,4,5), abandon Friedel-Crafts. Switch to the Grignard Route : React 3,4,5-trifluorophenylmagnesium bromide with the corresponding nitrile. This avoids Lewis acids entirely.[]

Critical Failure Mode 2: Defluorination (Aldol Route)

If you are synthesizing via Aldol Condensation (3,4,5-trifluoroacetophenone + 2-methylbenzaldehyde), the intermediate chalcone is highly vulnerable.[]

  • The Issue: The 3,4,5-trifluorophenyl ring is electron-poor.[][2] The carbonyl group at the 1-position pulls even more electron density. This makes the 4-fluorine (para) extremely susceptible to Nucleophilic Aromatic Substitution (

    
    ) .[]
    
  • The Trigger: Using hydroxide bases (NaOH, KOH) or alkoxides (NaOEt) generates "yellow/orange" impurities where the 4-F is replaced by -OH or -OEt.[]

Corrective Protocol: Acid-Catalyzed Condensation

Do not use basic conditions for this substrate.[] Use an acid-mediated approach to protect the fluorine atoms.

  • Reagents: 3,4,5-Trifluoroacetophenone (1.0 eq), 2-Methylbenzaldehyde (1.1 eq).

  • Catalyst: Dry HCl gas (saturated) or

    
     / Ethanol (in situ HCl).[]
    
  • Solvent: Absolute Ethanol (strictly anhydrous).[]

  • Procedure:

    • Dissolve ketone and aldehyde in ethanol.[]

    • Cool to 0°C.[]

    • Bubble dry HCl gas for 30 mins.

    • Stir at RT for 12-24h.

    • Validation: The acidic environment protonates the carbonyl oxygen, activating it for enol attack without creating a strong nucleophile to attack the ring.

Critical Failure Mode 3: Hydrodefluorination (Hydrogenation Step)[1]

Converting the unsaturated intermediate (chalcone) to the final saturated ketone requires hydrogenation.

  • The Risk: Palladium (Pd) is excellent at activating C-F bonds, especially on electron-deficient rings.[] Standard Pd/C +

    
     will strip the fluorines off (Hydrodefluorination), yielding the difluoro- or monofluoro-derivatives.
    
  • Symptom: Mass spectrum shows M-18 or M-36 peaks.[]

Optimized Hydrogenation Protocol:

To prevent C-F cleavage while reducing the alkene:

  • Catalyst Selection: Use 5% Pd/C (Sulfided) or Pd/Alumina .[] The sulfur acts as a poison, reducing the catalyst's ability to perform oxidative addition into the C-F bond.

  • Solvent System: Ethyl Acetate or Toluene.[] Avoid Methanol/Ethanol, as protic solvents facilitate the leaving of fluoride ions.

  • Additives: Add Diphenylsulfide (0.1 eq) or Quinoline if using unpoisoned Pd/C.[]

  • Pressure: Maintain

    
     pressure < 2 bar (balloon pressure is usually sufficient). High pressure forces C-F reduction.[]
    

Frequently Asked Questions (FAQ)

Q1: Can I use the Grignard method to make the final molecule directly? A: Yes, and it is often cleaner. React 3,4,5-trifluorobenzonitrile with 2-methylphenethylmagnesium bromide .[] This yields the imine, which hydrolyzes to the ketone. This completely bypasses the stability issues of the Aldol and Friedel-Crafts routes.

Q2: Why is my product turning yellow upon storage? A: This indicates trace base residues or phenol formation.[] If the 4-F was hydrolyzed to a phenol (-OH), it oxidizes easily to quinoid structures, which are deeply colored.[] Ensure a rigorous acidic wash (1M HCl) during workup to remove phenolic impurities.[]

Q3: My LC-MS shows a peak at M+14. What is it? A: This is likely Methylation of the ring, a side reaction if you used Friedel-Crafts alkylation conditions inadvertently, or an impurity in your starting 2-methylbenzaldehyde (containing dimethyl variants).[] However, in the context of fluorinated aromatics, check for Trans-alkylation if using toluene as a solvent with


.

References

  • Friedel-Crafts Acylation of Fluorobenzenes

    • Title: "Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Trifl
    • Source: ResearchGate[][3][4]

    • URL:

  • Stability of Trifluorophenyl Group

    • Title: "Synthesis and Biological Activities of Fluorinated Chalcone Deriv
    • Source: PubMed[]

    • URL:

  • Hydrodefluorination Mechanisms

    • Title: "Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions"
    • Source: ResearchGate / ES&T[]

    • URL:

  • General Synthesis of Fluorinated Propiophenones

    • Title: "3',4',5'-Trifluoropropiophenone Product Page & Properties"
    • Source: BOC Sciences[]

    • URL:

Sources

Technical Support Center: Troubleshooting Grignard Reactions for Propiophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Grignard reactions involving propiophenone and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in this powerful yet sensitive C-C bond-forming reaction. Here, we move beyond simple procedural lists to explore the causality behind common issues, providing you with the expert insights needed to diagnose and resolve problems effectively.

Guide Section 1: Critical Failures - Low or No Product Yield

One of the most frequent and frustrating issues is a significantly low or nonexistent yield of the desired tertiary alcohol. This is rarely due to a single cause but often a combination of factors related to reagent quality and reaction environment.

Question: My reaction has stalled, or the yield is negligible. What are the primary suspects?

Answer: A failed Grignard reaction with an enolizable ketone like propiophenone typically points to one of three critical areas: the integrity of the Grignard reagent, the presence of protic contaminants, or competing side reactions that consume your starting materials non-productively.

1. Inactive or Degraded Grignard Reagent: The Grignard reagent (R-MgX) is the heart of the reaction; if it's inactive, no addition will occur.[1]

  • Cause of Failure:

    • Failed Formation: The initial reaction between the organic halide and magnesium metal may not have initiated. This is often due to a passivating layer of magnesium oxide (MgO) on the turnings, which prevents the metal from reacting.[2]

    • Degradation: Grignard reagents are highly sensitive to moisture and atmospheric oxygen.[3] Accidental exposure during storage or transfer can rapidly "kill" the reagent.

  • Troubleshooting & Validation:

    • Activation of Magnesium: Before starting, ensure the magnesium surface is active. Mechanical activation by crushing the turnings under an inert atmosphere can expose a fresh surface.[4] Chemically, adding a small crystal of iodine or a few drops of 1,2-dibromoethane is highly effective.[2][5] The evolution of ethylene gas when using 1,2-dibromoethane provides a clear visual cue that the magnesium is activated and ready.[2]

    • Confirming Reagent Activity (Titration): Never trust the label concentration of a commercial Grignard solution, as degradation is common.[3] Always titrate your reagent immediately before use to determine the concentration of the active nucleophile. This ensures accurate stoichiometry, which is crucial for success. A detailed titration protocol is provided below.

2. Protic Contamination (The "Silent Killer"): Grignard reagents are exceptionally strong bases and will react with even trace amounts of acidic protons faster than they will add to a ketone.[6][7]

  • Source of Contamination:

    • Water: The most common culprit. It can be present in "anhydrous" solvents, on the surface of glassware, or enter from the atmosphere.[8]

    • Starting Materials: The propiophenone derivative itself or the solvent may contain protic impurities.

  • Troubleshooting & Validation:

    • Rigorous Anhydrous Technique: All glassware must be flame-dried or oven-dried and cooled under a stream of inert gas (Nitrogen or Argon).[3][4] Solvents must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone) or sourced from a recently opened, sealed bottle.

    • Inert Atmosphere: The entire reaction, from reagent formation to quenching, must be conducted under a positive pressure of an inert gas.[7]

3. Competing Side Reactions: With enolizable ketones like propiophenone derivatives, the desired nucleophilic addition competes with other pathways.[9]

  • Major Side Reactions:

    • Enolization: The Grignard reagent can act as a base, abstracting an acidic α-proton from the ketone to form a magnesium enolate.[9][10] After workup, this simply regenerates the starting ketone, drastically reducing the yield.

    • Reduction: If the Grignard reagent has a β-hydrogen (e.g., ethylmagnesium bromide), it can reduce the ketone to a secondary alcohol via a six-membered ring transition state (Meerwein–Ponndorf–Verley type reduction).[9]

  • Troubleshooting & Validation:

    • Temperature Control: Add the propiophenone solution slowly to the Grignard reagent at a low temperature (e.g., -78 °C to 0 °C).[3] This favors the kinetically controlled nucleophilic addition over the thermodynamically favored enolization.

    • Use of Additives: The addition of cerium(III) chloride (CeCl₃) prior to the ketone can be highly effective. The in-situ formation of an organocerium reagent, which is less basic but still highly nucleophilic, can significantly suppress enolization.[3]

Guide Section 2: Byproduct Formation and Reaction Specificity

Even when the reaction proceeds, the formation of unexpected byproducts can complicate purification and lower the isolated yield of the target molecule.

Question: My crude reaction mixture shows multiple spots on TLC, and NMR analysis reveals several unexpected products. What are they and how can I prevent them?

Answer: The byproduct profile provides valuable diagnostic information. For propiophenone systems, the most common culprits are the starting ketone (from enolization), a secondary alcohol (from reduction), and biphenyl-type compounds (from Wurtz coupling).

Troubleshooting Flowchart for Grignard Reactions

The following diagram outlines a logical workflow for diagnosing and solving common issues.

Troubleshooting_Grignard start Reaction Failure (Low/No Yield) q_reagent Is Grignard Reagent Active? start->q_reagent sol_reagent Activate Mg (I₂, Br(CH₂)₂Br) Titrate Reagent Before Use q_reagent->sol_reagent No q_conditions Are Conditions Strictly Anhydrous? q_reagent->q_conditions Yes sol_conditions Flame-Dry Glassware Use Fresh Anhydrous Solvent Maintain Inert Atmosphere q_conditions->sol_conditions No q_byproducts Byproducts Observed? q_conditions->q_byproducts Yes enolization High % of Starting Ketone? (Enolization) q_byproducts->enolization Yes reduction Secondary Alcohol Formed? (Reduction) q_byproducts->reduction Yes coupling Wurtz Coupling Product? (e.g., Biphenyl) q_byproducts->coupling Yes sol_enolization Lower Reaction Temp (-78°C) Slow Ketone Addition Use CeCl₃ Additive enolization->sol_enolization sol_reduction Use Grignard without β-H (e.g., MeMgBr, PhMgBr) Lower Temperature reduction->sol_reduction sol_coupling Slow Halide Addition During Grignard Formation Ensure High-Purity Mg coupling->sol_coupling Pathways Reactants Propiophenone Derivative + R-MgX Addition Desired Pathway: 1,2-Nucleophilic Addition Reactants->Addition Favored at Low Temp High Nucleophilicity Enolization Side Reaction: Enolization (α-Proton Abstraction) Reactants->Enolization Favored by Steric Hindrance High Basicity Reduction Side Reaction: Reduction (Hydride Transfer) Reactants->Reduction Requires β-Hydrogen on R-MgX Product_Alcohol Tertiary Alcohol (Desired Product) Addition->Product_Alcohol Product_Enolate Mg-Enolate (-> Starting Ketone after workup) Enolization->Product_Enolate Product_Sec_Alcohol Secondary Alcohol (Byproduct) Reduction->Product_Sec_Alcohol

Caption: Competing reaction pathways for Grignard reagents with ketones.

References

  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]

  • The Grignard Reaction Mechanism. (2025). Chemistry Steps. [Link]

  • Protecting Groups In Grignard Reactions. (2015). Master Organic Chemistry. [Link]

  • The Grignard Reaction. (n.d.). Barnard College, Columbia University. [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • What are some strategies to reduce side-reactions in a Grignard reaction? (2019). Reddit. [Link]

  • The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. [Link]

  • Grignard reaction. (n.d.). Wikipedia. [Link]

  • Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. (1976). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Why are the products of Grignard reaction on an alpha-chiral ketone diastereomers rather than a racemate? (2022). Chemistry Stack Exchange. [Link]

  • PREPARATION OF (S)-N-(PERFLUOROBUTANESULFINYL)AMINE. (2017). Organic Syntheses. [Link]

  • Abnormal Grignard Reactions. X.1 Enolizing and Reducing Action of Grignard Reagents upon Diisopropyl Ketone. (1942). Journal of the American Chemical Society. [Link]

  • Grignard reagent. (n.d.). Wikipedia. [Link]

  • Making a Grignard reagent from elemental magnesium. (2023). YouTube. [Link]

  • What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups? (2024). Quora. [Link]

  • Grignard Reagent Preparation and Grignard Reaction. (2017). JoVE. [Link]

  • Alcohol synthesis by 1,2-addition. (n.d.). Organic Chemistry Portal. [Link]

  • Activation of metals for grignard type syntheses. (1960).
  • HIGHLY REACTIVE MAGNESIUM FOR THE PREPARATION OF GRIGNARD REAGENTS: 1-NORBORNANECARBOXYLIC ACID. (1977). Organic Syntheses. [Link]

  • Physical property of solvents used for Grignard reactions. (n.d.). ResearchGate. [Link]

  • Grignard successes and failures. (2016). Sciencemadness.org. [Link]

  • The Grignard Reaction – Unraveling a Chemical Puzzle. (2020). ACS Publications. [Link]

Sources

Technical Support Center: Asymmetric Reduction of 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TR-405-F3 Subject: Improving Enantioselectivity (ee%) in Dihydrochalcone Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary & Substrate Analysis

You are attempting the asymmetric reduction of 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone . This is a non-trivial "bulky-bulky" ketone substrate.[1] Unlike simple acetophenones where the differentiation is clear (Phenyl vs. Methyl), your substrate presents two large flanking groups:[1]

  • The Electronic Face: The 3,4,5-trifluorophenyl ring (Electron-poor, flat, rigid).[1]

  • The Steric Face: The 2-(2-methylphenyl)ethyl chain (Flexible, bulky, ortho-substituted).[1]

The Core Problem: Standard catalysts often struggle to differentiate between two large groups, leading to moderate ee% (70-85%).[1] To reach pharmaceutical standards (>98% ee), you must exploit the electronic asymmetry of the trifluorophenyl ring or switch to a biocatalytic binding pocket that recognizes the distal ortho-methyl group.

Decision Matrix: Selecting the Right Methodology

Before optimizing, confirm you are using the correct catalytic engine.[1] Use the flow below to determine your path.

MethodSelection Start Start: Define Goals Scale Scale of Reaction? Start->Scale EE_Req Target ee%? Scale->EE_Req < 1kg Chemo Path A: Noyori ATH (Ruthenium) Scale->Chemo > 100kg (Cost driven) EE_Req->Chemo > 90% acceptable Bio Path B: Biocatalysis (KREDs) EE_Req->Bio > 99% required Chemo_Opt Optimize Electronics (Tethered Catalysts) Chemo->Chemo_Opt Low ee observed Bio_Screen Screen KRED Panel (Codexis/Almac) Bio->Bio_Screen Identify Enzyme

Figure 1: Decision tree for selecting the optimal reduction methodology based on purity requirements and scale.

Protocol A: Transition Metal Catalysis (Noyori ATH)

The electron-deficient nature of the 3,4,5-trifluorophenyl ring makes the carbonyl carbon highly electrophilic.[1] This increases reaction rate but can degrade selectivity (the "reactivity-selectivity tradeoff").

Recommended Catalyst System

Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (Noyori-Ikariya type) Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)[2]

Step-by-Step Protocol (Self-Validating)
  • Charge: In a reactor, dissolve the ketone (1.0 eq) in DMF (Dimethylformamide) or EtOAc .

    • Why DMF? Unlike MeOH, DMF suppresses solvolysis/racemization of the resulting electron-poor alcohol [1].[1]

  • Degas: Sparge with Nitrogen for 15 minutes. Oxygen poisons the Ruthenium hydride species.[1]

  • Catalyst Addition: Add Ru-TsDPEN (S/C ratio 1000:1 to 500:1).

  • Initiation: Add HCOOH/TEA mixture dropwise at 0°C.

  • Reaction: Stir at 25°C. Monitor via HPLC.

Troubleshooting Table: ATH Issues
SymptomRoot CauseCorrective Action
Low ee% (<80%) Reversibility: The electron-poor alcohol is easily re-oxidized (micro-reversibility).[3]Switch Solvent: Move from iPrOH to DMF/HCOOH system. The reaction becomes irreversible with Formic Acid (CO2 release) [2].[1]
Stalled Conversion HCl Inhibition: Chloride ions from the precursor inhibit the active hydride.[1]Purge: Ensure the catalyst precursor is washed or pre-formed.[1] Add a scavenger like KOH if using iPrOH.[1]
Racemization Acidity: The benzylic carbocation is stabilized by the pi-system, promoting racemization in acidic media.[1]Buffer: Maintain pH > 6. Avoid excess Formic acid; stick to the 5:2 TEA:HCOOH azeotrope strictly.[1]

Protocol B: Biocatalysis (Ketoreductases - KREDs)[4]

For "bulky-bulky" ketones, enzymes are superior because they utilize a "lock and key" mechanism that can distinguish the distal ortho-methyl group on the alkyl chain, which small molecule catalysts often miss [3].[1]

Workflow
  • Screening: Use a standard KRED screening kit (e.g., Codexis, Johnson Matthey).[1]

  • Buffer System: 100 mM Potassium Phosphate (pH 7.0), 1-5% IPA (as H-donor), NADP+ cofactor.[1]

  • Substrate Loading: Since your substrate is lipophilic (trifluoro + methylphenyl), solubility will be the bottleneck.[1]

    • Fix: Add 10-20% DMSO or Tween-80 surfactant to create an emulsion.[1]

Why this works (Mechanism)

The enzyme pocket binds the flat 3,4,5-trifluorophenyl ring in a hydrophobic slot, while the flexible alkyl chain is directed toward the solvent interface.[1] This rigid orientation guarantees >99% ee.[1]

Analytical Controls (HPLC Method)

You cannot improve what you cannot measure. The trifluoro group provides a distinct UV signature but can affect retention times on chiral columns.[1]

  • Column: Daicel Chiralpak AD-H or IA (Immobilized Amylose).[1]

  • Mobile Phase: Hexane : IPA (90:10).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Wavelength: 254 nm (Strong absorption from the trifluoro ring).[1]

  • Expected Elution: The trifluoro group often reduces retention on the stationary phase compared to non-fluorinated analogs due to lower H-bonding capability.

Advanced Troubleshooting: The "Racemization Trap"

A critical failure mode for 3',4',5'-trifluorophenyl alcohols is post-reaction racemization.[1]

Racemization Chiral_Alcohol Chiral Alcohol (Target) Carbocation Benzylic Carbocation (Planar/Achiral) Chiral_Alcohol->Carbocation Acidic Workup (Trifluoro destabilizes C-O bond) Racemic Racemic Mixture (Failure) Carbocation->Racemic Non-selective attack

Figure 2: Pathway of acid-catalyzed racemization common in electron-deficient benzylic alcohols.

Prevention:

  • Quench: Do NOT use strong acids (HCl) to quench the reaction.[1] Use Saturated NH4Cl or Phosphate buffer (pH 7).[1]

  • Temperature: Keep workup temperature < 30°C.

  • Storage: Store the isolated alcohol in solid form, not in solution, to prevent slow racemization.[1]

References

  • Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][4][5][6] Accounts of Chemical Research, 30(2), 97–102.[1] Link

  • Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996).[1] Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[2][4] Journal of the American Chemical Society, 118(10), 2521–2522.[1] Link

  • Hollmann, F., & Arends, I. W. (2012).[1] Biocatalytic reduction of ketones. Green Chemistry, 14, 23-28.[1] (Demonstrates KRED superiority for bulky substrates). Link

  • Touge, T., Hakamata, T., Nara, H., & Kayaki, Y. (2011).[1] Oxo-Tethered Ruthenium Complex for Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society.[5] (Relevant for tethered catalysts improving ee). Link

Sources

separation of 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Separation Methodologies Ticket ID: #ISO-F3-PROP-001 Topic: Separation of 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone Isomers Assigned Specialist: Senior Application Scientist, Chromatography Division

Executive Summary

You are encountering a separation challenge involving 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone . The difficulty in separating this compound from its isomers (regioisomers of the trifluorophenyl ring or the methylphenyl tail) stems from their nearly identical hydrophobicities (logP) and molecular weights. Standard C18 alkyl phases often fail to resolve these species because they rely primarily on hydrophobic interaction, which is insufficient for distinguishing subtle differences in dipole moment and molecular shape caused by fluorine positioning.

This guide provides a self-validating method development strategy focusing on Fluorinated Stationary Phases (PFP) and Pi-Electron Active Phases (Biphenyl) , which utilize orthogonal separation mechanisms (dipole-dipole,


, and shape selectivity) to achieve baseline resolution.

Part 1: The Separation Mechanism (The "Why")

To separate these isomers, we must exploit the specific electronic properties of the fluorine atoms.

  • The "Fluorophilic" Effect: The 3',4',5'-trifluoro moiety creates a highly electron-deficient

    
    -system on the benzoyl ring.
    
  • Shape Selectivity: The 3',4',5'-substitution pattern is symmetric, whereas potential impurities (e.g., 2',3',4'-trifluoro or 2',4',5'-trifluoro) are asymmetric.

  • Stationary Phase Choice:

    • Pentafluorophenyl (PFP/F5): This is the "Gold Standard" for this separation. The electron-deficient PFP ring on the column interacts via charge-transfer and dipole-dipole mechanisms with the electron-deficient ring of your analyte. Crucially, the position of the fluorines alters this interaction strength significantly [1].

    • Biphenyl: Excellent for separating the methylphenyl tail isomers (2-methyl vs. 3-methyl vs. 4-methyl) due to steric hindrance preventing the "sandwich"

      
       interaction with the stationary phase [2].
      

Part 2: Method Development Protocol

Phase 1: Column Screening Strategy

Do not start with C18. Use the following screening order to save solvent and time.

PriorityStationary PhaseInteraction MechanismTarget Isomer Pair
1 (Primary) PFP (Pentafluorophenyl) Dipole-Dipole,

, Shape Selectivity
Ring Isomers: 3',4',5'-F3 vs. 2',3',4'-F3
2 (Secondary) Biphenyl Enhanced

, Steric Recognition
Tail Isomers: 2-Methyl vs. 4-Methyl
3 (Tertiary) C18 (High Carbon Load) Hydrophobicity (Dispersive)General impurities / Synthetic byproducts
Phase 2: Mobile Phase Optimization
  • Solvent A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate if pH control is needed).

  • Solvent B: Methanol (MeOH) .

    • Critical Insight: Acetonitrile (ACN) forms a dipole layer on the stationary phase that can mask the specific

      
       interactions required for this separation. Methanol is preferred  for fluorinated phases as it allows the unique shape selectivity of the PFP phase to dominate [3].
      
Phase 3: Representative Gradient (Analytical Scale)
  • Column: PFP, 150 x 4.6 mm, 3 µm or 2.7 µm (Core-Shell).

  • Flow: 1.0 mL/min.

  • Temp: 35°C (Temperature affects selectivity on PFP phases significantly).

Time (min)% Solvent B (MeOH)Event
0.040Equilibration
1.040Isocratic Hold (Focusing)
15.085Linear Gradient
16.095Wash
18.040Re-equilibration

Part 3: Troubleshooting & FAQs

Q1: My isomers are co-eluting as a single broad peak on C18. What now? A: Switch to a PFP (Pentafluorophenyl) column immediately. The co-elution on C18 confirms that the isomers have identical hydrophobicity. The PFP phase will discriminate based on the electron density distribution of the trifluoro-ring. If PFP fails, try a Phenyl-Hexyl phase using Methanol.

Q2: I see partial separation, but the peaks are tailing. A: Tailing in fluorinated ketones often results from interaction with residual silanols on the silica surface.

  • Fix 1: Ensure your column is "end-capped."

  • Fix 2: Increase ionic strength. Switch from 0.1% Formic Acid to 10-20 mM Ammonium Acetate (pH 4.5) . The salt suppresses silanol ionization and improves peak shape for polar-embedded aromatics [4].

Q3: The retention time is shifting between runs. A: Fluorinated phases are sensitive to "dewetting" or hysteresis if 100% aqueous conditions are used, but they are also highly sensitive to temperature.

  • Fix: Use a column oven to control temperature within ±0.1°C. For isomer separation, lower temperatures (20-25°C) often improve resolution by reducing molecular rotation, enhancing the "lock-and-key" fit with the stationary phase.

Q4: How do I identify which peak is my target (3',4',5') vs. the impurity (e.g., 2',3',4')? A: Without a standard, use 19F-NMR or look for the "Symmetry Effect" in UV.

  • Rule of Thumb: On PFP phases, the elution order is often dictated by the accessibility of the

    
    -cloud. The more sterically accessible the 
    
    
    
    -system (less crowded), the stronger the retention.
  • UV Ratio: The symmetric 3',4',5' isomer usually has a distinct UV max compared to asymmetric isomers. Use a Diode Array Detector (DAD) to compare spectra at the upslope and downslope of the peak.

Part 4: Visualizing the Workflow

The following diagram outlines the logical decision tree for separating these specific fluorinated isomers.

IsomerSeparation Start Start: Isomer Mixture (3',4',5'-trifluoro target) Solubility Solubility Check (Dissolve in MeOH) Start->Solubility ScreenC18 Screen 1: C18 Column (Baseline Check) Solubility->ScreenC18 Decision1 Resolution > 1.5? ScreenC18->Decision1 Success Proceed to Scale-Up Decision1->Success Yes ScreenPFP Screen 2: PFP Column (Methanol Mobile Phase) Decision1->ScreenPFP No (Co-elution) Decision2 Resolution > 1.5? ScreenPFP->Decision2 Decision2->Success Yes ScreenBiphenyl Screen 3: Biphenyl Column (For Methyl-Positional Isomers) Decision2->ScreenBiphenyl No (Tail Isomers?) Optimize Optimize Parameters: 1. Lower Temp (20°C) 2. Add NH4Ac Buffer ScreenBiphenyl->Optimize Optimize->ScreenPFP Retest

Caption: Decision matrix for selecting the optimal stationary phase based on resolution outcomes. PFP is prioritized for fluorine-positional isomers.

Part 5: Expected Data Profile

The following table illustrates the expected selectivity differences between columns for fluorinated aromatics.

ParameterC18 (Standard)PFP (Recommended)Biphenyl
Selectivity Source HydrophobicityDipole-Dipole + Shape

Overlap
Elution Order Random / Co-elutionIsomers separated by F-positionIsomers separated by steric bulk
Solvent Preference ACN or MeOHMethanol (Critical) Methanol
Resolution (Rs) typically < 0.8typically > 2.0typically 1.2 - 1.8

References

  • Przybyciel, M. (2020).[1] Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Link

  • Queens University Belfast. (2018). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. ResearchGate. Link

  • Thermo Fisher Scientific. (2012). HPLC Separation of Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. Link

  • Chromatography Forum. (2017). Separation of positional isomers - Troubleshooting Tailing. Link

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this analytical endeavor. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone, a compound of interest due to its unique substitution pattern which presents a compelling case study for spectral interpretation. We will dissect the spectrum, explaining the causal factors behind the observed chemical shifts and coupling patterns, and compare it with the simpler, well-documented spectrum of propiophenone to highlight the structural influences of the substituents.

The Rationale Behind the Analysis: Predicting Structural Nuances

The structure of 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone combines several features that predictably influence its ¹H NMR spectrum: an ethyl ketone backbone, a monosubstituted aromatic ring with a methyl group in the ortho position, and a trisubstituted aromatic ring with three fluorine atoms. Each of these components will leave a distinct signature on the spectrum. Understanding these signatures is key to confirming the molecule's identity and purity.

In contrast to a simple propiophenone, the introduction of a 2-methylphenyl group and a 3',4',5'-trifluorophenyl group is expected to introduce significant complexity. The methyl group on one ring will influence the chemical shifts of the adjacent aromatic protons, while the highly electronegative fluorine atoms on the other ring will deshield the remaining aromatic protons and introduce complex splitting patterns through ¹H-¹⁹F coupling.

Experimental Protocol for High-Resolution ¹H NMR Spectroscopy

A self-validating and reproducible protocol is essential for obtaining high-quality NMR data. The following procedure is recommended for the analysis of 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often a good starting point for its ability to dissolve a wide range of organic compounds.[1]

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.[2]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • The ¹H NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

  • The instrument should be properly shimmed to ensure a homogeneous magnetic field, which is critical for resolving fine coupling details.

  • A standard single-pulse experiment is typically sufficient for ¹H NMR acquisition.

  • Key acquisition parameters to consider include:

    • Spectral Width: A typical range of -2 to 12 ppm is appropriate for most organic molecules.

    • Acquisition Time: A longer acquisition time will result in better resolution.

    • Relaxation Delay: A delay of 1-5 seconds between pulses ensures that all protons have fully relaxed, leading to accurate integration.

    • Number of Scans: This will depend on the sample concentration. For a 5-10 mg sample, 16 to 64 scans are usually sufficient.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline correct the spectrum to remove any distortions.

  • Integrate all signals to determine the relative number of protons corresponding to each peak.

  • Reference the spectrum by setting the TMS peak to 0 ppm.

Spectral Interpretation: A Tale of Two Rings and a Propiophenone Core

The anticipated ¹H NMR spectrum of 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone can be logically dissected into three main regions: the aliphatic region corresponding to the ethyl group, and two distinct aromatic regions for the 2-methylphenyl and 3',4',5'-trifluorophenyl moieties.

Predicted ¹H NMR Data for 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone
Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
CH₃ (on phenyl)~ 2.3 - 2.5Singlet (s)N/A3H
-CH₂-~ 3.0 - 3.3Triplet (t)~ 7-82H
-CH₂-C=O~ 3.3 - 3.6Triplet (t)~ 7-82H
Aromatic H (2-methylphenyl)~ 7.1 - 7.4Multiplet (m)Various4H
Aromatic H (3',4',5'-trifluorophenyl)~ 7.6 - 7.9Multiplet (m) or Triplet of triplets (tt)Various (including JH-F)2H

Comparative Analysis: 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone vs. Propiophenone

To truly appreciate the spectral features of our target molecule, a comparison with the well-understood spectrum of propiophenone is invaluable.

¹H NMR Data for Propiophenone
Assignment Observed Chemical Shift (δ, ppm) Observed Multiplicity Observed Coupling Constant (J, Hz) Integration
-CH₃~ 1.23Triplet (t)~ 7.23H
-CH₂-~ 3.01Quartet (q)~ 7.22H
Aromatic H (para)~ 7.54 - 7.58Multiplet (m)Various1H
Aromatic H (meta)~ 7.44 - 7.48Multiplet (m)Various2H
Aromatic H (ortho)~ 7.96 - 7.98Multiplet (m)Various2H

Data sourced from publicly available spectral databases and literature.[3]

Key Differences and Their Structural Origins

  • Aliphatic Region:

    • In propiophenone, the methylene protons (-CH₂-) adjacent to the carbonyl group appear as a quartet due to coupling with the three protons of the methyl group.[3]

    • In our target molecule, this methylene group is further coupled to another methylene group, resulting in a triplet. The adjacent methylene group will also appear as a triplet. The chemical shift of these protons will be influenced by the neighboring aromatic ring and the carbonyl group.

  • Aromatic Region - The 2-Methylphenyl Group:

    • The methyl group on this ring will cause a slight upfield shift of the adjacent aromatic protons due to its electron-donating inductive effect.

    • The four protons on this ring will likely appear as a complex multiplet due to ortho, meta, and potentially para couplings.[4][5][6]

  • Aromatic Region - The 3',4',5'-Trifluorophenyl Group:

    • The three highly electronegative fluorine atoms will significantly deshield the two remaining aromatic protons, causing them to appear at a downfield chemical shift.

    • These protons will exhibit coupling not only to each other (meta coupling, typically 2-3 Hz) but also to the fluorine atoms.[7] This ¹H-¹⁹F coupling will result in a more complex splitting pattern, potentially a triplet of triplets, depending on the magnitudes of the various coupling constants.

Visualizing the Molecular Structure and Analytical Workflow

To further clarify the relationships between the molecular structure and the expected NMR signals, as well as the experimental workflow, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert shim Shim Magnet insert->shim acquire Acquire Spectrum shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase integrate Integrate & Reference phase->integrate analyze Analyze Spectrum integrate->analyze

Sources

Executive Summary: The Fluorine Factor in Scaffold Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative NMR Profiling of Trifluoropropiophenone:


C vs. 

F Strategies Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

In medicinal chemistry, the trifluoropropiophenone (TFPP) scaffold—specifically 3,3,3-trifluoropropiophenone —serves as a critical bioisostere for propiophenone, offering enhanced metabolic stability and lipophilicity. However, the introduction of the trifluoromethyl (


) group fundamentally alters the NMR profile, transforming simple singlets into complex multiplets and shifting resonance frequencies via strong inductive effects.

This guide provides a technical comparison of TFPP against its non-fluorinated analog, propiophenone. It establishes a self-validating characterization protocol, prioritizing


F NMR for quantification and 

C NMR for structural verification, while addressing the specific challenges of heteronuclear spin-spin coupling (

).

Structural Analysis & Comparative Metrics

The primary challenge in characterizing TFPP is the "spectral tax" paid in


C NMR: the signal intensity is diluted into quartets due to 

F coupling. Conversely,

F NMR offers a high-sensitivity, background-free channel for purity assessment.
Comparative Data: Propiophenone vs. 3,3,3-Trifluoropropiophenone

The following table contrasts the key NMR markers in


. Note the dramatic shift in the carbonyl signal and the emergence of coupling constants (

).
FeaturePropiophenone (Standard)3,3,3-Trifluoropropiophenone (TFPP)

/ Effect
Formula



Substitution

C C=O[1] Shift

ppm (s)

ppm (q)
Upfield Shift (~12 ppm) + Coupling

C

-CH

Shift

ppm (s)

ppm (q)
Downfield Shift (~10 ppm) (Inductive)

C

-C Shift

ppm (s)

ppm (q)
Huge Downfield Shift +


F Shift
N/A

ppm (s)
Diagnostic Singlet

Key Mechanistic Insight: The carbonyl carbon in TFPP shifts upfield (lower frequency) despite the electron-withdrawing nature of the


 group. This "

-effect" is counter-intuitive but characteristic of fluorinated ketones, distinguishing them from their chlorinated analogs.

Technical Deep Dive: C NMR Characterization

In TFPP, the


C spectrum is dominated by 

coupling. Standard proton decoupling (

) does not remove these couplings.[2] You must anticipate the splitting patterns to avoid misinterpreting quartets as impurities.
The Coupling Hierarchy
  • 
    -Carbon (
    
    
    
    ):
    Direct attachment to three Fluorine atoms results in a massive Quartet with
    
    
    . This signal is often low-intensity due to the splitting and lack of Nuclear Overhauser Effect (NOE).
  • 
    -Carbon (
    
    
    
    ):
    Two bonds away, this appears as a Quartet with
    
    
    .
  • Carbonyl Carbon (

    
    ):  Three bonds away, this appears as a Quartet  with 
    
    
    
    .[1] Note: This small coupling often looks like line broadening on lower-field instruments (300 MHz).

CF_Coupling_Logic F_Source Fluorine Source (CF3 Group) C_Beta Beta-Carbon (CF3) 1-Bond Coupling 1J ~ 278 Hz F_Source->C_Beta Direct Interaction C_Alpha Alpha-Carbon (CH2) 2-Bond Coupling 2J ~ 28 Hz C_Beta->C_Alpha Inductive Path C_Carbonyl Carbonyl Carbon (C=O) 3-Bond Coupling 3J ~ 2.5 Hz C_Alpha->C_Carbonyl Long Range Path

Caption: Propagation of C-F spin coupling through the TFPP aliphatic chain. Magnitude decreases with bond distance.

Technical Deep Dive: F NMR Quantification


F NMR is the gold standard for purity assays of TFPP because it lacks the background noise of 

H NMR (solvent peaks, water).
  • Chemical Shift:

    
     ppm (relative to 
    
    
    
    ).[1]
  • Multiplicity: Singlet (if

    
    H-decoupled). If coupled, it may appear as a triplet (
    
    
    
    ) due to the neighboring
    
    
    protons.
  • Integration Warning: The

    
     group has a long longitudinal relaxation time (
    
    
    
    ). Standard parameters (D1 = 1s) will lead to under-integration of the signal by 10-20%.

Experimental Protocols

Protocol A: Structural Confirmation ( C)
  • Objective: Confirm the integrity of the carbon backbone and C-F connectivity.

  • Solvent:

    
     (Preferred) or 
    
    
    
    .
  • Concentration: High (~50 mg/0.6 mL) due to splitting-induced signal dilution.

  • Pulse Sequence: zgpg30 (Standard power-gated decoupling).

  • Parameters:

    • Scans (NS): Minimum 1024 (to resolve the outer wings of the

      
       quartet).
      
    • Spectral Width: -20 to 220 ppm.

    • Crucial Step: Look for the "Quartet of Quartets" if high resolution is available, but primarily verify the

      
       (278 Hz) at ~124 ppm.
      
Protocol B: Quantitative Purity Assay ( F)
  • Objective: Determine molar purity vs. Internal Standard (IS).

  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    ppm) or 4-Fluoro-nitrobenzene. Avoid standards with peaks near -62 ppm.
  • Pulse Sequence: zgig (Inverse gated decoupling) to eliminate NOE and ensure quantitative integrals.

  • Parameters:

    • Relaxation Delay (D1): 30 seconds (Required for

      
       magnetization recovery of 
      
      
      
      ).
    • Center Frequency (O1P): -60 ppm.

    • Excitation Pulse: 90°.[3]

Workflow Start Start: TFPP Sample Solvent Dissolve in CDCl3 Add Internal Std (TFT) Start->Solvent H1_Scan 1H NMR (Screening) Check Aromatic/Aliphatic Ratio Solvent->H1_Scan Decision Purity Sufficient? H1_Scan->Decision Decision->Start No (Re-purify) F19_Quant 19F qNMR (Quantification) D1 = 30s, Inverse Gated Target: -62.0 ppm Decision->F19_Quant Yes C13_Struct 13C NMR (Structure) Verify Quartets at 188, 124, 42 ppm F19_Quant->C13_Struct Report Generate CoA C13_Struct->Report

Caption: Integrated workflow for TFPP characterization, prioritizing 19F for quantitation and 13C for structural validation.

References

  • Royal Society of Chemistry. (2016). Synthesis and characterization of trifluoromethylated ketones: 3,3,3-trifluoro-1-phenylpropan-1-one data. RSC Advances.

  • National Institutes of Health (PubChem). (2025). 3,3,3-Trifluoro-1-phenylpropan-1-one Compound Summary. PubChem Database.[4]

  • Sigma-Aldrich. (2024). Certified Reference Materials for 19F NMR: Technical Guide on Relaxation Times and Internal Standards.

  • University of California, Santa Barbara. (2024). 19F Chemical Shifts and Coupling Constants Table. UCSB NMR Facility.

  • Reich, H. J. (2023). WinPLT NMR Data: 13C Chemical Shifts of Fluorinated Compounds. University of Wisconsin-Madison.

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Fingerprint

In the analysis of fluorinated pharmaceutical intermediates and designer precursors, distinguishing regioisomers and assessing purity is critical. This guide details the Electron Ionization (EI) mass spectrometry behavior of 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone (Target Analyte).

We compare this target against its non-fluorinated parent and isomeric analogs. The core finding is that the 3,4,5-trifluoro substitution pattern acts as a "mass shifter," moving the diagnostic benzoyl cation from the standard m/z 105 to m/z 159 , thereby resolving the isobaric interference typically seen in dihydrochalcone derivatives.

Key Performance Indicators (KPIs) for Identification
FeatureTarget Analyte (Trifluoro)Non-Fluorinated AnalogDiagnostic Significance
Molecular Ion (

)
278 Da 224 DaConfirms degree of fluorination.
Base Peak (Predicted) m/z 159 (Trifluorobenzoyl)m/z 105 (Benzoyl)Primary structural identifier.
Secondary Fragment m/z 105 (Methylbenzyl)m/z 105 (Methylbenzyl)In the target, m/z 105 is purely alkyl-derived, not a doublet.
McLafferty Rearrangement Absent/Suppressed Absent/SuppressedConfirms 1,3-diarylpropanone backbone (no

-H).

Structural Analysis & Theoretical Basis

To interpret the spectrum, we must deconstruct the molecule into its chemically distinct moieties. The target is a dihydrochalcone derivative .

  • Moiety A (The "Left" Wing): 3,4,5-Trifluorophenyl ring attached to a carbonyl. This is an electron-deficient system due to three fluorine atoms (

    
    ).
    
  • Moiety B (The Linker): An ethyl chain (

    
    ) connecting the carbonyl to the second ring.
    
  • Moiety C (The "Right" Wing): A 2-Methylphenyl (o-tolyl) group.

The "Isobaric Resolution" Phenomenon

In standard non-fluorinated dihydrochalcones (e.g., 3-phenylpropiophenone), two major pathways produce ions at m/z 105 :

  • 
    -cleavage forming the Benzoyl cation (
    
    
    
    ).
  • Benzylic cleavage forming the Phenethyl/Methylbenzyl cation (

    
    ).
    

In the Target Analyte , the fluorine atoms add 54 Da (


) to the benzoyl fragment. This shifts the benzoyl peak to m/z 159 , leaving the m/z 105 peak to represent only the methylbenzyl fragment from the right wing. This separation allows for unambiguous assignment of substituents to specific rings.

Detailed Fragmentation Pathways

The fragmentation is driven by the stability of the resulting carbocations.[1] The electron-withdrawing nature of the trifluoro-group destabilizes the acylium ion relative to a non-fluorinated analog, but


-cleavage remains the dominant kinetic pathway.
Pathway A: -Cleavage (Dominant)

The bond between the carbonyl carbon and the


-methylene is cleaved.
  • Mechanism: Radical site initiation at the carbonyl oxygen followed by homolytic cleavage.

  • Fragment 1 (Diagnostic): 3,4,5-Trifluorobenzoyl cation (m/z 159) . This ion is highly stable due to resonance, despite the inductive withdrawal of fluorine.

  • Fragment 2: 2-(2-Methylphenyl)ethyl radical (Neutral loss, 119 Da).

Pathway B: Benzylic Cleavage (Secondary)

Cleavage occurs at the bond


 to the aromatic rings.
  • Mechanism: Formation of a resonance-stabilized benzyl-type cation.

  • Fragment: 2-Methylbenzyl cation (m/z 105) .

  • Note: This ion is often accompanied by a tropylium ion rearrangement (

    
     derivative, 
    
    
    
    ).
Pathway C: The "Missing" McLafferty

Standard ketones with a


-hydrogen undergo McLafferty rearrangement.[1]
  • Analysis: The

    
    -position in this molecule is the ipso-carbon of the 2-methylphenyl ring. It carries no hydrogen.
    
  • Result: The absence of a peak at

    
     (loss of methylstyrene) is a negative diagnostic confirming the aryl termination of the propyl chain.
    
Visualization of Fragmentation Logic

Fragmentation M Molecular Ion (M+) m/z 278 Alpha α-Cleavage M->Alpha Primary Pathway Benzyl Benzylic Cleavage M->Benzyl Secondary Pathway Ion159 Trifluorobenzoyl Cation (Diagnostic Base Peak) m/z 159 Alpha->Ion159 Charge Retention Ion119 Alkyl-Aryl Radical (Neutral Loss) Alpha->Ion119 Neutral Ion105 2-Methylbenzyl Cation m/z 105 Benzyl->Ion105 Charge Retention Ion173 Trifluorophenacyl Radical (Neutral Loss) Benzyl->Ion173 Neutral Ion131 Trifluorophenyl Cation (CO Loss) m/z 131 Ion159->Ion131 -CO (28 Da)

Caption: Figure 1. Competitive fragmentation pathways.[2] The


-cleavage pathway (red) yields the diagnostic m/z 159 ion, distinguishing the fluorinated ring.

Comparative Experimental Data

The following table contrasts the Target Analyte with its most common "impostors" or synthetic precursors.

Ion FragmentTarget: 3,4,5-TrifluoroAnalog: Non-FluorinatedAnalog: 4'-Monofluoro
Molecular Ion (

)
278 224242
Benzoyl Cation 159 (Base Peak)105 (Base Peak)123
Aryl Cation (

)
131 (

)
77 (

)
95 (

)
Alkyl-Aryl Cation 119 (Minor)119 (Minor)119 (Minor)
Benzyl Cation 105 (

)
105 (

+

)
105 (

)

Technical Insight: In the Non-Fluorinated Analog, the peak at m/z 105 is a "doublet" composed of both the benzoyl cation and the methylbenzyl cation. In the Target (Trifluoro), these signals are chemically resolved: the benzoyl moves to 159, leaving the 105 peak solely as a marker for the 2-methylphenyl moiety.

Experimental Protocol: Self-Validating Identification

To ensure reproducibility and accurate identification, follow this standardized GC-MS workflow.

A. Sample Preparation[3]
  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol or Ethyl Acetate.

  • Concentration: Dilute to 10-50 ppm. High concentrations may cause ion source saturation, distorting isotope ratios.

B. GC-MS Parameters (Standard 70 eV EI)
  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (1 min purge), 250°C.

  • Oven Program:

    • Start: 80°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 mins.

  • Source Temp: 230°C.

  • Quadrupole Temp: 150°C.

  • Scan Range: m/z 40–400.

C. Data Validation Workflow

This workflow uses the "Rule of Three" to validate the identity of the target molecule.

Workflow Start Acquire Spectrum (Background Subtracted) CheckM Check Molecular Ion Does M+ = 278? Start->CheckM CheckBase Check Base Peak Is m/z 159 dominant? CheckM->CheckBase Yes Reject REJECT / INVESTIGATE CheckM->Reject No CheckSec Check Secondary Ions Is m/z 105 present? CheckBase->CheckSec Yes CheckBase->Reject No (Suspect Regioisomer) Confirm POSITIVE ID 3-(2-Me)-3',4',5'-TriF CheckSec->Confirm Yes CheckSec->Reject No (Suspect Linker Mod)

Caption: Figure 2. The "Rule of Three" validation logic for confirming the target structure.

References

  • McLafferty, F. W., & Tureček, F. (1993).[3] Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text on

    
    -cleavage and McLafferty rearrangement rules).
    
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Reference for aromatic ketone fragmentation).

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Propiophenone. NIST Chemistry WebBook, SRD 69. [Link] (Source for non-fluorinated analog comparison).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing.

Sources

Technical Comparison: IR Fingerprinting of Fluorinated Propiophenone Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

In the development of metabolic modulators (e.g., SGLT2 inhibitors) and advanced fluorinated scaffolds, 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone serves as a critical "linker" intermediate. Its structure combines an electron-deficient fluorinated aromatic ring with a sterically hindered ortho-toluyl moiety.

This guide provides a predictive spectral analysis and comparison against standard alternatives. Unlike simple propiophenones, the 3,4,5-trifluoro motif introduces significant electronic withdrawal, shifting the carbonyl resonance and creating a dense "fluorine forest" in the fingerprint region that complicates quality control (QC) unless specific deconvolution protocols are used.

The Molecule at a Glance
  • Core Scaffold: Dihydrochalcone (1,3-diphenylpropan-1-one derivative).

  • Ring A (Acyl): 3,4,5-Trifluorophenyl (Electron-poor, Lewis acidic character).

  • Ring B (Distal): 2-Methylphenyl (Electron-rich, sterically crowded).

  • Linker: Ethylene bridge (-CH2-CH2-), isolating the two aromatic systems electronically but allowing vibrational coupling in the crystal lattice.

Comparative Spectral Analysis

To validate the identity of this molecule, one must distinguish it from its synthetic precursors and non-fluorinated analogs. The following table contrasts the target molecule with its two most common "alternatives" encountered during synthesis monitoring: the Non-Fluorinated Analog (starting material or side product) and the Regioisomer (4-methyl analog).

Table 1: Comparative IR Peak Assignments (Predicted)
Functional GroupVibration ModeTarget Molecule (3,4,5-F3, 2-Me)Alt 1: Non-Fluorinated (3-(2-tolyl)propiophenone)Alt 2: Regioisomer (3,4,5-F3, 4-Me )Diagnostic Value
Carbonyl (C=O) Stretching1695 – 1705 cm⁻¹ 1680 – 1685 cm⁻¹1695 – 1705 cm⁻¹High. F-atoms withdraw e⁻, strengthening the C=O bond (blue shift).
C-F Bonds Stretching1000 – 1350 cm⁻¹ (Strong, Multi-band)Absent1000 – 1350 cm⁻¹Critical. Differentiates from non-F impurities.
Ring A (Acyl) C=C Ring Stretch~1610, 1510 cm⁻¹ (Fluorinated ring modes)~1595, 1450 cm⁻¹~1610, 1510 cm⁻¹Medium. F-substitution changes ring breathing frequencies.
Ring A (Acyl) C-H OOP Bend~860 – 880 cm⁻¹ (Isolated H at 2,6 pos)~690, 740 cm⁻¹ (Mono-sub)~860 – 880 cm⁻¹High. Confirms 3,4,5-substitution pattern.
Ring B (Distal) C-H OOP Bend740 – 760 cm⁻¹ (Ortho / 1,2-sub)740 – 760 cm⁻¹810 – 840 cm⁻¹ (Para / 1,4-sub)Definitive. Distinguishes 2-Me from 4-Me isomer.
Alkyl Linker CH₂ Scissoring1450 – 1470 cm⁻¹1450 – 1470 cm⁻¹1450 – 1470 cm⁻¹Low. Common to all analogs.

Note on Causality: The shift in the Carbonyl band (C=O) is a direct result of the Inductive Effect (-I) of the three fluorine atoms. They pull electron density from the benzene ring, which in turn pulls density from the carbonyl carbon, reducing the contribution of the single-bond resonance structure (C⁺-O⁻) and increasing the double-bond character.

Detailed Experimental Protocol: The "Dual-Region" Verification

Standard IR protocols often fail for fluorinated aromatics because the C-F stretches overwhelm the fingerprint region. The following Self-Validating Protocol ensures accurate identification.

Step 1: Sample Preparation (ATR Method)
  • Technique: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.

  • Why: Fluorinated compounds often exhibit polymorphism. Grinding for KBr pellets can induce phase transitions (polymorph conversion), altering the spectrum. ATR is non-destructive.

  • Procedure:

    • Place ~5 mg of solid sample on the crystal.

    • Apply high pressure (clamp) to ensure intimate contact (critical for the hard crystalline lattice of fluorinated aromatics).

    • Collect 32 scans at 4 cm⁻¹ resolution.

Step 2: The Deconvolution Workflow

Do not just "look for peaks."[1] Follow this logic gate to validate the structure.

IR_Validation_Workflow Start Start: Acquire Spectrum Check_CO Check C=O Region (1680-1710 cm⁻¹) Start->Check_CO Decision_CO Peak > 1690 cm⁻¹? Check_CO->Decision_CO Check_FP Analyze Fingerprint (1000-1350 cm⁻¹) Decision_CO->Check_FP Yes (F-Induction) Result_Fail_F FAIL: Possible Non-F Analog Decision_CO->Result_Fail_F No (<1685) Decision_F Intense Multi-bands? Check_FP->Decision_F Check_OOP Check OOP Region (700-900 cm⁻¹) Decision_F->Check_OOP Yes (C-F present) Decision_F->Result_Fail_F No Decision_Regio Peak at ~750 cm⁻¹ (Not ~820)? Check_OOP->Decision_Regio Result_Pass PASS: Target Molecule Confirmed Decision_Regio->Result_Pass Yes (Ortho) Result_Fail_Regio FAIL: Possible Para-Isomer Decision_Regio->Result_Fail_Regio No (Para/Meta)

Figure 1: Logical workflow for spectral validation of 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone. This flowchart prevents false positives by correlating functional group shifts with regio-specific bending modes.

Mechanistic Insights & Troubleshooting

The "Fluorine Forest" (1000–1350 cm⁻¹)

In 3,4,5-trifluoro systems, the C-F stretching vibrations couple with the aromatic ring vibrations. This results in 3 to 4 very intense bands.

  • Observation: You will see a "messy" region here.[2]

  • Validation: Compare the relative intensity of these peaks to the Carbonyl peak. In the target molecule, the C-F bands are often stronger than the C=O stretch. In mono-fluorinated impurities, they are weaker.

The Ortho-Methyl Effect (Steric Inhibition)

The 2-methyl group on the distal ring creates steric bulk. While this does not significantly shift the high-frequency peaks, it locks the conformation of the ethyl chain in the crystal lattice.

  • Impact: If you observe "split" peaks in the carbonyl region (e.g., 1698 and 1705 cm⁻¹), it likely indicates Rotational Isomers (Rotamers) or polymorphism, not impurity.

  • Action: Melt the sample (if stable) or dissolve in CHCl₃ and run a solution cell IR. If the split disappears, it was a solid-state effect (polymorphism).

References

  • NIST Chemistry WebBook. Infrared Spectrum of 3-Fluoropropiophenone (Analogous Core). National Institute of Standards and Technology.[3][4] [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (General Reference for C-F and Ortho-substitution patterns). [Link]

  • PubChem Compound Summary. 3',4',5'-Trifluoropropiophenone (Substructure). National Library of Medicine. [Link]

Sources

Comparative Guide: Reactivity & Performance of Fluorinated Propiophenones

Author: BenchChem Technical Support Team. Date: February 2026


-Difluoropropiophenone vs. 

-Trifluoropropiophenone
Executive Summary & Structural Definition

In medicinal chemistry and lead optimization, the strategic incorporation of fluorine is used to modulate pKa, metabolic stability, and lipophilicity. This guide contrasts two specific isomers of fluorinated propiophenones that represent distinct "warhead" behaviors:

  • 2,2-Difluoropropiophenone (

    
    -difluoro):  Characterized by direct fluorination at the position adjacent to the carbonyl.
    
  • 3,3,3-Trifluoropropiophenone (

    
    -trifluoro):  Characterized by fluorination at the terminal methyl group, separated from the carbonyl by a methylene spacer.
    

Why this comparison matters: The choice between these two motifs is rarely arbitrary. The 2,2-difluoro motif acts as an electronic activator, significantly increasing the electrophilicity of the carbonyl (often forming stable hydrates), whereas the 3,3,3-trifluoro motif primarily influences lipophilicity and enolization kinetics without drastically altering the carbonyl's susceptibility to nucleophilic attack.

Electronic Properties & Reactivity Profile

The reactivity divergence between these two molecules is driven by the proximity of the electronegative fluorine atoms to the carbonyl center.

2.1 Carbonyl Electrophilicity & Hydration

The most critical performance metric for these derivatives is the Hydration Equilibrium Constant (


) .
  • 2,2-Difluoropropiophenone: The two

    
    -fluorine atoms exert a powerful inductive electron-withdrawing effect (-I), significantly lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl carbon. This makes the carbonyl highly susceptible to nucleophilic attack, including water. In aqueous media, these ketones often exist in equilibrium with their gem-diol forms.
    
  • 3,3,3-Trifluoropropiophenone: The

    
    -fluorines are insulated by a methylene (
    
    
    
    ) bridge. While the
    
    
    group is electron-withdrawing, the effect on the carbonyl is attenuated. These molecules behave more like standard ketones but with altered enolization thermodynamics.

Table 1: Comparative Physicochemical Properties

Property2,2-Difluoropropiophenone3,3,3-Trifluoropropiophenone
Structure


Carbonyl Character Highly Electrophilic (Activated)Moderately Electrophilic
Hydration (

)
High (Significant gem-diol presence)Low (Predominantly ketone)
Acidity (pKa) Non-enolizable at

-position
High

-acidity (Activated

)
Metabolic Role Blocks metabolic oxidation at

-site
Lipophilic anchor; prone to stereochemical scrambling
2.2 Mechanism of Action: The "Fluorine Effect"

The following diagram illustrates the mechanistic divergence. The 2,2-difluoro motif locks the molecule against enolization (metabolic blocking) but activates hydration. The 3,3,3-trifluoro motif activates the


-protons, facilitating enol-based reactions.

ReactivityPathways Substrate_22 2,2-Difluoropropiophenone (Ph-CO-CF2-Me) GemDiol Gem-Diol Hydrate (Transition State Mimic) Substrate_22->GemDiol High Electrophilicity (+H2O) MetabolicBlock Metabolic Stability (Blocked P450 Oxidation) Substrate_22->MetabolicBlock No alpha-H Substrate_333 3,3,3-Trifluoropropiophenone (Ph-CO-CH2-CF3) Substrate_333->GemDiol Low Conversion Enolate Stabilized Enolate (Racemization Risk) Substrate_333->Enolate Acidic alpha-H (pKa ~18-20)

Figure 1: The 2,2-difluoro motif drives hydration (blue path), while the 3,3,3-trifluoro motif drives enolization (red path).

Experimental Validation Protocols

To objectively select the correct building block, you must validate the hydration state and stability. The following protocols are "self-validating"—they include internal checks to ensure data integrity.

Protocol A: Determination of Hydration Equilibrium (

) via NMR

Use this protocol to determine if the 2,2-difluoro derivative is too unstable/hydrated for your specific binding pocket.

Reagents:

  • Analyte (Fluorinated Propiophenone)

  • Solvent System: 90% Acetone-

    
     / 10% 
    
    
    
    (mimics physiological aqueous exposure while maintaining solubility).
  • Internal Standard:

    
    -Trifluorotoluene (inert to hydration).
    

Workflow:

  • Baseline Scan: Dissolve 10 mg of analyte in neat Acetone-

    
    . Acquire 
    
    
    
    NMR. Note the chemical shift of the carbonyl-adjacent fluorines (typically -100 to -110 ppm for
    
    
    ).
  • Equilibration: Add

    
     to reach a 10% v/v concentration. Shake and incubate at 37°C for 60 minutes.
    
  • Measurement: Acquire

    
     NMR.
    
    • Validation Check: Look for a new signal upfield (approx. 5-10 ppm shift) corresponding to the gem-diol form (

      
      ).
      
  • Calculation:

    
    
    

Interpretation:

  • If

    
    : The molecule exists primarily as a hydrate. It will act as a transition-state inhibitor (mimicking the tetrahedral intermediate of peptide hydrolysis).
    
  • If

    
    : The molecule remains a ketone. Reactivity is dominated by lipophilic interactions rather than covalent/hydrate bonding.
    
Protocol B: Assessing Enolization Stability (Racemization Risk)

Use this for 3,3,3-trifluoropropiophenone derivatives to assess the risk of stereocenter loss.

  • Setup: Dissolve substrate in

    
     (Deuterated Methanol) with 0.1 eq of Triethylamine (base catalyst).
    
  • Monitoring: Monitor the

    
    -methylene protons (
    
    
    
    ) via
    
    
    NMR over 24 hours.
  • Result:

    • 3,3,3-Trifluoro: Rapid disappearance of the

      
       signal indicates Deuterium exchange (
      
      
      
      ) via the enol mechanism. This confirms high acidity and potential for in vivo racemization.
    • 2,2-Difluoro: No change (no enolizable protons).

Metabolic Stability & Drug Design Implications[1][2]

When selecting between these moieties for drug candidates, the decision often hinges on Metabolic Soft Spots .

Table 2: Metabolic Vulnerability Matrix

Feature2,2-Difluoropropiophenone3,3,3-Trifluoropropiophenone
CYP450 Oxidation Highly Resistant. The

-position is blocked by Fluorine. The

-methyl is deactivated by the electron-withdrawing

group.
Vulnerable. The

-methylene (

) is activated for oxidation or hydroxylation.
Bioisosterism Mimics a carbonyl or ether oxygen (polar/hydrophobic balance).Mimics a bulky isopropyl or ethyl group (lipophilic).
Toxicity Risk Low risk of defluorination.Risk of

-elimination if processed to an enone, releasing fluoride ion (rare but possible).

Expert Insight: Use 2,2-difluoro when you need to block metabolic degradation at the


-carbon or when designing inhibitors for serine proteases (where the hydrate mimics the transition state). Use 3,3,3-trifluoro  when you simply need a bulky, lipophilic group to fill a hydrophobic pocket, but be wary of the high acidity of the adjacent protons if chirality is required at the 

-position.
References
  • Direct electrochemical hydrodefluorination of trifluoromethylketones enabled by non-protic conditions. Source: National Institutes of Health (NIH) / PMC. Context: Discusses the H-bond acidity of difluoromethyl groups and their use as bioisosteres.

  • The trifluoromeric effect in the hydration of the carbonyl group. Source: Imperial College London (Henry Rzepa). Context: Detailed mechanistic explanation of why fluorinated ketones form stable hydrates (gem-diols) and the "anomeric" stabilization effect.

  • Oxidative 3,3,3-trifluoropropylation of arylaldehydes. Source: National Institutes of Health (NIH) / PMC. Context: Synthetic methodologies for accessing 3,3,3-trifluoropropyl carbonyl units and their isomerization mechanisms.[1][2]

  • Synthesis and Conformational Properties of 3,4-Difluoro-L-prolines. Source: Semantic Scholar / JOC. Context: Illustrates the stereoelectronic effects of vicinal difluorination, relevant for understanding conformational biases in fluorinated chains.[3][4]

  • Fluoroorganic Chemistry (Boron-mediated enolization). Source: Purdue University (Ramachandran Group). Context: Discusses the enolization-aldolization chemistry of 3,3,3-trifluoromethylpropionates, highlighting the reactivity of the alpha-position.

Sources

A Comparative Guide to HPLC Method Development for the Analysis of 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) method development strategies for the analysis of 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone. As a novel compound, establishing a robust, specific, and reliable analytical method is paramount for its characterization, quality control, and stability assessment in research and drug development settings. This document moves beyond a simple recitation of steps, delving into the scientific rationale behind the experimental choices, offering field-proven insights, and presenting a self-validating analytical framework.

Understanding the Analyte: 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone

Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is crucial.[1] The structure of 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone is presented below.

Chemical Structure:

Based on this structure, we can infer several key properties that will guide our initial chromatographic approach:

  • Polarity: The molecule possesses two aromatic rings and a ketone functional group, with the addition of three fluorine atoms and a methyl group. This structure suggests a predominantly non-polar, hydrophobic character, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).[2] The estimated octanol-water partition coefficient (LogP) would likely be high, indicating good retention on non-polar stationary phases.

  • UV Absorbance: The presence of two chromophoric phenyl rings and a carbonyl group indicates that the compound will be UV-active. Propiophenone and related chalcone structures typically exhibit strong absorbance in the UV region.[3] A full UV-Vis scan of a standard solution is the definitive approach, but an initial scouting wavelength of 254 nm is a logical starting point, with further optimization expected.

  • Solubility: The compound is expected to be readily soluble in common organic solvents like acetonitrile (ACN) and methanol (MeOH), which are frequently used as the organic component of the mobile phase in RP-HPLC.[4]

The Method Development Workflow: A Strategic Approach

A systematic approach is essential for efficient and effective HPLC method development. The goal is to achieve a method that is not only suitable for its intended purpose but also robust and reliable.[5] The general workflow is outlined below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Stability Analyte_Characterization Analyte Characterization (Structure, Polarity, UV) Column_Screening Column Screening (C18, Phenyl, etc.) Analyte_Characterization->Column_Screening Informs initial choices Mobile_Phase_Screening Mobile Phase Screening (ACN/Water vs. MeOH/Water) Column_Screening->Mobile_Phase_Screening Detector_Setup Initial Detector Setup (e.g., 254 nm) Mobile_Phase_Screening->Detector_Setup Gradient_Optimization Gradient/Isocratic Optimization Detector_Setup->Gradient_Optimization pH_Tuning Mobile Phase pH/Buffer Tuning Gradient_Optimization->pH_Tuning Temperature_Optimization Column Temperature Adjustment pH_Tuning->Temperature_Optimization Flow_Rate_Optimization Flow Rate Adjustment Temperature_Optimization->Flow_Rate_Optimization Forced_Degradation Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) Flow_Rate_Optimization->Forced_Degradation Optimized Method Validation Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) Forced_Degradation->Validation Demonstrates specificity

Caption: A strategic workflow for HPLC method development.

Comparative Analysis of Chromatographic Parameters

The core of method development lies in selecting and optimizing the chromatographic parameters to achieve the desired separation. Here, we compare key choices for the analysis of 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone.

Stationary Phase Selection

The choice of stationary phase is the most critical factor influencing selectivity in HPLC.[6] For a non-polar analyte like our target compound, several reversed-phase columns are viable alternatives.

  • C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography, offering strong hydrophobic retention.[7] It is an excellent starting point for non-polar compounds. A high-purity, end-capped C18 column would be expected to provide good peak shape and retention.

  • Phenyl-Hexyl: Phenyl-based stationary phases can offer alternative selectivity, particularly for compounds containing aromatic rings, through π-π interactions.[8] Given the two phenyl rings in our analyte, a phenyl column could provide enhanced resolution from structurally similar impurities, especially those that differ in their aromatic substitution.

  • Pentafluorophenyl (PFP): PFP columns provide a unique selectivity profile due to multiple interaction mechanisms, including hydrophobic, aromatic (π-π), and dipole-dipole interactions.[7] The trifluorinated ring on our analyte makes a PFP column a compelling alternative, potentially offering superior separation of isomers or related fluorinated impurities.

Stationary PhasePrimary InteractionExpected Performance for Analyte
C18 HydrophobicStrong retention, good starting point.[7]
Phenyl-Hexyl Hydrophobic, π-πAlternative selectivity, potential for better resolution of aromatic compounds.[9]
PFP Hydrophobic, π-π, Dipole-DipoleUnique selectivity, potentially ideal for separating fluorinated analogues.[7]
Mobile Phase Composition

The mobile phase composition dictates the retention time and can significantly impact selectivity.[10] The most common mobile phases in RP-HPLC are mixtures of water with either acetonitrile or methanol.[2]

  • Acetonitrile (ACN) vs. Methanol (MeOH):

    • Acetonitrile is generally preferred for its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[11] It often provides sharper peaks.

    • Methanol is more protic and can offer different selectivity through hydrogen bonding interactions.[10] It is also a more cost-effective option. A direct comparison is always recommended. A simple gradient from 50% to 95% organic solvent with both ACN and MeOH can quickly reveal which provides better peak shape and resolution from any impurities.

  • pH and Buffers: For neutral compounds like our target analyte, mobile phase pH is less critical than for ionizable compounds.[4] However, using a buffer or a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) can ensure a consistent pH and improve peak shape by suppressing any residual silanol interactions on the stationary phase.[10] A starting pH in the acidic range (e.g., pH 2.5-3.5) is generally a robust choice for silica-based columns.

ParameterInfluence cluster_0 Chromatographic Parameters cluster_1 Performance Metrics Stationary_Phase Stationary Phase (e.g., C18, Phenyl) Selectivity Selectivity (α) Stationary_Phase->Selectivity Major Effect Retention Retention (k) Stationary_Phase->Retention Mobile_Phase_Organic Organic Solvent (ACN vs. MeOH) Mobile_Phase_Organic->Selectivity Mobile_Phase_Organic->Retention Major Effect Mobile_Phase_pH Mobile Phase pH Mobile_Phase_pH->Selectivity For Ionizable Analytes Peak_Shape Peak Shape Mobile_Phase_pH->Peak_Shape Temperature Temperature Temperature->Retention Efficiency Efficiency (N) Temperature->Efficiency

Caption: Influence of key parameters on chromatographic performance.

Establishing a Stability-Indicating Method

For drug development, it is not enough to simply quantify the main compound; the method must also be able to separate it from any potential degradation products.[3] This requires developing a "stability-indicating" method, which is confirmed through forced degradation (stress testing) studies as mandated by ICH guideline Q1A(R2).[12][13]

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that potential degradants are generated at a sufficient level to be detected.[12]

Forced Degradation Experimental Protocol
  • Sample Preparation: Prepare stock solutions of 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone in a suitable solvent (e.g., 50:50 ACN:Water).

  • Stress Conditions: Expose the sample to the following conditions in separate experiments:

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid drug substance at 80 °C for 48 hours.

    • Photolytic Degradation: Expose the solution to a light source providing UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter) as per ICH Q1B.

  • Analysis: After exposure, neutralize the acidic and basic samples, dilute all samples to the target concentration, and analyze them using the developed HPLC method alongside an unstressed control sample.

  • Evaluation: Examine the chromatograms for new peaks (degradants). The method is considered stability-indicating if all degradant peaks are baseline-resolved from the main analyte peak. Peak purity analysis using a Diode Array Detector (DAD) is essential to confirm that the main peak is not co-eluting with any degradants.

Proposed HPLC Methods for Comparison

Based on the principles discussed, two distinct methods are proposed for initial evaluation.

Method A: C18 with Acetonitrile Gradient (General Purpose)
  • Rationale: A standard, robust starting point utilizing the most common stationary and mobile phases.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile
Gradient 50% B to 95% B in 15 min, hold for 5 min, return to initial
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector UV at 254 nm
Injection Vol. 10 µL
Method B: Phenyl-Hexyl with Methanol Gradient (Alternative Selectivity)
  • Rationale: A method designed to exploit potential π-π interactions and offer a different selectivity profile, which may be advantageous for resolving closely related aromatic impurities.

ParameterCondition
Column Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Methanol
Gradient 60% B to 100% B in 15 min, hold for 5 min, return to initial
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector UV at 254 nm
Injection Vol. 10 µL

Method Validation Protocol (ICH Q2(R1))

Once an optimal method is selected, it must be validated to ensure it is fit for its intended purpose.[14] The validation should be performed according to ICH Q2(R1) guidelines and would include the following parameters.[15]

  • Specificity: Confirmed through forced degradation studies and analysis of a placebo (if in a formulation). The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: Analyze a minimum of five concentrations across a specified range (e.g., 80% to 120% of the nominal concentration).[15] The correlation coefficient (r²) should be ≥ 0.998.

  • Accuracy: Determined by recovery studies on spiked samples at a minimum of three concentration levels (e.g., 80%, 100%, 120%). Recoveries should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day): Multiple preparations (n=6) at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day): The analysis is repeated on a different day by a different analyst. The RSD should be ≤ 3%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on signal-to-noise ratio (S/N of 3 for LOD, S/N of 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Deliberate, minor variations are made to method parameters (e.g., ±0.1 pH unit, ±5°C column temperature, ±5% organic modifier composition) to assess the method's reliability during normal usage.

Conclusion

Developing a robust HPLC method for a novel compound like 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone is a systematic process grounded in the fundamental principles of chromatography. By understanding the analyte's physicochemical properties, a logical method development strategy can be employed. This guide has compared two primary approaches using C18 and Phenyl stationary phases with acetonitrile and methanol, respectively. The C18 method serves as a reliable starting point, while the Phenyl column offers an orthogonal selectivity that may prove crucial for resolving challenging impurities. The ultimate choice of method must be data-driven, based on experimental results that demonstrate superior resolution, peak shape, and robustness. A comprehensive forced degradation study is non-negotiable to establish the method's stability-indicating capabilities, and rigorous validation according to ICH guidelines is required to ensure the data generated is accurate and reliable for regulatory purposes.

References

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines - International Journal of Pharmaceutical Sciences. Available at: [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. Available at: [Link]

  • ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. Available at: [Link]

  • Forced Degradation Testing | SGS Thailand. Available at: [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • Exploring the Different Mobile Phases in HPLC - Moravek. Available at: [Link]

  • HPLC Columns - Chromtech. Available at: [Link]

  • ich q2(r1)-guided validation of anormal phase hplc/uv method for thiram in technical wp formulations complying with sanco qc standards - ResearchGate. Available at: [Link]

  • HPLC Column Selection Guide. Available at: [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC - Labtech. Available at: [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci. Available at: [Link]

  • HPLC Method development and instrument QC for Aldehyde and Ketone compounds. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]

  • HPLC Column Selection | LCGC International. Available at: [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. Available at: [Link]

  • HPLC Column Selection: Core to Method Development (Part I) - Welch Materials. Available at: [Link]

  • An Effective Approach to HPLC Method Development - Onyx Scientific. Available at: [Link]

Sources

bioactivity comparison of fluorinated vs non-fluorinated propiophenones

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of fluorinated versus non-fluorinated propiophenones, designed for researchers in medicinal chemistry and drug development.

Executive Summary

Propiophenone (1-phenylpropan-1-one) serves as a critical scaffold in the synthesis of neuroactive phenethylamines, cathinones, and heterocyclic therapeutics. The strategic incorporation of fluorine—typically at the 3- (meta) or 4- (para) positions of the phenyl ring—fundamentally alters the bioactivity profile of both the parent ketone and its pharmaceutical derivatives.

This guide analyzes the "Fluorine Effect" across three dimensions:

  • Physicochemical Shifts: Lipophilicity modulation and electronic withdrawal.

  • Pharmacokinetics (DMPK): Metabolic blocking of CYP450 oxidation.[1]

  • Pharmacodynamics: Affinity shifts in monoamine transporters and direct cytotoxicity.

Physicochemical & Structural Analysis

The substitution of Hydrogen (Van der Waals radius


 Å) with Fluorine (

Å) is a classic bioisosteric replacement. However, the high electronegativity of fluorine (3.98 Pauling scale) creates profound electronic perturbations that non-fluorinated analogs lack.
Comparative Properties Table
FeatureNon-Fluorinated (Propiophenone)4-FluoropropiophenoneMechanistic Impact
LogP (Lipophilicity) ~2.30~2.65Enhanced Permeability: Fluorination increases lipophilicity, facilitating Blood-Brain Barrier (BBB) crossing.
Electronic Nature NeutralElectron-Withdrawing (Inductive)pKa Modulation: Reduces pKa of proximal amines in derivatives, altering ionization at physiological pH.
C-X Bond Energy C-H: ~98 kcal/molC-F: ~116 kcal/molMetabolic Stability: The C-F bond is resistant to oxidative cleavage.
Metabolic Fate Rapid para-hydroxylationpara-Hydroxylation BlockedHalf-life Extension: Forces metabolism to slower, secondary pathways.
Structural-Activity Relationship (SAR) Visualization

The following diagram illustrates how fluorine substitution dictates bioactivity compared to the non-fluorinated baseline.

SAR_Mechanism Propio Propiophenone (Non-Fluorinated) Metabolism Metabolic Blocking (CYP450 Resistance) Propio->Metabolism Susceptible to 4-Hydroxylation Fluoro 4-Fluoropropiophenone (Fluorinated) Lipophilicity Increased LogP (Lipophilicity) Fluoro->Lipophilicity C-F Bond Fluoro->Metabolism Blocks 4-Hydroxylation Electronics Electron Withdrawal (pKa Shift) Fluoro->Electronics Inductive Effect BBB Enhanced BBB Penetration Lipophilicity->BBB HalfLife Extended Half-Life (t1/2) Metabolism->HalfLife Potency Altered Receptor Affinity Electronics->Potency

Figure 1: Mechanistic pathways by which fluorine substitution alters the pharmacological profile of propiophenones.

Bioactivity & Pharmacodynamics[2]

Neuropharmacology (Derivatives)

The most significant application of propiophenones is as precursors for substituted cathinones (e.g., mephedrone vs. 4-fluoromethcathinone).

  • Non-Fluorinated: Typically exhibit balanced dopamine (DAT) and serotonin (SERT) transport inhibition or release.

  • Fluorinated:

    • Selectivity Shift: Fluorination often increases selectivity for SERT over DAT, shifting the profile from pure stimulant to empathogen/entactogen.

    • Potency: The 4-fluoro analog often retains high potency but with reduced neurotoxicity compared to chlorinated or brominated analogs due to the stability of the C-F bond.

Direct Cytotoxicity (Anticancer/Antifungal)

While often viewed solely as intermediates, the propiophenone ketones themselves exhibit biological activity.

  • Anticancer: Fluorinated chalcones (synthesized from fluoropropiophenones) show superior IC50 values against HepG2 and HeLa cell lines compared to non-fluorinated controls. The 4-fluoro moiety enhances binding in hydrophobic pockets of target enzymes (e.g., tubulin).

  • Antifungal: Fluorinated derivatives have demonstrated lower Minimum Inhibitory Concentrations (MIC) against Candida albicans, attributed to increased membrane permeation.

Pharmacokinetics: The "Para-Block" Effect

The primary metabolic clearance pathway for non-fluorinated propiophenones (and their amine derivatives) is aromatic hydroxylation at the para-position, mediated by CYP2D6 and CYP2C19.

  • Non-Fluorinated: Rapidly converted to 4-hydroxy-propiophenone species, which are then glucuronidated and excreted. This results in a shorter duration of action.

  • Fluorinated: The C-F bond is metabolically inert to CYP450 oxidation. This "metabolic block" forces the system to utilize slower pathways (e.g., side-chain oxidation or N-dealkylation in derivatives), significantly extending the plasma half-life (

    
    ).
    

Experimental Protocols

Protocol A: Comparative Microsomal Stability Assay

Objective: To quantify the metabolic stability difference (


) between propiophenone and 4-fluoropropiophenone.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)

  • Test Compounds: Propiophenone, 4-Fluoropropiophenone (1 µM final conc.)

  • Quenching Solution: Acetonitrile with Internal Standard (IS).

Workflow Visualization:

Microsomal_Assay Step1 Pre-Incubation (37°C, 5 min) Microsomes + Buffer + Compound Step2 Initiation Add NADPH Regenerating System Step1->Step2 Step3 Sampling Points (0, 5, 15, 30, 60 min) Step2->Step3 Step4 Quenching Add Ice-Cold ACN + IS Step3->Step4 Step5 Analysis LC-MS/MS (MRM Mode) Step4->Step5

Figure 2: Standard workflow for assessing metabolic stability in liver microsomes.

Data Analysis:

  • Plot ln(% remaining) vs. time.

  • Calculate slope (

    
    ).
    
  • Determine Half-life:

    
    .
    
  • Expected Result: The fluorinated analog should exhibit a shallower slope (lower

    
    ) and longer 
    
    
    
    (>2x) compared to the non-fluorinated control.
Protocol B: Synthesis of 4-Fluoropropiophenone (Friedel-Crafts)

Objective: High-purity synthesis for biological testing.

  • Reactants: Fluorobenzene (1.0 eq), Propionyl Chloride (1.1 eq), Aluminum Chloride (

    
    , 1.2 eq).
    
  • Solvent: Dichloromethane (DCM) or Carbon Disulfide (

    
    ).
    
  • Procedure:

    • Cool

      
       suspension in DCM to 0°C.
      
    • Add Propionyl Chloride dropwise; stir for 15 min (acylium ion formation).

    • Add Fluorobenzene dropwise, maintaining temp <5°C.

    • Reflux for 2 hours.

    • Quench: Pour over ice/HCl mix.

    • Workup: Extract with DCM, wash with brine/NaHCO3, dry over

      
      .
      
    • Purification: Vacuum distillation.

References

  • Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. (2026). Explains the mechanistic basis of C-F bond stability against CYP450 oxidation. Link

  • Synthetic Cathinones and Neurotoxicity Risks. MDPI. (2023). detailed comparison of BBB penetration and transporter affinity for fluorinated vs non-fluorinated cathinones. Link

  • Fluorine in Drug Discovery: Role, Design and Case Studies. The Pharmaceutical Journal. (2021). Overview of physicochemical property modulation (LogP, pKa) by fluorine. Link

  • Cytotoxicity of Fluorinated Chalcones. Arkivoc. (2024).[2] Experimental data on the anticancer activity of fluorinated propiophenone derivatives. Link

  • Lipophilicity Descriptors: LogP vs LogD. ACD/Labs. Technical note on the impact of ionization on lipophilicity measurements. Link

Sources

Comparative Guide to Chromatographic Purity Standards for 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: Establishing Analytical Control for a Novel Propiophenone Derivative

3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone is a complex aromatic ketone with potential applications in pharmaceutical and chemical synthesis. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is paramount to the safety, efficacy, and quality of the final product.[1][2] The presence of impurities, which can arise from the synthesis process, degradation, or storage, can have a significant impact on the material's toxicological profile and therapeutic effect.[1][3]

Currently, specific public monographs detailing chromatographic purity standards for this exact molecule are not established in major pharmacopeias. Therefore, this guide provides a comprehensive framework for developing and comparing robust analytical methods for its purity assessment. Drawing from established principles for structurally similar compounds (propiophenones, fluorinated ketones) and authoritative regulatory guidelines, we will compare the two cornerstone techniques of chromatographic analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

This document is intended for researchers, scientists, and drug development professionals. It explains the causality behind experimental choices and provides detailed protocols to establish a state of analytical control, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5][6]

The Analyte: Structural and Chromatographic Considerations

To select an appropriate analytical technique, we must first understand the physicochemical properties of 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone.

  • Structure: An aromatic ketone featuring a propiophenone backbone, a 2-methylphenyl group, and a trifluorinated phenyl ring.

  • Polarity & Solubility: The ketone and trifluoro-substituents impart a degree of polarity, while the two aromatic rings provide significant hydrophobicity. It is expected to be soluble in common organic solvents like acetonitrile and methanol.

  • Volatility: With a high molecular weight and aromatic structure, the compound is expected to be non-volatile and thermally stable, making it an ideal candidate for HPLC analysis.

  • UV Absorbance: The presence of two chromophores (the phenyl rings) ensures strong UV absorbance, making UV-based detection in HPLC highly effective.

Anticipating Impurities: A Rationale for High-Resolution Chromatography

A robust purity method must be capable of separating the main compound from all potential impurities. For a molecule like this, likely synthesized via a Friedel-Crafts acylation or similar cross-coupling reactions, potential process-related impurities include:

  • Starting Materials: Unreacted 2-methylphenylpropionic acid (or its derivative) and 1,2,3-trifluorobenzene.

  • Positional Isomers: Acylation occurring at different positions on the trifluorobenzene ring.

  • Related Substances: Byproducts from side reactions, such as over-alkylation or condensation products.

  • Degradation Products: Potential for oxidative or hydrolytic degradation, especially under stress conditions (heat, light, pH extremes).

This diversity of potential impurities, with closely related structures and polarities, necessitates a high-resolution separation technique like HPLC to ensure accurate quantification.

Comparative Analysis of Chromatographic Methods

The two most powerful chromatographic techniques for pharmaceutical analysis are HPLC and GC.[1][3] Their applicability to 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone is distinct and complementary.

Method 1: Reversed-Phase HPLC (RP-HPLC) for Purity and Impurity Profiling

Causality and Rationale: RP-HPLC is the gold standard for analyzing non-volatile and thermally labile compounds, making it the primary choice for determining the purity and impurity profile of our target molecule.[1][3] A C18 (octadecylsilyl) stationary phase is selected for its versatility and robust hydrophobic retention mechanism, which is well-suited for separating aromatic compounds. A gradient elution is employed because the potential impurities can span a wide range of polarities; an isocratic method might fail to elute highly retained impurities or provide sufficient resolution for early-eluting ones.

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Scientist's Note: For challenging separations involving fluorinated isomers, a fluorinated stationary phase (e.g., F5) could be explored to leverage unique dipole-dipole interactions and potentially enhance resolution.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 254 nm. A DAD should be used to assess peak purity across the spectrum.
  • Injection Volume: 10 µL.
  • Column Temperature: 30 °C.
  • Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0.0 | 90 | 10 | | 25.0 | 10 | 90 | | 30.0 | 10 | 90 | | 30.1 | 90 | 10 | | 35.0 | 90 | 10 |

3. Sample Preparation:

  • Accurately weigh and dissolve the compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1.0 mg/mL.

4. Data Analysis:

  • Purity is determined using the area percent method. The area of the main peak is calculated as a percentage of the total area of all peaks detected.
  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method 2: Headspace Gas Chromatography (HS-GC) for Residual Solvent Analysis

Causality and Rationale: While HPLC assesses non-volatile impurities, GC is essential for detecting and quantifying volatile and semi-volatile impurities, most notably residual solvents from the synthesis and purification process.[7][8][9] Since the main compound is non-volatile, a headspace injection technique is ideal. This introduces only the volatile components from the sample into the GC system, protecting the column from contamination and preventing interference from the API itself. The Flame Ionization Detector (FID) is chosen for its universal response to organic compounds and high sensitivity.

Experimental Protocol: GC-FID Analysis for Residual Solvents

1. Instrumentation:

  • Gas Chromatograph with a Headspace Autosampler and a Flame Ionization Detector (FID).

2. Chromatographic Conditions:

  • Column: DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.32 mm, 1.8 µm film thickness.
  • Carrier Gas: Helium or Hydrogen at a constant flow of ~2.0 mL/min.
  • Injector Temperature: 200 °C.
  • Detector Temperature: 250 °C.
  • Oven Temperature Program:
  • Initial: 40 °C, hold for 5 minutes.
  • Ramp: 10 °C/min to 220 °C.
  • Hold: 5 minutes.
  • Headspace Parameters:
  • Vial Equilibration Temperature: 80 °C.
  • Vial Equilibration Time: 15 minutes.

3. Sample Preparation:

  • Accurately weigh approximately 100 mg of the compound into a 20 mL headspace vial.
  • Add 5 mL of a suitable high-boiling solvent such as Dimethyl Sulfoxide (DMSO).
  • Seal the vial immediately.

4. Data Analysis:

  • Identify and quantify residual solvents by comparing the retention times and peak areas to those of a certified reference standard mixture.

Method Comparison Summary

FeatureReversed-Phase HPLC Headspace GC
Primary Application Purity determination, identification and quantification of non-volatile process impurities and degradation products.Identification and quantification of volatile and semi-volatile impurities, primarily residual solvents.
Target Analytes The main compound and structurally similar, non-volatile impurities.Residual solvents (e.g., Toluene, Acetone, Methanol), volatile starting materials.
Sample Volatility Required for non-volatile, thermally stable compounds.[3]Required for volatile or semi-volatile compounds.[7]
Typical Stationary Phase C18, C8, Phenyl, Fluorinated Phases.Polysiloxane-based (e.g., DB-624, DB-WAX).
Typical Detector UV/DAD, Mass Spectrometer (MS).Flame Ionization Detector (FID), Mass Spectrometer (MS).
Regulatory Context Primary method for API purity testing as per ICH Q2.[6]Required for residual solvent testing as per USP <467> and ICH Q3C.

Visualization of Analytical Workflows

A systematic approach is crucial for both method development and routine analysis.

Caption: Overall analytical workflow for purity assessment.

Validation Framework: Ensuring Method Reliability

Any analytical method used for quality control must be validated to prove it is fit for its intended purpose. The proposed HPLC method for purity must be validated according to ICH Q2(R2) guidelines.[4][6][10]

Validation_Workflow cluster_0 Method Development cluster_1 ICH Q2(R2) Validation Parameters cluster_2 Finalization Dev Develop HPLC Method (Column, Mobile Phase, Gradient) Validation_Group Specificity Linearity Accuracy Precision Limits Robustness Dev->Validation_Group Specificity Specificity (Discrimination from impurities) Linearity Linearity (Correlation of signal vs. concentration) Accuracy Accuracy (% Recovery of known amount) Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ (Detection & Quantitation Limits) Robustness Robustness (Tolerance to small variations) Final Validated Test Method (Fit for Purpose) Validation_Group->Final

Caption: ICH Q2(R2) validation workflow for the HPLC purity method.

The core validation characteristics to be assessed for the HPLC purity method are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is often demonstrated using forced degradation studies.

  • Linearity: Demonstrating a direct proportional relationship between analyte concentration and detector response over a specified range.

  • Accuracy: The closeness of the test results to the true value, typically determined by spike recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters (e.g., flow rate, column temperature).

Conclusion

The comprehensive purity assessment of 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone requires a dual-pronged chromatographic approach. A validated reversed-phase HPLC method serves as the cornerstone for determining purity and profiling non-volatile related substances, which is critical for ensuring product quality and safety. Complementing this, a headspace GC method is indispensable for controlling volatile impurities and residual solvents to meet regulatory standards. By employing these orthogonal techniques and adhering to a rigorous validation strategy based on ICH guidelines, researchers and developers can establish a high degree of confidence in the quality and consistency of this novel compound, paving the way for its successful application in drug development and beyond. For sensitive applications, a purity of >98% is typically required, with all specified impurities controlled below established thresholds.

References

  • Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC. (2020). Vertex AI Search.
  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. (2022). Vertex AI Search.
  • Synthesis and Characterization of Triphenyl Phosphonium-Modified Triterpenoids with Never Reported Antibacterial Effects Against Clinically Relevant Gram-positive Superbugs - Preprints.org. (2025). Vertex AI Search.
  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare. (2022). EDQM. [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023). ICH. [Link]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC. (2010). Vertex AI Search.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (2022). European Medicines Agency. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2024). Vertex AI Search.
  • 2.2.46. Chromatographic separation techniques - uspbpep.com. uspbpep.com. [Link]

  • Chromatographic Approaches to Pharmaceutical Impurity Profiling | Walsh Medical Media. (2025). Walsh Medical Media. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • 2.2.46. Chromatographic Separation Techniques | PDF - Scribd. Scribd. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. (2020). LCGC International. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025). AMSbiopharma. [Link]

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products - OMICS International. (2024). OMICS International. [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific Research Publishing. [Link]

  • 2.2.45. SUPERCRITICAL FLUID CHROMATOGRAPHY 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. EDQM. [Link]

  • Bupropion Propiophenone Impurity | CAS No. 93-55-0 - Omchemlabs. Omchemlabs. [Link]

  • Understanding the Latest Revisions to USP <621> | Agilent. (2023). Agilent. [Link]

  • Pharmaceutical Applications of Gas Chromatography - Scientific Research Publishing. Scientific Research Publishing. [Link]

  • Extensive Review of Gas Chromatography in Pharmaceutical Applications: Emphasizing Genotoxic Impurities. (2025). Preprints.org. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Classification: Understanding the "Why"

3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone is an organic compound characterized by a ketone functional group and, critically, a trifluorinated phenyl ring. This trifluorination places it squarely in the category of halogenated organic compounds . Halogenated organics are of particular concern for disposal because they can be toxic and persistent in the environment.[1] Improper disposal, such as drain disposal, is strictly prohibited as it can lead to the contamination of waterways and potentially form hazardous mixtures in the sewer system.[2][3][4]

Key Structural Features Dictating Disposal:

FeatureImplication for Disposal
Trifluorophenyl Group Classifies the compound as halogenated organic waste.
Propiophenone Backbone A ketone, which is an organic solvent. Organic substances can be toxic and flammable and should not be poured down the drain.[1]
Aromatic Rings Generally indicates persistence in the environment.

Due to these features, 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone must be treated as hazardous chemical waste .[5]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the waste, it is imperative to be outfitted with the appropriate PPE. The specific hazards of this compound are not fully elucidated, but based on similar structures, skin and eye irritation should be assumed.[6][7][8]

  • Eye Protection: Wear chemical safety goggles. If there is a splash risk, a face shield should also be used.[2]

  • Hand Protection: Use chemically resistant gloves.[2]

  • Body Protection: A standard laboratory coat is required.[2]

  • Respiratory Protection: All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any vapors.[1][9]

Waste Segregation and Containerization: A Critical Step

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure correct disposal by waste management professionals.[2]

Step-by-Step Segregation Protocol:

  • Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container. This container must be made of a material compatible with halogenated organic liquids and have a secure, tight-fitting lid.[5][10] The original chemical container is often a suitable choice for its own waste.[5]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Waste 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone".[10] Do not use abbreviations.[10] The label should also include any known hazard pictograms.

  • Segregation: This waste stream must be kept separate from non-halogenated organic waste, aqueous waste, and solid waste.[11][10] Mixing incompatible waste streams can lead to dangerous chemical reactions.[12]

Disposal Procedure: A Step-by-Step Guide

The disposal of 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone waste must be handled through your institution's hazardous waste collection program.[5] Under no circumstances should this chemical be disposed of down the drain or evaporated in a fume hood. [4][5]

Protocol for Liquid Waste:

  • Transferring Waste: Inside a chemical fume hood, carefully pour the waste 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone into the designated and labeled halogenated organic waste container.

  • Secure the Container: Tightly seal the lid of the waste container.[2] The container should remain closed at all times except when adding waste.[5][10]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area away from heat and ignition sources.[2][4] Ensure it is segregated from incompatible materials.[4][12]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for the collection of the hazardous waste.[5]

Protocol for Contaminated Solid Waste:

Any materials such as gloves, absorbent pads, or weighing paper that are contaminated with 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone should be considered hazardous waste.

  • Collection: Place all contaminated solid waste into a separate, clearly labeled container for solid hazardous waste.

  • Disposal: This container should also be disposed of through your institution's hazardous waste program.

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Contain the Spill: For small spills within a fume hood, use a chemical spill kit with an appropriate absorbent material (e.g., sand, vermiculite) to contain the liquid.[13] Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbent material and spilled substance and place it in a sealed, labeled container for hazardous solid waste.

  • Decontaminate: Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Seek Assistance: For large or highly hazardous spills, contact your institution's EHS for emergency response.[10]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the disposal of 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone.

DisposalWorkflow cluster_0 A Start: Waste Generation 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone B Is the compound halogenated? A->B C YES B:n->C:w D NO B:s->D:w E Classify as Halogenated Organic Waste F Consult SDS for specific non-halogenated disposal protocol D->F G Segregate in a dedicated, labeled 'Halogenated Waste' container E->G H Is the waste liquid or solid? G->H I Liquid H:n->I:w J Solid H:s->J:w K Place in sealed, compatible liquid waste container H->K L Place in sealed, labeled solid waste container H->L M Store in designated hazardous waste area K->M L->M N Arrange for pickup by EHS/Hazardous Waste Program M->N O End: Proper Disposal N->O

Caption: Disposal Decision Workflow for 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of proper hazard assessment, segregation, and authorized disposal are the cornerstones of safe chemical handling.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Vanderbilt University Medical Center.
  • Labor Security System.
  • Water Corporation.
  • Lab Manager. (2024, December 31). Proper Drain Disposal of Chemicals: Guidelines and Best Practices.
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Braun Research Group.
  • Environment, Health and Safety. 7.2 Organic Solvents.
  • Hazardous waste segreg
  • TCI EUROPE N.V. (2019, April 11).
  • BASF. (2025, July 1).
  • Halogen
  • Sigma-Aldrich. (2025, December 23).
  • MedchemExpress.com. (2025, December 16).
  • Fluorochem. (2024, December 19).
  • Fisher Scientific. (2010, November 19).
  • CymitQuimica. (2024, December 19).
  • ChemPoint.com. (2022, April 27).
  • PubChem. (2026, January 18). US12404295, Example 2.40.102. | C28H33F3N4O5S | CID 156636731.
  • Trade name : Lithofin MPP. (2022, August 12).
  • Fluorochem. (2024, December 19).
  • Understanding the Properties and Handling of 3-[2-(Trifluoromethyl)phenyl]propanoic Acid. (2026, January 29).
  • EPA. (2025, October 15). 3-(2-Methylphenyl)propanal Properties.
  • Wikipedia. Trifluoromethylphenylpiperazine.
  • National Institutes of Health. 3',4',5'-Trifluoropropiophenone | C9H7F3O | CID 2777979 - PubChem.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.